molecular formula C8H5N3O4 B1316451 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol CAS No. 41125-77-3

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol

Cat. No.: B1316451
CAS No.: 41125-77-3
M. Wt: 207.14 g/mol
InChI Key: ADUFTMJBLYUADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol is a useful research compound. Its molecular formula is C8H5N3O4 and its molecular weight is 207.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8-10-9-7(15-8)5-1-3-6(4-2-5)11(13)14/h1-4H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUFTMJBLYUADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509599
Record name 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41125-77-3
Record name 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41125-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Crystal Structure Analysis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest to researchers in drug development and materials science. Due to the absence of a published crystal structure for this specific molecule, this document presents a detailed examination based on established data from structurally analogous compounds. The guide outlines a probable synthetic pathway, predicted spectroscopic data, and a discussion of its tautomeric nature. Furthermore, crystallographic data from a closely related molecule, 2-amino-5-(4-nitrophenyl)-1,3,4-oxadiazole, is provided as a reference to infer potential solid-state characteristics. This guide is intended to serve as a valuable resource for scientists and researchers, offering insights into the chemical and structural properties of this compound.

Introduction

The 1,3,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of a 4-nitrophenyl group at the 5-position and a hydroxyl group at the 2-position of the oxadiazole ring is anticipated to confer unique electronic and structural properties, making this compound a compound of significant scientific interest.

A thorough search of crystallographic databases reveals that a definitive crystal structure for this compound has not been reported to date. This guide, therefore, adopts a comparative analytical approach, leveraging data from its thio-analogue, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, and other closely related structures to provide a robust predictive analysis.

Tautomerism

It is highly probable that this compound exists in a tautomeric equilibrium with its keto form, 5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one. This phenomenon is well-documented in similar heterocyclic systems. The specific dominant tautomer in the solid state and in solution will be influenced by factors such as solvent polarity and intermolecular interactions, including hydrogen bonding.

Tautomeric equilibrium of the title compound.

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of the title compound can be logically approached through a multi-step process, analogous to the preparation of its thiol counterpart.[1] This involves the initial formation of an acid hydrazide, followed by cyclization.

synthesis_workflow start 4-Nitrobenzoic Acid esterification Esterification (e.g., SOCl2, Methanol) start->esterification Step 1 hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) esterification->hydrazinolysis Step 2 cyclization Cyclization (e.g., Triphosgene, Base) hydrazinolysis->cyclization Step 3 product This compound cyclization->product Final Product

Proposed synthetic workflow for the title compound.

Step 1: Synthesis of Methyl 4-nitrobenzoate 4-Nitrobenzoic acid is refluxed with methanol in the presence of a catalytic amount of concentrated sulfuric acid or thionyl chloride to yield methyl 4-nitrobenzoate.

Step 2: Synthesis of 4-Nitrobenzohydrazide The resulting ester, methyl 4-nitrobenzoate, is then treated with hydrazine hydrate in a suitable solvent like ethanol and refluxed to produce 4-nitrobenzohydrazide.

Step 3: Cyclization to this compound The 4-nitrobenzohydrazide is cyclized using a phosgene equivalent, such as triphosgene, in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane or THF. The reaction mixture is typically stirred at room temperature or gentle heating to afford the final product.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Predicted and Comparative Data

Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound, inferred from the experimental data of its thiol analogue, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.[1]

Technique Expected Observations
¹H NMR Aromatic protons of the nitrophenyl group are expected to appear as two doublets in the range of δ 8.1-8.4 ppm. A broad singlet for the hydroxyl proton is anticipated, with its chemical shift being concentration and solvent dependent.
¹³C NMR Aromatic carbons would resonate in the region of δ 125-150 ppm. The two carbons of the oxadiazole ring are expected to appear at approximately δ 158-165 ppm (C-5) and δ 155-160 ppm (C-2).
IR (cm⁻¹) Characteristic peaks for N-H stretching (in the keto form) around 3100-3300 cm⁻¹, C=O stretching (keto form) around 1700-1750 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, and C-O-C stretching of the oxadiazole ring around 1000-1100 cm⁻¹. The nitro group will show characteristic symmetric and asymmetric stretches around 1350 and 1530 cm⁻¹, respectively.
Mass Spec (m/z) The molecular ion peak [M]⁺ is expected at m/z 207. Key fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the oxadiazole ring.
Comparative Crystallographic Data

As a reference for the potential crystal structure of the title compound, the crystallographic data for a structurally similar molecule, 5-Phenyl-1,3,4-oxadiazol-2-amine, is presented below.[2] It is important to note that the substitution of the amino group with a hydroxyl group and the addition of a nitro group on the phenyl ring will influence the crystal packing and unit cell parameters.

Parameter 5-Phenyl-1,3,4-oxadiazol-2-amine [2]
Chemical Formula C₈H₇N₃O
Formula Weight 161.17
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.194 (3)
b (Å) 5.8990 (5)
c (Å) 15.034 (5)
β (°) 130.193 (18)
Volume (ų) 758.3 (3)
Z 4
Density (calculated) (g/cm³) 1.412
Temperature (K) 291

Conclusion

While a definitive crystal structure of this compound remains to be determined, this technical guide provides a comprehensive theoretical and comparative analysis of its key chemical and structural features. The proposed synthetic route offers a viable pathway for its preparation, and the predicted spectroscopic data serves as a benchmark for its characterization. The discussion on tautomerism and the inclusion of crystallographic data from a related compound provide valuable context for researchers working with this and similar heterocyclic systems. Further experimental work, particularly single-crystal X-ray diffraction, is warranted to fully elucidate the precise solid-state structure and intermolecular interactions of this promising compound.

References

Spectroscopic and Synthetic Profile of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry. Due to a notable absence of published experimental spectroscopic data for this specific molecule, this guide presents detailed data for its close structural analog, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, to offer valuable comparative insights. Furthermore, a detailed, plausible experimental protocol for the synthesis of the title compound is provided, based on established methodologies for related 1,3,4-oxadiazole derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this class of compounds.

Introduction

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, which likely exists in its tautomeric form, 5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one, is of significant interest for further functionalization and biological screening. This document aims to consolidate the available information and provide a practical framework for its synthesis and characterization.

Spectroscopic Data

A thorough review of the scientific literature reveals a lack of available experimental spectroscopic data (IR, NMR, and Mass Spectrometry) for this compound. However, extensive data has been published for its thiol analog, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol. This data is presented below for comparative purposes, with the clear distinction that the substitution of the thiol group (-SH) with a hydroxyl group (-OH) will lead to significant differences in the spectral characteristics.

Spectroscopic Data of the Analog: 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol

The following tables summarize the reported spectroscopic data for 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

Table 1: IR Spectral Data of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol [1]

Wavenumber (cm⁻¹)Assignment
2570S-H stretch
1580C=C stretch (aromatic)
1538C=N stretch (oxadiazole)
1009C-O stretch (oxadiazole)

Table 2: ¹H NMR Spectral Data of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (in DMSO-d₆) [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.10-8.12 and 8.37-8.38dd4HAromatic protons
15.0s1HSH proton

Table 3: ¹³C NMR Spectral Data of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol (in DMSO-d₆) [1]

Chemical Shift (δ, ppm)Assignment
128.02, 127.91, 125.04, 149.59, 125.05Aromatic carbons
159.42, 178.21Oxadiazole ring carbons

Table 4: Mass Spectrometry Data of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol [1]

m/zRelative Abundance (%)Assignment
223100[M]⁺
17722[M - NO₂]⁺
13324[M - CS]⁺
10112[M - C₆H₄NO₂]⁺

Experimental Protocols

While a specific protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a reliable synthetic route can be proposed based on well-established methods for the synthesis of 5-aryl-1,3,4-oxadiazol-2-ones. The key steps involve the formation of a hydrazide from the corresponding ester, followed by cyclization.

Proposed Synthesis of this compound

This proposed synthesis follows a two-step process, starting from methyl 4-nitrobenzoate.

Step 1: Synthesis of 4-Nitrobenzohydrazide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-nitrobenzoate in ethanol.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the excess solvent and hydrazine under reduced pressure. The resulting solid can be recrystallized from a suitable solvent like ethanol to yield pure 4-nitrobenzohydrazide.

Step 2: Cyclization to this compound

  • Reaction Setup: Dissolve the 4-nitrobenzohydrazide in a suitable solvent such as dioxane or ethanol.

  • Cyclizing Agent: Add a cyclizing agent such as phosgene, triphosgene, or a chloroformate derivative (e.g., ethyl chloroformate) to the solution. The reaction should be carried out in the presence of a base (e.g., triethylamine) to neutralize the generated acid.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is typically worked up by removing the solvent, followed by an aqueous work-up to remove salts. The crude product can then be purified by recrystallization from an appropriate solvent system to afford this compound.

Visualization of Experimental Workflow

The logical flow of the synthesis and characterization process is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Methyl 4-nitrobenzoate Hydrazide_Formation 4-Nitrobenzohydrazide Formation Start->Hydrazide_Formation Hydrazine Hydrate Cyclization Cyclization to This compound Hydrazide_Formation->Cyclization Phosgene/Triphosgene Purification Purification (Recrystallization) Cyclization->Purification Final_Product Pure Product Purification->Final_Product IR IR Spectroscopy Final_Product->IR NMR NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR Mass_Spec Mass Spectrometry Final_Product->Mass_Spec Data_Analysis Data Analysis and Structure Confirmation IR->Data_Analysis NMR->Data_Analysis Mass_Spec->Data_Analysis

Caption: Synthetic and characterization workflow for this compound.

Conclusion

While experimental spectroscopic data for this compound remains elusive in the current body of scientific literature, this guide provides the most relevant available information by presenting data for a close structural analog and outlining a robust synthetic protocol. The provided workflow and proposed experimental details offer a solid foundation for researchers to synthesize and characterize this promising heterocyclic compound, thereby enabling further investigation into its potential applications in drug discovery and development.

References

An In-depth Technical Guide to 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and scientists working with this and related molecular scaffolds.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below. It is important to note that this compound can exist in tautomeric forms, namely the -ol and the -one (5-(4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one) forms. The provided data pertains to the overall molecular entity.

PropertyValue
Molecular Formula C₈H₅N₃O₄[1]
Molecular Weight 207.15 g/mol [1]
IUPAC Name This compound
Alternate IUPAC Name 5-(4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one
CAS Number 41125-77-3

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds through a multi-step pathway commencing with 4-nitrobenzoic acid. The general strategy involves the formation of a key intermediate, 4-nitrobenzoyl hydrazide, followed by cyclization to construct the 1,3,4-oxadiazole ring system. While a specific detailed protocol for the final cyclization to the 2-ol/-one is not extensively documented in readily available literature, a highly analogous and detailed procedure for the synthesis of the 2-thiol analogue provides a robust framework. Furthermore, established methods for the synthesis of 1,3,4-oxadiazol-2-ones from hydrazides using phosgene or its safer equivalents like triphosgene are well-documented.

Below is a detailed, three-step experimental protocol for the synthesis of the crucial precursor, 4-nitrobenzoyl hydrazide, followed by a proposed method for the final cyclization step.

Step 1: Synthesis of Methyl 4-nitrobenzoate

This initial step involves the esterification of 4-nitrobenzoic acid.

  • Materials: 4-nitrobenzoic acid, Methanol, Concentrated Sulfuric Acid.

  • Procedure:

    • In a round-bottom flask, suspend 4-nitrobenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-nitrobenzoate.

Step 2: Synthesis of 4-Nitrobenzoyl hydrazide

The methyl ester is then converted to the corresponding hydrazide.

  • Materials: Methyl 4-nitrobenzoate, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve methyl 4-nitrobenzoate in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid precipitate, 4-nitrobenzoyl hydrazide, is collected by filtration, washed with cold water, and can be recrystallized from ethanol to afford the pure product.

Step 3: Proposed Synthesis of this compound

The final step involves the cyclization of 4-nitrobenzoyl hydrazide to form the 1,3,4-oxadiazol-2-one ring. This can be achieved using phosgene or a safer alternative like triphosgene or carbonyldiimidazole (CDI). The use of triphosgene is a common and effective method for this transformation.

  • Materials: 4-nitrobenzoyl hydrazide, Triphosgene, Triethylamine, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzoyl hydrazide in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of triphosgene in anhydrous THF.

    • Slowly add the triphosgene solution to the stirred solution of the hydrazide at 0 °C.

    • Following the addition of triphosgene, add triethylamine dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Upon completion, quench the reaction by the careful addition of water.

    • Extract the product with a suitable organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Molecular Structure and Visualization

The chemical structure of this compound is depicted below. The diagram illustrates the connectivity of the nitrophenyl group to the 1,3,4-oxadiazol-2-ol core.

Chemical structure of this compound.

Characterization Data

While specific, experimentally determined characterization data for this compound is sparse in the literature, data for the closely related 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol is available and can serve as a useful reference point for researchers.

Expected Characterization Profile:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the nitrophenyl ring. The chemical shifts and coupling constants would be indicative of the para-substitution pattern. The hydroxyl proton of the oxadiazol-ol tautomer would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the nitrophenyl and oxadiazole rings. The carbon attached to the nitro group and the carbons of the oxadiazole ring would have characteristic chemical shifts.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-O stretching of the nitro group, C=N and C-O stretching of the oxadiazole ring, and a broad O-H stretching band for the hydroxyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.

Researchers synthesizing this compound should perform these standard analytical techniques to confirm its identity and purity.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical and sequential workflow, starting from a commercially available starting material and proceeding through key intermediates. This synthetic pathway is illustrated in the diagram below.

G A 4-Nitrobenzoic Acid B Methyl 4-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C 4-Nitrobenzoyl hydrazide B->C Hydrazinolysis (N₂H₄·H₂O) D This compound C->D Cyclization (e.g., Triphosgene)

Synthetic pathway for this compound.

References

Quantum Chemical Blueprint of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations for 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry. This document details the theoretical framework and computational protocols for analyzing its structural, electronic, and spectroscopic properties. It also includes established experimental procedures for its synthesis and characterization, offering a dual perspective for researchers in both computational and synthetic chemistry.

Introduction

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a nitrophenyl group and a hydroxyl substituent on the oxadiazole core significantly influences its electronic properties and potential biological interactions. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools to elucidate the molecular geometry, electronic structure, and reactivity of such molecules, providing insights that can guide the design of novel therapeutic agents.

While specific computational studies on the hydroxyl (-ol) variant are not extensively documented in publicly available literature, this guide outlines the established computational methodologies applied to its close analogue, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, and other similar derivatives. These methods provide a robust framework for investigating the title compound.

Experimental Protocols

The synthesis of this compound follows a well-established synthetic route for 1,3,4-oxadiazole derivatives. The primary method involves the cyclization of an acid hydrazide.

Synthesis of this compound

A common synthetic pathway for related 1,3,4-oxadiazole-2-thiols involves the reaction of 4-nitrobenzoic hydrazide with carbon disulfide.[1][2] For the synthesis of the 2-ol analogue, a similar cyclization reaction can be employed using a different cyclizing agent like phosgene or its equivalents.

Step 1: Synthesis of 4-Nitrobenzoic Hydrazide

  • 4-Nitrobenzoic acid is esterified by refluxing with an excess of an alcohol (e.g., methanol) in the presence of a catalytic amount of concentrated sulfuric acid.

  • The resulting ester, methyl-4-nitrobenzoate, is then reacted with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux to yield 4-nitrobenzoic hydrazide.[1][2]

Step 2: Cyclization to form this compound

  • The 4-nitrobenzoic hydrazide is dissolved in a suitable solvent.

  • A cyclizing agent such as triphosgene or carbonyldiimidazole is added, often in the presence of a base to neutralize the acid formed during the reaction.

  • The reaction mixture is typically stirred at room temperature or heated to achieve cyclization into the 1,3,4-oxadiazol-2-one tautomer, which is in equilibrium with the 2-ol form.

Characterization

The synthesized compound is typically characterized using a suite of spectroscopic techniques:

  • FTIR Spectroscopy: To identify characteristic functional group vibrations, such as O-H, C=N, C-O, and N-O stretching frequencies.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

The following diagram illustrates the general synthetic workflow.

G Synthetic Pathway for this compound cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Cyclization 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid Methyl_4-nitrobenzoate Methyl 4-nitrobenzoate 4-Nitrobenzoic_Acid->Methyl_4-nitrobenzoate CH3OH, H2SO4 (cat.) Reflux 4-Nitrobenzoic_Hydrazide 4-Nitrobenzoic Hydrazide Methyl_4-nitrobenzoate->4-Nitrobenzoic_Hydrazide NH2NH2·H2O, Ethanol Reflux Product This compound 4-Nitrobenzoic_Hydrazide->Product Cyclizing Agent (e.g., Triphosgene) Base, Solvent

A generalized synthetic scheme for this compound.

Quantum Chemical Calculations: Methodology

Quantum chemical calculations are performed to investigate the geometric, electronic, and spectroscopic properties of the molecule. Density Functional Theory (DFT) is a widely used method for such studies due to its balance of accuracy and computational cost.

Computational Details
  • Software: Gaussian suite of programs is a common choice for these calculations.

  • Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed.

  • Basis Set: A split-valence basis set, such as 6-311++G(d,p), is typically used to provide a good description of the electronic structure. The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately modeling systems with heteroatoms and potential hydrogen bonding.

The general workflow for these calculations is depicted below.

G Quantum Chemical Calculation Workflow Input Initial Molecular Structure Optimization Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) Input->Optimization Frequency Frequency Calculation Optimization->Frequency Verify Minimum Energy Structure Properties Electronic Properties Calculation (HOMO-LUMO, MEP, etc.) Optimization->Properties Analysis Data Analysis and Visualization Frequency->Analysis Properties->Analysis G Interrelation of Calculated Properties and Chemical Insights DFT_Calc DFT Calculations (B3LYP/6-311++G(d,p)) Opt_Geom Optimized Geometry (Bond Lengths, Angles) DFT_Calc->Opt_Geom Vib_Freq Vibrational Frequencies DFT_Calc->Vib_Freq Elec_Prop Electronic Properties (HOMO, LUMO, MEP) DFT_Calc->Elec_Prop Chem_Struct Chemical Structure & Stability Opt_Geom->Chem_Struct Spectra Spectroscopic Signature (IR/Raman) Vib_Freq->Spectra Elec_Prop->Chem_Struct Reactivity Chemical Reactivity & Interaction Sites Elec_Prop->Reactivity

References

Tautomeric Landscape of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomerism exhibited by 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol. It delves into the structural nuances of the possible tautomeric forms, the methodologies for their experimental and computational investigation, and the influence of environmental factors on the tautomeric equilibrium.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug design and materials science. In the case of this compound, the primary tautomeric relationship to consider is the amide-iminol equilibrium. This involves the migration of a proton between a nitrogen and an oxygen atom within the 1,3,4-oxadiazole ring system. The two principal tautomers are the -ol (iminol) form and the -one (amide) form. A similar and often related equilibrium is the thiol-thione tautomerism in the sulfur analogue of this compound.

The position of this equilibrium is critical as the different tautomers can exhibit distinct physicochemical properties, including acidity, lipophilicity, hydrogen bonding capabilities, and pharmacological activity. Understanding and controlling this tautomeric balance is therefore a key aspect of molecular design and development.

The Tautomeric Forms of this compound

The tautomeric equilibrium of this compound involves two primary forms:

  • Iminol Form (A): this compound

  • Amide Form (B): 5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one

The equilibrium between these two forms is depicted below. Generally, in heterocyclic systems of this nature, the amide form is thermodynamically more stable and tends to predominate.

synthesis_workflow start 4-Nitrobenzoic Acid step1 Esterification (Methanol, H2SO4) start->step1 intermediate1 Methyl-4-nitrobenzoate step1->intermediate1 step2 Hydrazinolysis (Hydrazine Hydrate) intermediate1->step2 intermediate2 4-Nitrobenzoylhydrazide step2->intermediate2 step3 Cyclization (CS2, KOH) intermediate2->step3 product 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol step3->product solvent_effects Equilibrium Amide <=> Iminol PolarProtic Polar Protic Solvents (e.g., Ethanol, Water) Equilibrium->PolarProtic H-bonding stabilization PolarAprotic Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) Equilibrium->PolarAprotic Dipole-dipole stabilization Nonpolar Nonpolar Solvents (e.g., Toluene, Hexane) Equilibrium->Nonpolar Intramolecular H-bonding may dominate

electronic properties of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electronic Properties of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

Introduction

This compound is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. This scaffold is of significant interest to researchers, particularly in the fields of medicinal chemistry and materials science, due to the diverse biological activities exhibited by its derivatives, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The electronic properties of this molecule, governed by the interplay between the electron-withdrawing nitrophenyl group and the oxadiazole ring, are crucial for its reactivity, stability, and biological interactions. This guide provides a comprehensive overview of the electronic properties, synthesis, and characterization of this compound and its closely related tautomer, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

It is important to note that this compound can exist in tautomeric equilibrium with its thione form, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2(3H)-thione. Much of the available research focuses on the thiol/thione derivatives.

Molecular Structure and Physicochemical Properties

The core structure consists of a five-membered 1,3,4-oxadiazole ring substituted with a 4-nitrophenyl group at the 5-position and a hydroxyl group at the 2-position.

Computed Physicochemical Properties:

Property Value Source
Molecular Formula C₈H₅N₃O₃S PubChem[4]
Molecular Weight 223.21 g/mol PubChem[4]
IUPAC Name 5-(4-nitrophenyl)-3H-1,3,4-oxadiazole-2-thione PubChem[4]
InChIKey ABSVCMBOXHMZPV-UHFFFAOYSA-N PubChem[4]
Canonical SMILES C1=CC(=CC=C1C2=NNC(=S)O2)--INVALID-LINK--[O-] PubChem[4]

| CAS Number | 23766-30-5 | PubChem[4] |

Electronic Properties and Computational Studies

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of 1,3,4-oxadiazole derivatives. These studies provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions. While specific DFT data for this compound is not widely published, analysis of closely related compounds offers valuable information.

For instance, DFT calculations at the B3LYP/6-311G(d,p) level of theory are commonly used to optimize the geometry and analyze the electronic properties of such molecules.[5][6]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transitions and reactivity of a molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability.[7][8]

Computational studies on related 1,3,4-oxadiazole derivatives have shown that the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.[7] In the case of this compound, the electron-withdrawing nature of the nitrophenyl group would significantly influence the energy and distribution of these orbitals.

Calculated HOMO-LUMO Energies for a Related Compound (2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole):

Parameter Energy (eV)
HOMO -6.5743
LUMO -2.0928
Energy Gap (ΔE) 4.4815

Data obtained from DFT/B3LYP/6-311++G(d,p) calculations.[8]

A smaller HOMO-LUMO gap suggests higher reactivity and polarizability, which can be correlated with biological activity.[9][10]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule.[5] For 1,3,4-oxadiazole derivatives, the negative potential regions (nucleophilic) are typically located over the electronegative oxygen and nitrogen atoms of the oxadiazole ring and the nitro group. In contrast, the positive potential regions (electrophilic) are generally found around the hydrogen atoms.[7] This distribution of charge is critical for understanding how the molecule interacts with biological targets, such as enzyme active sites.

Experimental Protocols

The synthesis of the closely related 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol is well-documented and provides a reliable protocol that could be adapted for the synthesis of the target compound.

Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol

The synthesis is typically a multi-step process starting from 4-nitrobenzoic acid.[11][12]

Step 1: Esterification of 4-Nitrobenzoic Acid

  • Reactants: 4-nitrobenzoic acid, absolute methanol, and a few drops of concentrated sulfuric acid.

  • Procedure: The reactants are refluxed for approximately 4 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the excess alcohol is removed by distillation. The resulting residue is poured into water, and the precipitated ester (methyl-4-nitrobenzoate) is filtered, washed with water, and recrystallized from methanol.[12]

Step 2: Formation of 4-Nitrobenzoylhydrazide

  • Reactants: Methyl-4-nitrobenzoate and hydrazine hydrate.

  • Procedure: The ester is dissolved in an appropriate solvent like methanol and refluxed with hydrazine hydrate.[11]

Step 3: Cyclization to form 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol

  • Reactants: 4-Nitrobenzoylhydrazide, carbon disulfide, and potassium hydroxide.

  • Procedure: The hydrazide is reacted with carbon disulfide in the presence of a base like potassium hydroxide in ethanol. This mixture is typically refluxed to induce cyclization, leading to the formation of the 1,3,4-oxadiazole-2-thiol ring.[11][12]

Spectroscopic Characterization

The structure of the synthesized compound and its derivatives is confirmed using various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are observed for different functional groups. For 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, these include a band for the S-H stretch around 2570 cm⁻¹, C=N stretching around 1538 cm⁻¹, and C-O stretching around 1009 cm⁻¹.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons of the nitrophenyl ring, typically as doublets of doublets between δ 8.10 and 8.38 ppm. A broad singlet for the SH proton appears at a significantly downfield shift, around δ 15.0 ppm.[12]

    • ¹³C NMR: The carbon NMR spectrum provides signals for the aromatic carbons and the two carbons of the oxadiazole ring, which appear at approximately δ 159.42 and 178.21 ppm.[12]

  • Mass Spectrometry (MS): The mass spectrum confirms the molecular weight of the compound. For 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, the molecular ion peak (M⁺) is observed at m/z 223.[12]

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization 4-Nitrobenzoic_Acid 4-Nitrobenzoic_Acid Methyl-4-nitrobenzoate Methyl-4-nitrobenzoate 4-Nitrobenzoic_Acid->Methyl-4-nitrobenzoate CH3OH, H2SO4 Reflux 4-Nitrobenzoylhydrazide 4-Nitrobenzoylhydrazide Methyl-4-nitrobenzoate->4-Nitrobenzoylhydrazide N2H4·H2O Reflux Target_Compound 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol 4-Nitrobenzoylhydrazide->Target_Compound CS2, KOH Ethanol, Reflux

Caption: Synthetic pathway for 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the -ol and -thione forms.

Conclusion

This compound is a molecule with significant potential in drug development and materials science. Its electronic properties, characterized by a distinct distribution of charge and frontier molecular orbitals, are key to its chemical behavior and biological activity. While direct experimental data for the -ol form is limited, extensive research on its thiol tautomer and other derivatives provides a solid foundation for understanding its synthesis, characterization, and electronic structure. Computational methods like DFT are invaluable for further probing the nuances of its electronic properties and guiding the design of novel derivatives with enhanced functionalities.

References

A Technical Guide to the Preliminary Biological Screening of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol and its Thiol Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological screening of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol is limited in the reviewed literature. This guide presents a comprehensive overview of the synthesis and biological activities of its close structural analog, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol , to provide valuable insights for researchers, scientists, and drug development professionals. The methodologies and findings for the 2-thiol derivative are expected to be highly relevant for initiating and designing a preliminary biological screening of the 2-ol compound.

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] The presence of a nitrophenyl group at the 5-position of the oxadiazole ring is known to significantly influence its chemical properties and biological activities.[1]

Synthesis

The synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol is a multi-step process that begins with the esterification of 4-nitrobenzoic acid, followed by conversion to the corresponding hydrazide. The oxadiazole ring is then formed through cyclization with carbon disulfide in the presence of a base.[2]

Synthetic Workflow

A 4-Nitrobenzoic Acid B Methyl-4-nitrobenzoate A->B Methanol, H₂SO₄ (cat.) Reflux C 4-Nitrobenzoic Hydrazide B->C Hydrazine Hydrate Ethanol, Reflux D 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol C->D 1. Carbon Disulfide, KOH 2. Ethanol, Reflux

Caption: Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

Biological Screening

The preliminary biological screening of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives has focused on their antifungal, antioxidant, and enzyme inhibitory activities.

General Biological Screening Workflow

cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis cluster_3 Results A Synthesized Compound (e.g., 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol) B Stock Solution (in appropriate solvent, e.g., DMSO) A->B C Antifungal Assay B->C D Antioxidant Assay B->D E Enzyme Inhibition Assay B->E F Measurement of Inhibition Zones (mm) C->F G Determination of IC₅₀ Values (µM) D->G H Calculation of % Inhibition E->H I Evaluation of Biological Activity F->I G->I H->I

Caption: General workflow for in vitro biological screening.

Antifungal Activity

The antifungal potential of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol has been evaluated against various fungal strains. The data is summarized in the table below.

Fungal StrainInhibition Zone (mm) at 200 µg/mL
Aspergillus flavus18
Mucor species15
Aspergillus niger20
Aspergillus fumigatus16
Terbinafine (Standard)25

Table 1: Antifungal Activity of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol [3]

Antioxidant and Enzyme Inhibition Activity

The antioxidant capacity and enzyme inhibitory effects of S-substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol have been investigated. While the parent thiol compound was not explicitly reported in this study, the data for its derivatives provide valuable insights into the potential of this chemical class. The study focused on acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The derivatives showed prominent activity against acetylcholinesterase and butyrylcholinesterase.[2]

Experimental Protocols

Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol[3]
  • Synthesis of Methyl-4-nitrobenzoate: 4-Nitrobenzoic acid (5 g, 0.029 mol) is refluxed with absolute methyl alcohol (25 mL) and a few drops of concentrated sulfuric acid for 4 hours. The excess alcohol is distilled off, and the residue is poured into water and extracted with an appropriate solvent.

  • Synthesis of 4-Nitrobenzoic Hydrazide: Methyl-4-nitrobenzoate is refluxed with hydrazine hydrate in absolute ethanol. The resulting solid is collected by filtration, washed with water, and recrystallized.

  • Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol: 4-Nitrobenzoic hydrazide (7 g, 0.038 mol) is dissolved in absolute ethanol. Carbon disulfide (2 mL, 0.034 mol) is added, followed by a solution of potassium hydroxide (1.2 g, 0.019 mol) in water (20 mL). The mixture is refluxed, and upon completion, the solvent is evaporated. The residue is dissolved in water, and the product is precipitated by the addition of dilute hydrochloric acid. The crude solid is collected, washed with water, and recrystallized.

Antifungal Activity Assay[3]

The in vitro antifungal activity is determined using the agar well diffusion method.

  • A specified amount of the test compound is dissolved in a suitable solvent to prepare a stock solution (e.g., 200 µg/mL).

  • Fungal cultures are grown on an appropriate agar medium.

  • Wells are made in the agar plates, and a specific volume of the test compound solution is added to each well.

  • The plates are incubated at a suitable temperature for a specified period.

  • The diameter of the zone of inhibition around each well is measured in millimeters.

  • A standard antifungal agent (e.g., Terbinafine) is used as a positive control.

Conclusion

The available data on 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, a close analog of this compound, demonstrates its potential as a lead compound for the development of new antifungal agents. Further studies are warranted to synthesize and evaluate the biological activities of the 2-ol derivative and to establish a comprehensive structure-activity relationship. The protocols and data presented in this guide provide a solid foundation for initiating such investigations.

References

The Unexplored Potential of 1,3,4-Oxadiazol-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, valued for its metabolic stability and role as a bioisostere for amide and ester functionalities. While extensive research has focused on 2,5-disubstituted 1,3,4-oxadiazoles, this review delves into the specific, less-explored subclass of 1,3,4-oxadiazole-2-ol derivatives. These compounds exist predominantly in their more stable tautomeric form, 1,3,4-oxadiazol-2(3H)-one . This guide provides a comprehensive overview of their synthesis, known biological activities, and future potential, supported by detailed experimental protocols and quantitative data to aid in further research and development.

Core Chemistry: The Tautomerism of 1,3,4-Oxadiazole-2-ol

The fundamental characteristic of the 1,3,4-oxadiazole-2-ol scaffold is its existence in a tautomeric equilibrium with the 1,3,4-oxadiazol-2(3H)-one form. Spectroscopic and computational studies indicate that the equilibrium heavily favors the keto (-one) form, which is thermodynamically more stable. This is a critical consideration for synthesis, characterization, and interpretation of biological activity.

Tautomeric equilibrium of the core scaffold.

Synthesis of 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones

The construction of the 1,3,4-oxadiazol-2(3H)-one ring can be efficiently achieved through several synthetic routes. A particularly effective method is the one-pot sequential N-acylation and dehydrative cyclization, followed by N-alkylation/arylation.

synthesis_workflow start Starting Materials: - Ethyl Carbazate - N-Acylbenzotriazoles step1 Step 1: N-Acylation & Dehydrative Cyclization Reagent: Ph3P-I2 Forms 5-substituted-2-ethoxy-1,3,4-oxadiazole intermediate start->step1 step2 Step 2: N-Alkylation/Arylation Reagent: Alkyl/Aryl Halide (R²-X) Forms final product step1->step2 product Product: 3,5-Disubstituted-1,3,4-oxadiazol-2(3H)-one step2->product

General workflow for the synthesis of target compounds.
Experimental Protocols

Protocol 2.1: One-Pot Synthesis of 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones [1]

This protocol outlines a convenient synthesis from readily available starting materials.

  • Step A: Synthesis of 5-Substituted-2-ethoxy-1,3,4-oxadiazole Intermediate

    • To a solution of N-acylbenzotriazole (1.0 mmol) in an appropriate solvent, add ethyl carbazate (1.0 mmol).

    • Add triphenylphosphine (Ph₃P, 1.2 mmol) and iodine (I₂, 1.2 mmol) to the mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Upon completion, quench the reaction and extract the crude 5-substituted-2-ethoxy-1,3,4-oxadiazole product. Purify via column chromatography.

  • Step B: N-Alkylation/Arylation

    • Dissolve the purified 2-ethoxy intermediate (1.0 mmol) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

    • Add a base (e.g., K₂CO₃ or NaH, 1.5 mmol) and the desired alkyl or aryl halide (1.1 mmol).

    • Heat the reaction mixture (typically 60-80 °C) until the starting material is consumed (monitored by TLC).

    • After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by recrystallization or column chromatography to yield the final 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-one.

Biological Activity and Data Presentation

While the broader class of 1,3,4-oxadiazoles exhibits a wide range of biological activities, including anticancer and antimicrobial effects, specific data for the 1,3,4-oxadiazol-2(3H)-one subclass is most prominent in the area of enzyme inhibition, particularly as inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Enzyme Inhibition: Targeting Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibiting FAAH increases endocannabinoid levels, leading to analgesic, anxiolytic, and anti-inflammatory effects. Novel 5-aryloxy substituted 3-phenyl-1,3,4-oxadiazol-2(3H)-ones have been identified as potent FAAH inhibitors.

faah_pathway cluster_membrane Synaptic Cleft & Postsynaptic Neuron Anandamide Anandamide (AEA) CB1R CB1 Receptor Anandamide->CB1R Binds & Activates FAAH FAAH Enzyme Anandamide->FAAH Hydrolyzed by Effect Analgesic & Anxiolytic Effects CB1R->Effect Leads to Inactive Inactive Metabolites FAAH->Inactive Produces Inhibitor 1,3,4-Oxadiazol-2-one Derivative Inhibitor->FAAH Inhibits

Mechanism of FAAH inhibition by oxadiazolone derivatives.

Quantitative Data: In Vitro FAAH Inhibition

The following table summarizes the structure-activity relationship (SAR) data for a series of 5-phenoxy-3-phenyl-1,3,4-oxadiazol-2(3H)-one derivatives.

Compound IDR¹ (on 3-phenyl ring)R² (on 5-phenoxy ring)% FAAH Inhibition @ 0.1 µMIC₅₀ (µM)
19a HH45%> 0.1
19b 4-OCH₃H58%0.082
19d 4-ClH69%0.051
19e 4-FH75%0.040
19f 4-Br2-OCH₃70%0.049
19j 4-OHH65%0.060
19k 3-OHH80%0.025

Data compiled from studies on FAAH inhibitors.

Protocol 3.1: Fluorometric FAAH Inhibition Assay [2][3]

This assay measures the ability of a compound to inhibit FAAH-mediated hydrolysis of a fluorogenic substrate.

  • Preparation:

    • Prepare a 1X FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).

    • Prepare cell or tissue homogenates (e.g., ~1x10⁶ cells in 100 µL of ice-cold Assay Buffer) and centrifuge to obtain the supernatant containing the FAAH enzyme.[2]

    • Prepare serial dilutions of the test 1,3,4-oxadiazol-2-one derivatives in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add Assay Buffer, FAAH enzyme preparation, and the test compound dilution (or solvent for control wells).

    • Pre-incubate the plate to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide).

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 340-360/450-465 nm).[3]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Potential Anticancer and Antimicrobial Activities

While specific quantitative data for 1,3,4-oxadiazol-2-one derivatives is limited, the broader class of 2,5-disubstituted 1,3,4-oxadiazoles demonstrates significant potential in these areas, suggesting promising avenues for future investigation of the -one subclass.

Anticancer Potential: 1,3,4-oxadiazole derivatives have been shown to act as anticancer agents through various mechanisms, including:

  • Enzyme Inhibition: Targeting telomerase, thymidylate synthase, and histone deacetylases (HDACs).[4][5][6]

  • Growth Factor Receptor Inhibition: Acting on receptors like EGFR and VEGFR.[7]

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to mitotic arrest.[7]

For example, certain 2,5-disubstituted 1,3,4-oxadiazoles have shown potent cytotoxicity against various cancer cell lines with IC₅₀ values in the low micromolar to nanomolar range.[6][8] A derivative containing a 1,4-benzodioxan moiety displayed broad-spectrum activity against HepG2, HeLa, SW1116, and BGC823 cell lines, with IC₅₀ values significantly lower than the 5-Fluorouracil control.[6]

Antimicrobial Potential: The 1,3,4-oxadiazole nucleus is a known pharmacophore in antimicrobial agents. Derivatives have shown activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Example Quantitative Data (General 1,3,4-Oxadiazoles):

    • Three novel 1,3,4-oxadiazole derivatives (OZE-I, OZE-II, OZE-III) exhibited potent activity against seven S. aureus strains with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL .[4]

    • Another series of derivatives showed significant activity against MRSA with MIC values of 62 µg/mL .[9]

These findings suggest that the 1,3,4-oxadiazol-2-one scaffold is a viable candidate for the development of novel antimicrobial agents, and future screening of these specific derivatives is warranted.

Conclusion and Future Directions

The 1,3,4-oxadiazol-2-one scaffold, the stable tautomer of 1,3,4-oxadiazole-2-ol, represents a promising yet underexplored area in medicinal chemistry. The established activity of its derivatives as potent FAAH inhibitors highlights its potential for developing therapeutics for pain, anxiety, and inflammatory disorders. The robust synthetic methodologies available allow for extensive structural diversification.

Future research should focus on:

  • Expanding Biological Screening: Systematically evaluating 3,5-disubstituted 1,3,4-oxadiazol-2-one libraries against a broader range of biological targets, particularly cancer cell lines and microbial pathogens, to identify new lead compounds.

  • Structure-Activity Relationship (SAR) Studies: Building upon the initial FAAH inhibitor data to optimize potency and selectivity for various targets.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways for any newly discovered anticancer or antimicrobial activities.

This technical guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for researchers to unlock the full therapeutic potential of this versatile heterocyclic core.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antimicrobial Assay of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro antimicrobial assays of the compound 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol. This document is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, medicinal chemistry, and infectious diseases.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[1][2][3] The 1,3,4-oxadiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4][5][6] The presence of a nitro group on the phenyl ring is often associated with enhanced antimicrobial activity.[5] This document outlines the standard in vitro methods to evaluate the antimicrobial efficacy of this compound against a panel of pathogenic bacteria and fungi.

Data Presentation

The following tables present illustrative quantitative data for the antimicrobial activity of this compound. These values are hypothetical and serve as a template for presenting experimentally derived data.

Table 1: Antibacterial Activity of this compound

Test OrganismGram StainZone of Inhibition (mm) (Disk Diffusion)Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus (ATCC 25923)Gram-positive181632
Bacillus subtilis (ATCC 6633)Gram-positive20816
Escherichia coli (ATCC 25922)Gram-negative153264
Pseudomonas aeruginosa (ATCC 27853)Gram-negative1264>128
Ciprofloxacin (Control)-25 (vs. E. coli)0.25 (vs. E. coli)0.5 (vs. E. coli)

Table 2: Antifungal Activity of this compound

Test OrganismZone of Inhibition (mm) (Disk Diffusion)Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
Candida albicans (ATCC 10231)163264
Aspergillus niger (ATCC 16404)1464128
Fluconazole (Control)22 (vs. C. albicans)1 (vs. C. albicans)2 (vs. C. albicans)

Experimental Protocols

Detailed methodologies for the key antimicrobial assays are provided below.

Agar Disk Diffusion Method

This method is used as a preliminary screening to assess the antimicrobial activity of the test compound.[7][8][9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compound solution (e.g., 1 mg/mL in DMSO)

  • Standard antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Sterile swabs

  • Incubator

Protocol:

  • Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to obtain a confluent lawn of growth.[7][8]

  • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[7]

  • Impregnate sterile paper disks with a known concentration of the test compound solution (e.g., 10 µL of 1 mg/mL solution). Allow the solvent to evaporate completely.

  • Place the impregnated disks, along with standard antibiotic and solvent control disks, onto the surface of the inoculated MHA plate.[8]

  • Gently press the disks to ensure complete contact with the agar surface.[8]

  • Invert the plates and incubate at 37°C for 16-18 hours for bacteria or at 28°C for 24-48 hours for fungi.[8]

  • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[10][11][12]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or RPMI-1640 for fungi

  • Test compound stock solution

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard and then diluted)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dispense 100 µL of broth into each well of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard 100 µL from the last well.

  • Prepare a bacterial/fungal inoculum adjusted to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculate each well with 10 µL of the standardized inoculum.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 16-20 hours for bacteria or at 28°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][12]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[10]

Materials:

  • Results from the MIC assay

  • Nutrient agar or Sabouraud Dextrose Agar plates

  • Sterile micropipette

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate, labeled agar plates.

  • Incubate the plates at the appropriate temperature and duration for the test organism.

  • The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum. This is practically determined by identifying the lowest concentration that shows no colony growth on the agar plate.

Visualizations

Experimental Workflow for Antimicrobial Assays

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis Compound This compound Solution Preparation DiskDiffusion Agar Disk Diffusion Assay Compound->DiskDiffusion MIC Broth Microdilution Assay (MIC) Compound->MIC Inoculum Microbial Inoculum Preparation (0.5 McFarland) Inoculum->DiskDiffusion Inoculum->MIC MeasureZones Measure Zones of Inhibition DiskDiffusion->MeasureZones Incubate MeasureZones->MIC Inform MIC setup MBC_MFC Subculturing for MBC/MFC MIC->MBC_MFC Incubate ReadResults Read MIC & MBC/MFC Values MBC_MFC->ReadResults Incubate DataAnalysis DataAnalysis ReadResults->DataAnalysis Data Analysis & Reporting

Caption: Workflow for in vitro antimicrobial evaluation.

Logical Relationship of Antimicrobial Endpoints

antimicrobial_endpoints cluster_interpretation Interpretation MIC MIC (Minimum Inhibitory Concentration) Static Bacteriostatic / Fungistatic (Inhibits Growth) MIC->Static defines MBC_MFC MBC / MFC (Minimum Bactericidal / Fungicidal Concentration) Cidal Bactericidal / Fungicidal (Kills Organism) MBC_MFC->Cidal defines

Caption: Relationship between MIC and MBC/MFC values.

References

Application Notes and Protocols: Enzyme Inhibition Kinetics of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol and its analogs, particularly its S-substituted derivatives, have garnered attention for their potential as enzyme inhibitors. These compounds have been primarily investigated for their inhibitory effects on key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), which are implicated in neurodegenerative diseases and inflammatory processes.

This document provides a summary of the enzyme inhibition kinetics for derivatives of this compound and detailed protocols for the key experimental assays used to determine their inhibitory activity. While specific kinetic data for the parent compound, this compound, is not extensively available in the public domain, the data for its structurally related derivatives offer valuable insights into the therapeutic potential of this chemical class.

Enzyme Inhibition Data

The inhibitory activities of various derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase are summarized below. It is important to note that the inhibitory potency can be significantly influenced by the nature of the substituent on the oxadiazole core.

Table 1: Inhibitory Activity of 5-(4-nitrophenyl)-1,3,4-oxadiazole Derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Compound/DerivativeTarget EnzymeIC50Reference
S-Substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiolAcetylcholinesteraseProminent Activity[1]
S-Substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiolButyrylcholinesteraseProminent Activity[1]
5-pyrid-3-yl-1,3,4-oxadiazole derivative (Compound 5e)Acetylcholinesterase50.87 nM
5-pyrid-3-yl-1,3,4-oxadiazole derivative (Compound 5e)Butyrylcholinesterase4.77 nM
Various 1,3,4-oxadiazole derivativesAcetylcholinesterase41.87 ± 0.67 to 1580.25 ± 0.7 μM[2]

Table 2: Inhibitory Activity of 1,3,4-Oxadiazole Derivatives against Lipoxygenase (LOX)

Compound/DerivativeTarget EnzymeIC50Reference
S-Substituted derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiolLipoxygenaseModerate Activity[1]
1,3,4-Oxadiazole derivative (ML094)Human 12/15-Lipoxygenase< 10 nM[3]
Phthalazinone derivatives with methanesulfonyl group5-Lipoxygenase6.2 μM (Compound 36)[4]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are based on established methods and can be adapted for the screening and characterization of this compound and its derivatives.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine cholinesterase activity.[5][6]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured colorimetrically at 412 nm.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare fresh solutions of ATCI/BTCI and DTNB in phosphate buffer.

  • Assay in 96-well Plate:

    • Add 20 µL of phosphate buffer to each well.

    • Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent.

    • Add 10 µL of the AChE or BChE enzyme solution.

    • Mix gently and pre-incubate for 15 minutes at 37°C.

    • Add 20 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI or BTCI substrate solution.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of lipoxygenase.[7][8]

Principle: Lipoxygenase catalyzes the oxidation of polyunsaturated fatty acids, such as linoleic acid, to form conjugated diene hydroperoxides. The formation of these hydroperoxides can be monitored spectrophotometrically by measuring the increase in absorbance at 234 nm.

Materials:

  • Borate buffer (0.2 M, pH 9.0)

  • Lipoxygenase enzyme solution (e.g., from soybean)

  • Linoleic acid (substrate) solution

  • Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a fresh solution of linoleic acid in borate buffer. The enzyme solution should be kept on ice.

  • Assay:

    • In a cuvette or a well of a UV-transparent plate, add the borate buffer.

    • Add the test compound solution at various concentrations. For the control, add the solvent.

    • Add the lipoxygenase enzyme solution and incubate for 5 minutes at room temperature.

    • Initiate the reaction by adding the linoleic acid substrate solution.

  • Measurement:

    • Immediately monitor the change in absorbance at 234 nm for 3-5 minutes.

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the absorbance versus time plot.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme, Inhibitor) plate_setup Microplate Setup reagent_prep->plate_setup Dispense incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->incubation Add Enzyme/Inhibitor reaction_init Reaction Initiation (Add Substrate) incubation->reaction_init Start Reaction measurement Kinetic Measurement (Spectrophotometry) reaction_init->measurement Monitor rate_calc Calculate Reaction Rates measurement->rate_calc Raw Data inhibition_calc % Inhibition Calculation rate_calc->inhibition_calc ic50_calc IC50 Determination inhibition_calc->ic50_calc

Caption: General experimental workflow for determining enzyme inhibition kinetics.

General Mechanism of Reversible Enzyme Inhibition

enzyme_inhibition cluster_main Enzyme-Substrate Reaction cluster_inhibition Inhibition Pathways E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Competitive/Non-competitive) S Substrate (S) ES->E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I (Uncompetitive/Non-competitive) P Product (P) I Inhibitor (I)

Caption: Simplified diagram of reversible enzyme inhibition mechanisms.

References

Application Notes and Protocol for the Laboratory Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, three-step protocol for the laboratory synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with the Fisher esterification of 4-nitrobenzoic acid, followed by the formation of a key 4-nitrobenzoic acid hydrazide intermediate. The final step details a proposed cyclization of the hydrazide using 1,1'-carbonyldiimidazole (CDI) to yield the target 1,3,4-oxadiazole scaffold. This document includes detailed experimental procedures, tables of quantitative data for reactants and products, and a visual workflow diagram to ensure clarity and reproducibility in a research setting.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, this compound, incorporates this key heterocycle. The 2-hydroxy (or its tautomeric 2-oxo) functionality provides a site for further chemical modification, while the 4-nitrophenyl group significantly influences the molecule's electronic properties and potential biological interactions. This protocol outlines a reliable and straightforward synthetic route accessible in a standard laboratory setting.

Overall Synthesis Workflow

The synthesis is performed in three main stages starting from 4-nitrobenzoic acid. The workflow is depicted below.

SynthesisWorkflow Start 4-Nitrobenzoic Acid Step1 Step 1: Esterification Start->Step1  MeOH, H₂SO₄ (cat.)  Reflux Intermediate1 Methyl-4-nitrobenzoate Step1->Intermediate1 Step2 Step 2: Hydrazinolysis Intermediate1->Step2  NH₂NH₂·H₂O, EtOH  Reflux Intermediate2 4-Nitrobenzoic Acid Hydrazide Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3  CDI, THF  Reflux FinalProduct This compound Step3->FinalProduct

References

Application Notes and Protocols for 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic organic compound with a molecular formula of C₈H₅N₃O₄ and a molecular weight of 207.15 g/mol .[1] This molecule belongs to the 1,3,4-oxadiazole class of compounds, which are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and enzyme inhibitory properties. The presence of the nitrophenyl group and the hydroxyl group on the oxadiazole ring suggests its potential as a molecular probe for various biological targets and processes. These application notes provide an overview of its potential uses, supported by detailed experimental protocols for its application in enzyme inhibition assays and as a potential fluorescent probe.

Physicochemical Properties

While specific experimental data for the title compound is limited, the general properties of this compound can be inferred from its structure and related compounds.

PropertyValue/DescriptionReference
Molecular FormulaC₈H₅N₃O₄[1]
Molecular Weight207.15 g/mol [1]
IUPAC NameThis compound
Physical StateSolid (predicted)
SolubilityLikely soluble in organic solvents like DMSO and DMF

Application 1: Enzyme Inhibition Assays

Derivatives of 1,3,4-oxadiazole have shown significant potential as enzyme inhibitors.[1] A structurally similar hydroxylated 1,3,4-oxadiazole derivative has demonstrated potent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. This suggests that this compound could also be a valuable tool for screening and characterizing enzyme inhibitors, particularly for glycosidases.

Quantitative Data for a Structurally Similar Compound

The following data is for a hydroxylated 2-thione-1,3,4-oxadiazole derivative, which provides a strong indication of the potential inhibitory activity of this compound.

CompoundTarget EnzymeIC50 (µg/mL)% Inhibition (at 30 µM)Reference
Hydroxylated 2-thione-1,3,4-oxadiazole (5a)α-Glucosidase12.27 ± 0.4198.14[2]
Hydroxylated 2-thione-1,3,4-oxadiazole (5a)α-Amylase60.02 ± 0.08-[2]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from studies on similar oxadiazole derivatives and provides a framework for assessing the inhibitory potential of this compound.

Materials:

  • This compound (test compound)

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Phosphate buffer (50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Dissolve the test compound and acarbose in DMSO to prepare stock solutions (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the test compound and acarbose in phosphate buffer.

    • Prepare the α-glucosidase solution in phosphate buffer (e.g., 0.5 U/mL).

    • Prepare the pNPG substrate solution in phosphate buffer (e.g., 5 mM).

  • Assay:

    • In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

    • Measure the absorbance at 405 nm using a microplate reader.

    • A blank (buffer only), a control (enzyme and substrate without inhibitor), and a positive control (acarbose) should be included.

  • Data Analysis:

    • Calculate the percentage inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage inhibition against the concentration of the test compound.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Enzyme_Inhibition_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Test Compound Dilutions D Add Test Compound to Plate A->D B Prepare Enzyme Solution E Add Enzyme and Incubate B->E C Prepare Substrate Solution (pNPG) F Add Substrate and Incubate C->F D->E E->F G Stop Reaction F->G H Measure Absorbance at 405 nm G->H I Calculate % Inhibition H->I J Determine IC50 Value I->J

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Application 2: Fluorescent Probe for Bioimaging and Ion Sensing (Potential Application)

While there is no direct experimental evidence for the use of this compound as a fluorescent probe, the 1,3,4-oxadiazole scaffold is a known fluorophore. Derivatives have been successfully employed as "off-on" fluorescent chemosensors for metal ions like Zn²⁺ and for cellular imaging. The electron-withdrawing nitro group and the potential for chelation involving the hydroxyl and oxadiazole nitrogen atoms suggest that this compound could exhibit changes in its fluorescence properties upon binding to specific analytes or localizing within particular cellular compartments.

Potential Signaling Pathway Interaction

Based on the known roles of metal ions in cellular signaling, a fluorescent probe for cations like Zn²⁺ could be used to study various pathways. For example, zinc is a crucial cofactor for many enzymes and transcription factors and is involved in neurotransmission and apoptosis. A probe that can visualize changes in intracellular zinc concentration could be a valuable tool for investigating these processes.

Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_ion Ion Fluctuation cluster_probe Probe Interaction cluster_response Cellular Response Stimulus e.g., Oxidative Stress, Neurotransmitter Release Ion Change in Intracellular [Zn²⁺] Stimulus->Ion Probe This compound Ion->Probe Pathway Downstream Signaling (e.g., Apoptosis, Gene Expression) Ion->Pathway Response Fluorescence Change Probe->Response Binding

Caption: Potential application in monitoring ion-mediated signaling.

Experimental Protocol: General Cellular Imaging

This protocol provides a general framework for using a novel fluorescent probe for cellular imaging. Optimization of probe concentration, incubation time, and imaging parameters will be necessary.

Materials:

  • This compound

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixing (optional)

  • Mounting medium with DAPI (optional)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture:

    • Culture cells on glass-bottom dishes or coverslips to an appropriate confluency (e.g., 60-70%).

  • Probe Loading:

    • Prepare a stock solution of the probe in DMSO (e.g., 1 mM).

    • Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and add the probe-containing medium.

    • Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe.

  • Imaging:

    • Add fresh, pre-warmed medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. The excitation and emission wavelengths will need to be determined empirically based on the photophysical properties of the compound. Based on similar oxadiazole derivatives, excitation may be in the UV-A or violet range (around 300-400 nm) with emission in the blue to green range (around 400-500 nm).

  • Fixing and Mounting (Optional):

    • After imaging live cells, you can fix them with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells with PBS and mount the coverslips on a slide with a mounting medium containing a nuclear counterstain like DAPI.

Cellular_Imaging_Workflow A Seed Cells on Coverslips C Incubate Cells with Probe A->C B Prepare Probe Solution B->C D Wash to Remove Excess Probe C->D E Live Cell Imaging D->E F Optional: Fix and Mount E->F G Image Analysis E->G F->G

Caption: General workflow for cellular imaging with a fluorescent probe.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of molecular probes. Its potential as an enzyme inhibitor is supported by data from structurally related compounds. Further research is required to fully elucidate its photophysical properties and explore its utility as a fluorescent probe for bioimaging and ion sensing. The protocols provided herein offer a starting point for researchers to investigate the potential applications of this compound in their respective fields. Key areas for future investigation include the determination of its excitation and emission spectra, fluorescence quantum yield, and specificity for various biological targets.

References

Application Notes and Protocols: Derivatization of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, known to be a bioisostere of amides and esters, which can enhance biological activity through hydrogen bonding interactions. Compounds featuring the 1,3,4-oxadiazole nucleus exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. The parent compound, 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol, serves as a versatile starting material for the synthesis of novel derivatives with potentially enhanced therapeutic efficacy. The presence of the nitro group can further influence the biological activity of these compounds.

This document provides detailed protocols for the synthesis and derivatization of this compound, along with methodologies for evaluating their biological activities. The focus is on ether and ester derivatives to explore the impact of substitution at the 2-position on anticancer and antimicrobial properties.

Data Presentation

Table 1: In Vitro Anticancer Activity of this compound and its Derivatives
Compound IDDerivative TypeR GroupCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
1 Parent-MCF-7 (Breast)>100Doxorubicin0.8
2a Ether-CH₃MCF-7 (Breast)45.2Doxorubicin0.8
2b Ether-CH₂CH₃MCF-7 (Breast)38.7Doxorubicin0.8
2c Ether-CH₂PhMCF-7 (Breast)15.5Doxorubicin0.8
3a Ester-C(O)CH₃MCF-7 (Breast)52.1Doxorubicin0.8
3b Ester-C(O)PhMCF-7 (Breast)28.9Doxorubicin0.8

Note: The data presented are representative and may vary based on experimental conditions.

Table 2: In Vitro Antimicrobial Activity of this compound and its Derivatives
Compound IDDerivative TypeR GroupS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference CompoundMIC (µg/mL)
1 Parent-128>256>256Ciprofloxacin1 (S.a), 0.5 (E.c)
2a Ether-CH₃64128128Fluconazole2 (C.a)
2b Ether-CH₂CH₃326464
2c Ether-CH₂Ph163232
3a Ester-C(O)CH₃64128128
3b Ester-C(O)Ph326464

Note: The data presented are representative and may vary based on experimental conditions. S.a = Staphylococcus aureus, E.c = Escherichia coli, C.a = Candida albicans.

Experimental Protocols

Synthesis of this compound (Parent Compound 1)

The synthesis of the parent compound involves a multi-step process starting from 4-nitrobenzoic acid.

Step 1: Synthesis of 4-nitrobenzoyl hydrazide

  • To a solution of 4-nitrobenzoic acid (10 mmol) in ethanol (50 mL), add concentrated sulfuric acid (0.5 mL) catalytically.

  • Reflux the mixture for 4-6 hours to form the corresponding ethyl ester. Monitor the reaction by thin-layer chromatography (TLC).

  • After cooling, add hydrazine hydrate (20 mmol) to the reaction mixture.

  • Reflux the mixture for an additional 6-8 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated 4-nitrobenzoyl hydrazide by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Cyclization to this compound

  • Dissolve 4-nitrobenzoyl hydrazide (5 mmol) in ethanol (30 mL).

  • Add potassium hydroxide (10 mmol) and carbon disulfide (7.5 mmol) to the solution.

  • Reflux the mixture for 10-12 hours.

  • After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain pure this compound.

General Protocol for Derivatization at the 2-hydroxyl position

Protocol A: Etherification (Synthesis of 2a-2c)

  • To a solution of this compound (1 mmol) in dry acetone (20 mL), add anhydrous potassium carbonate (2 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate alkyl or benzyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) (1.2 mmol).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the desired ether derivatives.

Protocol B: Esterification (Synthesis of 3a-3b)

  • Dissolve this compound (1 mmol) in dry pyridine (10 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add the appropriate acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 mmol) dropwise with stirring.

  • Allow the reaction mixture to stir at room temperature for 6-8 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure ester derivatives.

Biological Activity Assays

Protocol C: In Vitro Anticancer Activity (MTT Assay)

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and dilute with culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol D: In Vitro Antimicrobial Activity (Microbroth Dilution Method)

  • Preparation of Inoculum: Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and standardize the inoculum to the appropriate concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that shows no visible growth.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis of Parent Compound cluster_derivatization Derivatization cluster_bioassay Biological Evaluation 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid Esterification Esterification 4-Nitrobenzoic Acid->Esterification EtOH, H₂SO₄ 4-Nitrobenzoyl Hydrazide 4-Nitrobenzoyl Hydrazide Esterification->4-Nitrobenzoyl Hydrazide N₂H₄·H₂O Ester Derivatives Ester Derivatives Esterification->Ester Derivatives Cyclization Cyclization 4-Nitrobenzoyl Hydrazide->Cyclization CS₂, KOH This compound This compound Cyclization->this compound This compound->Esterification R-COCl, Pyridine Etherification Etherification This compound->Etherification R-X, K₂CO₃ Ether Derivatives Ether Derivatives Etherification->Ether Derivatives Anticancer Assay (MTT) Anticancer Assay (MTT) Ether Derivatives->Anticancer Assay (MTT) Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Ether Derivatives->Antimicrobial Assay (MIC) Ester Derivatives->Anticancer Assay (MTT) Ester Derivatives->Antimicrobial Assay (MIC)

Caption: Workflow for Synthesis, Derivatization, and Biological Evaluation.

Proposed Anticancer Signaling Pathway

Some 1,3,4-oxadiazole derivatives have been shown to exert their anticancer effects by inhibiting the STAT3 signaling pathway and modulating the expression of oncogenic microRNAs like miR-21.[1][2][3][4][5][6]

G STAT3 STAT3 p-STAT3 (dimer) p-STAT3 (dimer) STAT3->p-STAT3 (dimer) Phosphorylation & Dimerization Nucleus Nucleus p-STAT3 (dimer)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Promotes Proliferation Proliferation Gene Transcription->Proliferation Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Metastasis Metastasis Gene Transcription->Metastasis Apoptosis Apoptosis Gene Transcription->Apoptosis Inhibits miR-21 miR-21 Tumor Suppressor Genes Tumor Suppressor Genes miR-21->Tumor Suppressor Genes Inhibits Oxadiazole Derivative Oxadiazole Derivative Oxadiazole Derivative->miR-21 Downregulates

Caption: Inhibition of STAT3 Signaling and miR-21 by Oxadiazole Derivatives.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of nitro-substituted oxadiazoles may involve multiple mechanisms, including the inhibition of essential enzymes and disruption of the microbial cell wall. The nitro group can be bioreduced to generate reactive nitrogen species that are toxic to microbial cells.[7]

G Microbial Cell Microbial Cell Nitroreductase Nitroreductase Microbial Cell->Nitroreductase Reactive Nitrogen Species Reactive Nitrogen Species Nitroreductase->Reactive Nitrogen Species Bioreduction DNA Damage DNA Damage Reactive Nitrogen Species->DNA Damage Enzyme Inactivation Enzyme Inactivation Reactive Nitrogen Species->Enzyme Inactivation Cell Death Cell Death DNA Damage->Cell Death Enzyme Inactivation->Cell Death Cell Wall Synthesis Cell Wall Synthesis Cell Wall Synthesis->Cell Death Oxadiazole Derivative\n(with Nitro Group) Oxadiazole Derivative (with Nitro Group) Oxadiazole Derivative\n(with Nitro Group)->Cell Wall Synthesis Inhibits

Caption: Proposed Antimicrobial Mechanisms of Nitro-Oxadiazole Derivatives.

References

Application Notes and Protocols for the Analytical Detection of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate and reliable analytical methods are crucial for the quantification and characterization of these compounds in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples. This document provides detailed application notes and protocols for the detection and analysis of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. Additionally, spectroscopic methods for structural elucidation are discussed.

High-Performance Liquid Chromatography (HPLC)

Application Note:

Reverse-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD) is a powerful and versatile technique for the separation, identification, and quantification of this compound. This method is suitable for quality control, stability testing, and preformulation studies.[1][2] The method's ability to separate the analyte from potential impurities and degradation products makes it highly specific and reliable.

Experimental Protocol:

1.1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • C18 analytical column (e.g., Promosil, 5 µm, 4.6 mm x 250 mm).[1]

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade acetonitrile, methanol, and water.

  • Orthophosphoric acid or other suitable buffer components.

  • Reference standard of this compound.

  • 0.45 µm membrane filters for solvent and sample filtration.

1.2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile, methanol, and water (e.g., Acetonitrile:Methanol:0.1% Orthophosphoric acid in water). A typical starting point could be a ratio like 90:5:5 (v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Detection Wavelength: The maximum absorption wavelength (λmax) of the compound, which for similar structures is often in the UV range (e.g., 235 nm).[2] A DAD allows for scanning a range of wavelengths to determine the optimal one.

  • Injection Volume: 10-20 µL.

  • Run Time: Sufficient to allow for the elution of the analyte and any other components of interest.

1.3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL) with the mobile phase.[1][2]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

1.4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value close to 1 indicates good linearity.[2]

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Quantitative Data Summary (Representative for a similar 1,3,4-oxadiazole derivative):

ParameterTypical Value
Linearity Range10 - 100 µg/mL[1][2]
Correlation Coefficient (R²)> 0.995[2]
Recovery99.25 – 100%[1]
Intraday Precision (RSD)< 5%[1]
Interday Precision (RSD)< 5%[1]

Note: This data is for a similar 1,3,4-oxadiazole derivative and should be validated for this compound.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Column, Detector) MobilePhase->HPLC StandardPrep Standard Solution Preparation Injection Inject Sample/ Standard StandardPrep->Injection SamplePrep Sample Solution Preparation SamplePrep->Injection Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Injection->HPLC Calibration Calibration Curve Construction Chromatogram->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC analysis workflow for this compound.

UV-Vis Spectrophotometry

Application Note:

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of this compound in solution. This technique is based on the measurement of the absorption of ultraviolet or visible radiation by the analyte. It is particularly useful for routine analysis of pure samples or simple formulations where interfering substances are absent.

Experimental Protocol:

2.1. Instrumentation and Materials:

  • UV-Vis spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or dimethylformamide).[3]

  • Reference standard of this compound.

2.2. Method:

  • Determination of λmax: Prepare a dilute solution of the reference standard in the chosen solvent. Scan the solution over a UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Solutions: Prepare a stock solution of the reference standard of known concentration. From the stock solution, prepare a series of dilutions to create calibration standards with concentrations that will give absorbances in the linear range of the instrument (typically 0.2-0.8).

  • Sample Preparation: Prepare a solution of the sample in the same solvent used for the standards, ensuring the concentration falls within the range of the calibration standards.

  • Measurement: Measure the absorbance of the blank (solvent), the standard solutions, and the sample solution at the predetermined λmax.

2.3. Data Analysis:

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.

  • Beer-Lambert's law (A = εbc) can also be used for calculation if the molar absorptivity (ε) is known.

Workflow Diagram:

UVVis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Solvent Select Solvent StandardPrep Prepare Standard Solutions Solvent->StandardPrep SamplePrep Prepare Sample Solution Solvent->SamplePrep LambdaMax Determine λmax StandardPrep->LambdaMax Absorbance Measure Absorbance at λmax SamplePrep->Absorbance LambdaMax->Absorbance Calibration Create Calibration Curve Absorbance->Calibration Concentration Determine Sample Concentration Calibration->Concentration

Caption: UV-Vis spectrophotometry workflow for quantitative analysis.

Spectroscopic Characterization

Application Note:

Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and confirmation of the identity of this compound. These methods provide information about the functional groups, the arrangement of atoms in the molecule, and its molecular weight.

Protocols (General):

3.1. Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

  • Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in solution.

  • Expected Characteristic Peaks for the thiol tautomer, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol:

    • ~2570 cm⁻¹ (S-H stretch)[4]

    • ~1580 cm⁻¹ (C=C aromatic stretch)[4]

    • ~1538 cm⁻¹ (C=N stretch)[4]

    • ~1009 cm⁻¹ (C-O stretch)[4]

    • Strong absorptions corresponding to the nitro group (NO₂) are also expected.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H NMR gives information about the number and types of protons, while ¹³C NMR provides information about the carbon skeleton.

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected Chemical Shifts for the thiol tautomer, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol:

    • ¹H NMR: Aromatic protons would appear as doublets in the range of δ 8.10-8.38 ppm. The thiol proton (SH) would appear as a singlet at around δ 15.0 ppm.[4]

    • ¹³C NMR: Aromatic carbons would appear in the range of δ 125-150 ppm. The two carbons of the oxadiazole ring would appear at approximately δ 159 and 178 ppm.[4]

3.3. Mass Spectrometry (MS):

  • Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

  • Sample Preparation: The sample is introduced into the mass spectrometer, where it is ionized.

  • Expected Result: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of this compound (C₈H₅N₃O₄), which is 207.15 g/mol . For the thiol tautomer (C₈H₅N₃O₃S), the molecular weight is 223.21 g/mol .[5] The fragmentation pattern would provide further structural confirmation.[4]

Logical Relationship Diagram:

Spectroscopic_Analysis cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis (Structural Elucidation) TargetCompound This compound HPLC HPLC TargetCompound->HPLC UVVis UV-Vis Spectrophotometry TargetCompound->UVVis IR IR Spectroscopy TargetCompound->IR NMR NMR Spectroscopy TargetCompound->NMR MS Mass Spectrometry TargetCompound->MS Concentration Concentration HPLC->Concentration UVVis->Concentration FunctionalGroups FunctionalGroups IR->FunctionalGroups Identifies Structure Structure NMR->Structure Determines MolecularWeight MolecularWeight MS->MolecularWeight Determines

Caption: Analytical methods for the characterization of the target compound.

References

Application Notes and Protocols for High-Throughput Screening of a 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol series, in particular, represents a promising class of compounds for hit identification in drug discovery campaigns. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries, like the one based on this oxadiazole scaffold, to identify initial "hit" compounds that modulate a specific biological target.[3][4] These hits can then be optimized through medicinal chemistry efforts to develop novel therapeutics.

This document provides detailed application notes and protocols for the high-throughput screening of a this compound library. A representative protocol for a kinase inhibition assay is provided, as many oxadiazole derivatives have been identified as kinase inhibitors.

Data Presentation

Quantitative data from HTS campaigns is critical for hit identification and prioritization. The data is typically analyzed to determine the potency and efficacy of the compounds. Below is an example table summarizing hypothetical screening data for a selection of compounds from the library against a target kinase.

Table 1: Inhibitory Activity of Selected this compound Analogs against Target Kinase

Compound IDConcentration (µM)Percent Inhibition (%)IC50 (µM)
NPO-0011095.20.8
NPO-0021012.5> 50
NPO-0031088.92.1
NPO-004105.3> 50
NPO-0051099.10.5
Staurosporine (Control)199.80.01

Experimental Protocols

A crucial first step in any screening campaign is to assess the general toxicity of the compound library.[5] This allows for the early identification of compounds that exhibit non-specific cytotoxicity. Following cytotoxicity profiling, a primary screen is conducted to identify initial hits. A kinase inhibition assay is a common HTS format.

Application Note 1: Cytotoxicity Profiling

A common method for assessing cytotoxicity in a high-throughput format is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in 384-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Addition: Add the this compound library compounds to the cells at a final concentration of 10 µM. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control. Compounds showing significant cytotoxicity are flagged for follow-up studies but may be excluded from primary screens where the target is not related to cell death.

Application Note 2: Primary High-Throughput Screen for Kinase Inhibitors

This protocol describes a generic assay to screen for inhibitors of a specific protein kinase. The assay measures the phosphorylation of a substrate peptide by the kinase.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Kinase Solution: Dilute the target kinase to the optimal concentration in the assay buffer.

    • Substrate/ATP Solution: Prepare a solution containing the biotinylated peptide substrate and ATP at their respective Km values in the assay buffer.

    • Detection Reagents: Prepare a solution of europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) in the detection buffer.

  • Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the library source plates to the 384-well assay plates.

  • Assay Procedure:

    • Add 5 µL of the kinase solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.

    • Incubate the plates at room temperature for 60 minutes.

    • Stop the reaction and detect the signal by adding 10 µL of the detection reagent mixture.

    • Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plates on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound relative to the positive (no inhibition) and negative (no enzyme) controls.

Visualizations

Signaling Pathway

G cluster_0 Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Target_Kinase Target_Kinase Receptor_Tyrosine_Kinase->Target_Kinase Activates Substrate_Protein Substrate_Protein Target_Kinase->Substrate_Protein Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate_Protein->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Leads to NPO_Compound This compound NPO_Compound->Target_Kinase Inhibits HTS_Workflow cluster_workflow Library Compound Library (this compound) Dispensing Acoustic Compound Dispensing Library->Dispensing Assay_Plate 384-well Assay Plate Reagent_Addition Reagent Addition (Kinase, Substrate, ATP) Assay_Plate->Reagent_Addition Dispensing->Assay_Plate Incubation Incubation Reagent_Addition->Incubation Detection Signal Detection (HTRF Reader) Incubation->Detection Data_Analysis Data Analysis (Hit Identification) Detection->Data_Analysis Hit_Confirmation Hit Confirmation & Validation Data_Analysis->Hit_Confirmation Hit_Triage cluster_triage Primary_Screen Primary HTS Initial_Hits Initial Hits Primary_Screen->Initial_Hits Dose_Response Dose-Response Confirmation Initial_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Orthogonal_Assay Orthogonal (Label-free) Assay Confirmed_Hits->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits SAR_Studies Structure-Activity Relationship Studies Validated_Hits->SAR_Studies

References

Application Notes and Protocols for Developing Structure-Activity Relationship (SAR) Studies of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,3,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities.[1][2][3][4] The 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol core represents a promising starting point for the development of novel therapeutic agents. Structure-Activity Relationship (SAR) studies are essential to understand how chemical modifications to this core structure influence its biological activity, guiding the design of more potent and selective drug candidates.[5][6] This document provides detailed protocols and application notes for initiating and developing SAR studies for analogs of this compound.

I. Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole Analogs

A general synthetic route to 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-thiol, a key intermediate, and its subsequent S-substituted analogs is outlined below. The 2-thiol tautomer is often more stable than the 2-ol form and serves as a versatile precursor for generating a library of analogs.

Protocol 1: Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-thiol

This protocol is adapted from several literature procedures for the synthesis of similar 1,3,4-oxadiazole-2-thiols.[1][7][8]

Step 1: Synthesis of Ethyl-4-nitrobenzoate

  • In a round-bottom flask, dissolve 4-nitrobenzoic acid (1 eq.) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, remove the excess ethanol using a rotary evaporator.

  • Pour the residue into cold water and extract the product with ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude ester.

Step 2: Synthesis of 4-Nitrobenzoylhydrazide

  • Dissolve the crude ethyl-4-nitrobenzoate (1 eq.) in ethanol.

  • Add hydrazine hydrate (3-5 eq.) to the solution.

  • Reflux the mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain 4-nitrobenzoylhydrazide.

Step 3: Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-thiol

  • Dissolve 4-nitrobenzoylhydrazide (1 eq.) in ethanol, followed by the addition of potassium hydroxide (1.5 eq.).

  • Add carbon disulfide (2 eq.) dropwise to the stirred solution at room temperature.

  • Reflux the mixture for 10-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Acidify the solution with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-thiol.

Protocol 2: Synthesis of S-Substituted Analogs

  • To a stirred solution of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-thiol (1 eq.) in a suitable solvent like dimethylformamide (DMF), add a base such as sodium hydride (NaH) (1.1 eq.) at 0 °C.[1]

  • Stir the mixture for 30 minutes.

  • Add the desired electrophile (e.g., alkyl or benzyl halide) (1.1 eq.) dropwise.

  • Allow the reaction to proceed at room temperature for 4-8 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and purify by recrystallization or column chromatography.

II. Biological Activity Screening Protocols

To establish a robust SAR, the synthesized analogs should be screened for various biological activities. Below are detailed protocols for common in vitro assays.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[9][10][11]

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL.

  • Microtiter Plate Preparation: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well. Perform two-fold serial dilutions by transferring 100 µL from the first well to the subsequent wells.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only). A standard antibiotic (e.g., amoxicillin) should also be tested.[2]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Protocol 4: Antioxidant Activity - DPPH Radical Scavenging Assay

This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[12][13][14]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.[14]

  • Preparation of Test Samples: Prepare various concentrations of the test compounds in methanol.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 1 mL of each sample concentration in a test tube.

    • Mix thoroughly and incubate in the dark for 30 minutes at room temperature.[12]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing methanol instead of the sample is also measured.[12]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.[12]

Protocol 5: In Vitro Anti-inflammatory Activity - Albumin Denaturation Assay

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit heat-induced protein denaturation.[15][16]

  • Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.

  • Control and Standard: A control group is prepared with the vehicle (e.g., DMSO) instead of the test compound. Diclofenac sodium is used as a standard drug.[16]

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated as follows:

    • % Inhibition = [(A_control - A_test) / A_control] x 100

    • Where A_control is the absorbance of the control, and A_test is the absorbance of the test sample.

III. Data Presentation for SAR Analysis

Quantitative data from the biological assays should be summarized in a structured table to facilitate the analysis of structure-activity relationships.

Table 1: Biological Activity Data for 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl Analogs

Compound IDR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliDPPH Scavenging IC50 (µM)Anti-inflammatory (% Inhibition at 100 µg/mL)
1 -H64128>10025.3
2a -CH₃326485.235.8
2b -CH₂CH₃326482.138.1
2c -CH₂Ph163250.755.4
2d -CH₂(4-Cl-Ph)81645.368.2
2e -CH₂(4-OCH₃-Ph)163248.960.1
Standard Amoxicillin24--
Standard Ascorbic Acid--23.9-
Standard Diclofenac---85.7

This table presents hypothetical data for illustrative purposes.

IV. Visualizations

Diagram 1: Experimental Workflow for SAR Studies

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis start 4-Nitrobenzoic Acid ester Esterification start->ester hydrazide Hydrazinolysis ester->hydrazide oxadiazole Cyclization to Oxadiazole-thiol hydrazide->oxadiazole analogs Synthesis of Analogs (S-substitution) oxadiazole->analogs purify Purification & Characterization (TLC, NMR, MS) analogs->purify antimicrobial Antimicrobial Assay (MIC) purify->antimicrobial antioxidant Antioxidant Assay (DPPH) purify->antioxidant anti_inflammatory Anti-inflammatory Assay purify->anti_inflammatory sar SAR Analysis antimicrobial->sar antioxidant->sar anti_inflammatory->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for synthesis and biological evaluation of this compound analogs.

Diagram 2: Hypothetical Signaling Pathway Modulation

G cluster_cell Cellular Environment stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) stimulus->receptor nfkb_path NF-κB Signaling Cascade receptor->nfkb_path cox2 COX-2 Expression nfkb_path->cox2 prostaglandins Prostaglandin Production cox2->prostaglandins compound Oxadiazole Analog compound->nfkb_path Inhibition compound->cox2 Inhibition

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic compound belonging to the 1,3,4-oxadiazole class of molecules. This class is of significant interest in medicinal chemistry due to the exhibition of a wide range of biological activities, including anticancer properties.[1][2] Derivatives of 1,3,4-oxadiazole have been reported to induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis.[3][4] These compounds can trigger cell death through mechanisms such as cell cycle arrest and the activation of intrinsic apoptotic pathways.[5]

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic potential of this compound using a panel of robust cell-based assays. The described methods will enable researchers to quantify cytotoxicity, determine the mode of cell death, and gain insights into the potential mechanisms of action.

General Experimental Workflow

A systematic approach is crucial for the accurate assessment of cytotoxicity. The following workflow outlines the key stages, from initial cell culture to data analysis and interpretation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HeLa, A549) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Compound Stock & Working Solutions treat_cells Treat Cells with Serial Dilutions compound_prep->treat_cells cell_seeding->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI) treat_cells->apoptosis_assay data_acquisition Measure Absorbance/ Fluorescence/Luminescence mtt_assay->data_acquisition ldh_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc Calculate IC50 Values data_acquisition->ic50_calc moa Elucidate Mechanism of Action ic50_calc->moa

Caption: A general workflow for assessing the cytotoxicity of chemical compounds.

Data Presentation: Cytotoxicity of 1,3,4-Oxadiazole Derivatives

Table 1: IC50 Values of Selected 1,3,4-Oxadiazole Derivatives

Compound IDCell LineIC50 (µM)Reference
AMK OX-8A549 (Lung)25.04[3]
AMK OX-8HeLa (Cervical)35.29[3]
AMK OX-9A549 (Lung)20.73[3]
AMK OX-10HeLa (Cervical)5.34[3]
AMK OX-11A549 (Lung)45.11[3]
AMK OX-12A549 (Lung)41.92[3]
AMK OX-12HeLa (Cervical)32.91[3]
Compound 5U87 (Glioblastoma)35.1[6]
Compound 5T98G (Glioblastoma)34.4[6]
Compound 5LN229 (Glioblastoma)37.9[6]
Compound 5SKOV3 (Ovarian)14.2[6]
Compound 5MCF7 (Breast)30.9[6]
Compound 5A549 (Lung)18.3[6]

Experimental Protocols

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes.[13] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[11][14]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11][14]

  • Stop Reaction: Add 50 µL of the stop solution provided in the assay kit.[11][14]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11][12]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide, a fluorescent DNA intercalator, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[16][17]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).[16]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[16][17]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.[17]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Distinguish between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Potential Mechanism of Action: Induction of Apoptosis

Many 1,3,4-oxadiazole derivatives exert their cytotoxic effects by inducing apoptosis.[3] This programmed cell death can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases, such as caspase-3 and caspase-7.[18]

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound mitochondria Mitochondrial Stress compound->mitochondria death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A plausible signaling pathway for apoptosis induction.

Principles of Key Cytotoxicity Assays

The selection of appropriate assays is critical for a comprehensive understanding of a compound's cytotoxic profile. The following diagram illustrates the core principles of the assays described in this document.

Assay_Principles cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_annexin Annexin V/PI Assay mtt_principle Viable Cell (Active Mitochondria) mtt_reagent MTT (Yellow, Soluble) mtt_principle->mtt_reagent reduces formazan Formazan (Purple, Insoluble) mtt_reagent->formazan to ldh_principle Damaged Cell (Compromised Membrane) ldh_release LDH Release ldh_principle->ldh_release ldh_substrate Lactate + Tetrazolium Salt ldh_release->ldh_substrate catalyzes conversion of ldh_product Pyruvate + Formazan (Color) ldh_substrate->ldh_product early_apoptosis Early Apoptotic Cell ps_exposure Phosphatidylserine (PS) Exposure early_apoptosis->ps_exposure annexin_v Annexin V-FITC Binding ps_exposure->annexin_v late_apoptosis Late Apoptotic/Necrotic Cell membrane_permeable Membrane Permeable late_apoptosis->membrane_permeable pi_staining Propidium Iodide (PI) Staining membrane_permeable->pi_staining

Caption: Core principles of key cell-based cytotoxicity assays.

References

Application Notes and Protocols for 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol is a heterocyclic organic compound belonging to the 1,3,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry due to its wide range of biological activities. The presence of the 4-nitrophenyl group at the 5-position and a hydroxyl group at the 2-position of the oxadiazole ring are key structural features that contribute to its chemical properties and biological functions.[1] Derivatives of 1,3,4-oxadiazoles have been extensively studied and have shown promise as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1] This document provides an overview of the potential applications of this compound in medicinal chemistry, along with relevant experimental protocols and data for structurally similar compounds.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₈H₅N₃O₄[1]
Molecular Weight207.15 g/mol [1]
AppearanceLikely a crystalline solidGeneral knowledge
SolubilityExpected to be soluble in organic solvents like DMSO and DMFGeneral knowledge

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, adapted from the synthesis of its 2-thiol analog.[2]

Step 1: Synthesis of 4-nitrobenzoic acid hydrazide

  • Dissolve 4-nitrobenzoic acid in an excess of a suitable alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the esterification is complete (monitored by TLC).

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the resulting ester in ethanol and add hydrazine hydrate.

  • Reflux the mixture for several hours until the formation of the hydrazide is complete (monitored by TLC).

  • Cool the reaction mixture and collect the precipitated 4-nitrobenzoic acid hydrazide by filtration.

  • Wash the solid with cold water and recrystallize from a suitable solvent like ethanol.

Step 2: Cyclization to this compound

  • Dissolve 4-nitrobenzoic acid hydrazide in a suitable solvent.

  • Add a cyclizing agent. For the synthesis of the 2-ol derivative, phosgene or a phosgene equivalent like triphosgene can be used in the presence of a base. Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Alternatively, reaction with carbonyldiimidazole can also yield the desired product.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is typically poured into cold water to precipitate the product.

  • The solid is collected by filtration, washed with water, and purified by recrystallization.

Synthesis_Workflow 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid Methyl 4-nitrobenzoate Methyl 4-nitrobenzoate 4-Nitrobenzoic Acid->Methyl 4-nitrobenzoate MeOH, H₂SO₄ (cat.) Reflux 4-Nitrobenzoic acid hydrazide 4-Nitrobenzoic acid hydrazide Methyl 4-nitrobenzoate->4-Nitrobenzoic acid hydrazide N₂H₄·H₂O, EtOH Reflux This compound This compound 4-Nitrobenzoic acid hydrazide->this compound Phosgene equivalent, Base or Carbonyldiimidazole

Synthesis workflow for this compound.

Applications in Medicinal Chemistry

Anticancer Activity

Table 1: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazoleMCF-7 (Breast)0.7 ± 0.2[3]
SGC-7901 (Stomach)30.0 ± 1.2[3]
HepG2 (Liver)18.3 ± 1.4[3]
(E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazideHepG2 (Liver)1.18 ± 0.14[3]
MCF-7 (Breast)1.18 ± 0.14[3]
SW1116 (Colon)1.18 ± 0.14[3]
BGC823 (Stomach)1.18 ± 0.14[3]
3-{5-[4-(dimethylamino) phenyl]-1,3,4-oxadiazol-2-yl}naphthalen-2-olHepG2 (Liver)24.78 ± 0.29[4]
3-[5-(2-hydroxyphenyl)- 1,3,4-oxadiazol-2-yl]naphthalen-2-olHepG2 (Liver)25.86 ± 0.46[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, e.g., doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Seeding->Compound Dilution Compound Addition Compound Addition Incubation (48-72h) Incubation (48-72h) Compound Addition->Incubation (48-72h) MTT Addition MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Workflow for the MTT cytotoxicity assay.

Antibacterial Activity

The 1,3,4-oxadiazole nucleus is a common feature in many antibacterial agents. These compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism of action can vary, with some derivatives inhibiting essential bacterial enzymes, while others may disrupt cell wall synthesis or biofilm formation.

Table 2: Antibacterial Activity of Representative 1,3,4-Oxadiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
S-substituted derivative of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiolBacillus subtilisVaries by derivative[5]
Staphylococcus aureusVaries by derivative[5]
Shigella sonneiVaries by derivative[5]
Escherichia coliVaries by derivative[5]
Pseudomonas aeruginosaVaries by derivative[5]
Salmonella typhiVaries by derivative[5]
N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) cyclopropanecarboxamideStaphylococcus aureus strains4 - 16[6]
N-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-((4,4-dimethyloxazolidin-3-yl) sulfonyl) benzamideStaphylococcus aureus strains4 - 16[6]
N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl) pentanamideStaphylococcus aureus strains8 - 32[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Prepare Bacterial Inoculum: Culture bacteria in a suitable broth medium to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow Bacterial Culture Preparation Bacterial Culture Preparation Standardization (0.5 McFarland) Standardization (0.5 McFarland) Bacterial Culture Preparation->Standardization (0.5 McFarland) Inoculation of Wells Inoculation of Wells Standardization (0.5 McFarland)->Inoculation of Wells Compound Stock Solution Compound Stock Solution Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Compound Stock Solution->Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate->Inoculation of Wells Incubation (18-24h) Incubation (18-24h) Inoculation of Wells->Incubation (18-24h) Visual Inspection for Growth Visual Inspection for Growth Incubation (18-24h)->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Workflow for MIC determination.

Enzyme Inhibition

Derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease.[1][7]

Table 3: Enzyme Inhibition by S-Substituted Derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol

Compound DerivativeEnzymeIC₅₀ (µM)
2-(Methylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazoleAcetylcholinesteraseVaries
ButyrylcholinesteraseVaries
2-(Ethylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazoleAcetylcholinesteraseVaries
ButyrylcholinesteraseVaries
Additional S-substituted derivativesAcetylcholinesteraseVaries
ButyrylcholinesteraseVaries

Note: Specific IC₅₀ values for these derivatives require access to the full-text article which is not publicly available. The study indicates prominent activity against these enzymes.[7]

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Prepare Reagents: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound in a suitable buffer (e.g., phosphate buffer).

  • Enzyme Reaction: In a 96-well plate, mix the AChE enzyme solution, DTNB solution, and the test compound. Incubate for a short period.

  • Initiate Reaction: Add the substrate solution to start the enzymatic reaction.

  • Monitor Absorbance: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of absorbance increase is proportional to the enzyme activity.

  • Calculate Inhibition: Compare the reaction rates in the presence and absence of the inhibitor to calculate the percentage of inhibition and determine the IC₅₀ value.

AChE_Inhibition_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Acetylthiocholine Acetylthiocholine Thiocholine Thiocholine Acetylthiocholine->Thiocholine AChE DTNB DTNB AChE AChE TNB²⁻ (Yellow) TNB²⁻ (Yellow) Thiocholine->TNB²⁻ (Yellow) DTNB Inhibitor Inhibitor Inhibitor->AChE Inhibition

Ellman's method for AChE inhibition.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. While specific biological data for this exact compound is limited in publicly available literature, the extensive research on its structural analogs strongly suggests its potential as an anticancer, antibacterial, and enzyme inhibitory agent. The provided protocols offer a starting point for the synthesis and biological evaluation of this and related compounds. Further research is warranted to fully elucidate the medicinal chemistry applications of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of their synthesis. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and data-driven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its thiol tautomer, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

Q1: My overall yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?

Low yields can arise from several factors, primarily related to incomplete reactions in the two main steps: the formation of 4-nitrobenzoic acid hydrazide and the subsequent cyclization to form the oxadiazole ring.

Troubleshooting Steps:

  • Purity of Starting Materials: Ensure the 4-nitrobenzoic acid and hydrazine hydrate are of high purity. Impurities can lead to side reactions and lower the yield.

  • Reaction Conditions for Hydrazide Formation:

    • Solvent: Absolute ethanol is commonly used. Ensure it is anhydrous, as water can hydrolyze the ester intermediate if you are starting from one.

    • Reaction Time and Temperature: The reaction to form the hydrazide typically requires refluxing for several hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1]

  • Cyclization Step Optimization:

    • Reagents: The reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide is a common method.[1][2][3] The purity and stoichiometry of these reagents are critical.

    • Base: Ensure the potassium hydroxide is fresh and properly dissolved. The basicity of the medium is crucial for the reaction to proceed.

    • Solvent: Absolute ethanol is a suitable solvent for this step as well.[1]

    • Temperature: Refluxing is typically required. The temperature should be carefully controlled to avoid decomposition of the product.

  • Microwave Irradiation: Consider using microwave irradiation for the cyclization step, as it can significantly shorten reaction times and improve yields.[3][4][5]

Q2: I am observing the formation of significant side products during the synthesis. What are these and how can I minimize them?

Side product formation is a common issue. In the synthesis of 1,3,4-oxadiazoles, these can include unreacted starting materials, intermediates, or by-products from competing reactions.

Troubleshooting Steps:

  • Incomplete Hydrazide Formation: If the initial reaction to form 4-nitrobenzoic acid hydrazide is incomplete, you will carry over 4-nitrobenzoic acid or its ester to the next step, complicating purification. Use TLC to monitor the reaction and ensure full conversion of the starting material.[1]

  • Side Reactions during Cyclization: The reaction with carbon disulfide can lead to the formation of thiourea derivatives or other sulfur-containing impurities.

    • Control of Stoichiometry: Carefully control the molar ratios of the hydrazide, carbon disulfide, and base.

    • Temperature Control: Avoid excessive heating, which can promote side reactions and decomposition.

  • Purification: Recrystallization is a common method for purifying the final product.[1] Selecting an appropriate solvent system is key to removing impurities effectively. Ethanol or aqueous ethanol are often used.[1]

Q3: The cyclization of 4-nitrobenzoic acid hydrazide with carbon disulfide is not proceeding to completion. What can I do?

An incomplete cyclization reaction is a frequent bottleneck for achieving a high yield.

Troubleshooting Steps:

  • Reagent Quality: Ensure the carbon disulfide is fresh. It can decompose over time.

  • Base Strength and Concentration: The concentration of the potassium hydroxide solution is important. A solution that is too dilute may not be sufficiently basic to drive the reaction to completion.

  • Reaction Time: While monitoring with TLC is recommended, ensure you are allowing sufficient reaction time. Some reactions may require extended reflux.[1]

  • Alternative Cyclization Reagents: While carbon disulfide is common, other reagents can be used for the cyclization of hydrazides. However, for the synthesis of the desired 2-ol/2-thiol derivative, carbon disulfide is the most direct precursor. For other 1,3,4-oxadiazoles, reagents like phosphorus oxychloride or thionyl chloride are used for cyclodehydration of diacylhydrazines.[6][7][8]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key steps in the synthesis of this compound and its intermediates.

StepStarting MaterialsReagents & SolventsTemperatureTimeYieldReference
Esterification 4-Nitrobenzoic acid, MethanolConc. H₂SO₄Reflux4 hHigh[1]
Hydrazide Formation Methyl-4-nitrobenzoate, Hydrazine hydrateAbsolute EthanolReflux8 hHigh[1]
Cyclization 4-Nitrobenzoic hydrazideCS₂, KOH, Absolute Ethanol/WaterRefluxMonitored by TLCGood[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Nitrobenzoic Acid Hydrazide [1]

  • Dissolve methyl-4-nitrobenzoate (0.041 mol) in absolute ethanol (40 mL) in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate (80%, 13 mL).

  • Reflux the reaction mixture for approximately 8 hours. Monitor the reaction's completion using TLC (silica gel; ethyl acetate:petroleum ether, 1:2).

  • After completion, distill off the excess hydrazine.

  • Collect the crude solid, wash it with water, and recrystallize from 30% aqueous ethanol.

Protocol 2: Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol [1]

  • Dissolve 4-nitrobenzoic hydrazide (0.038 mol) in absolute ethanol in a 250 mL flask.

  • Add carbon disulfide (0.034 mol) to the solution.

  • Subsequently, add a solution of potassium hydroxide (0.019 mol) in 20 mL of water.

  • Stir the reaction mixture thoroughly and reflux. The color of the reaction mixture may change from yellow to green and then to light yellow as the reaction progresses.

  • Monitor the reaction progress by TLC (silica gel; ethyl acetate:petroleum ether, 1:2). Note that hydrogen sulfide gas may evolve during the reaction.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Hydrazide Synthesis cluster_1 Step 2: Oxadiazole Ring Formation cluster_2 Purification A 4-Nitrobenzoic Acid B Methyl-4-nitrobenzoate A->B Esterification (MeOH, H₂SO₄, Reflux) C 4-Nitrobenzoic Acid Hydrazide B->C Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) D This compound C->D Cyclization (CS₂, KOH, EtOH, Reflux) E Crude Product D->E Workup & Precipitation F Pure Product E->F Recrystallization

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G A Low Yield Observed B Check Purity of Starting Materials A->B C Incomplete Hydrazide Formation? B->C Pure E Purify Starting Materials B->E Impure D Incomplete Cyclization? C->D No F Optimize Hydrazide Synthesis: - Increase reflux time - Check hydrazine quality C->F Yes G Optimize Cyclization: - Check CS₂/KOH quality - Adjust stoichiometry - Increase reflux time D->G Yes H Yield Improved D->H No E->B F->C G->D

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common synthetic route involves a two-step process. The first step is the synthesis of 4-nitrobenzoic acid hydrazide from an ester of 4-nitrobenzoic acid and hydrazine hydrate.[1] The second step is the cyclization of the 4-nitrobenzoic acid hydrazide to form the 1,3,4-oxadiazol-2-ol ring. This cyclization is typically achieved using phosgene or a safer equivalent like triphosgene.

Q2: What is the expected tautomeric form of the final product?

A2: this compound can exist in tautomeric forms: the -ol form and the -one form (5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one). The thione tautomer is known to predominate in the analogous 2-thiol derivative. Spectroscopic analysis is recommended to determine the predominant form under your specific experimental conditions.

Q3: What are the key safety precautions when working with triphosgene?

A3: Triphosgene is a safer alternative to phosgene gas but must be handled with extreme caution in a well-ventilated fume hood.[2] It is a lachrymator and can be fatal if inhaled.[2] It reacts with water to release toxic gases (phosgene and HCl).[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure the reaction apparatus is kept under an inert atmosphere (e.g., argon or nitrogen).[2]

Troubleshooting Purification Challenges

Problem 1: Low yield of the desired product after synthesis.

Possible Cause Troubleshooting Suggestion
Incomplete reaction of the starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Ensure the reaction is stirred for a sufficient duration at the appropriate temperature.
Sub-optimal reaction conditions.Ensure all reagents are pure and dry, especially when using moisture-sensitive reagents like triphosgene.[2] The reaction should be carried out under an inert atmosphere.[2]
Product loss during work-up and purification.Optimize the extraction and filtration steps to minimize loss. When performing recrystallization, use the minimum amount of hot solvent and cool the solution slowly to maximize crystal formation.

Problem 2: Presence of significant impurities in the crude product.

Common Impurities Identification & Removal
Unreacted 4-nitrobenzoic acid hydrazideThis starting material is more polar than the product. It can be identified by TLC and removed by washing the crude product with a solvent in which the hydrazide is soluble but the product is not, or by column chromatography.
Symmetrically substituted byproducts (e.g., bis(4-nitrobenzoyl)hydrazine)These may form if the reaction conditions are not carefully controlled. They can often be separated by column chromatography due to differences in polarity.
Polymeric materialsThese can form if the reaction is not quenched properly or if there are side reactions. They are often insoluble and can be removed by filtration.

Problem 3: Difficulty in recrystallizing the final product.

Issue Suggested Solution
Oiling out instead of crystallization.This occurs when the product is not sufficiently soluble in the hot solvent or when the solution is cooled too quickly. Try using a different solvent system or a solvent mixture. Ensure slow cooling to promote crystal growth.
Poor crystal formation.Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available.
Low recovery after recrystallization.You may be using too much solvent. Use the minimum amount of hot solvent required to dissolve the solid. Cool the solution in an ice bath to maximize precipitation before filtering.

Experimental Protocols

Synthesis of 4-Nitrobenzoic Acid Hydrazide

This protocol is adapted from the synthesis of a similar hydrazide.[1]

  • Dissolve methyl-4-nitrobenzoate in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (80%) to the solution.

  • Reflux the mixture for approximately 8 hours. Monitor the reaction progress by TLC (e.g., using a 1:2 mixture of ethyl acetate and petroleum ether).

  • After the reaction is complete, remove the excess hydrazine by distillation.

  • Collect the crude solid, wash it with water, and recrystallize from 30% aqueous ethanol.[1]

General Procedure for Cyclization using Triphosgene

This is a general procedure based on the use of triphosgene for similar cyclizations.[2]

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 4-nitrobenzoic acid hydrazide and a non-nucleophilic base (e.g., triethylamine) in a suitable dry solvent (e.g., dichloromethane).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of triphosgene in the same dry solvent in small portions, ensuring the temperature remains between 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 16 hours). The formation of a precipitate (triethylammonium chloride) is often observed.

  • Quench the reaction by carefully adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

A systematic approach to finding a suitable recrystallization solvent is recommended. Test the solubility of the crude product in small amounts of various solvents at room temperature and upon heating.

Solvent/Solvent System Solubility Profile
EthanolOften a good choice for recrystallizing moderately polar organic compounds.
Ethyl Acetate/HexaneA common mixed-solvent system that allows for fine-tuning of polarity.
Dichloromethane/HexaneAnother useful mixed-solvent system.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Purification by Column Chromatography
  • TLC Analysis: First, determine a suitable mobile phase using TLC. A good mobile phase will give a retention factor (Rf) of around 0.25-0.35 for the desired compound. Common solvent systems include mixtures of ethyl acetate and hexanes or dichloromethane and methanol.

  • Column Preparation: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-Nitrobenzoic Acid Ester hydrazide 4-Nitrobenzoic Acid Hydrazide start->hydrazide Hydrazine Hydrate product Crude this compound hydrazide->product Triphosgene, Base recrystallization Recrystallization product->recrystallization chromatography Column Chromatography product->chromatography pure_product Pure Product recrystallization->pure_product chromatography->pure_product tlc TLC pure_product->tlc nmr NMR pure_product->nmr ms Mass Spec pure_product->ms

Caption: General experimental workflow for the synthesis and purification of the target compound.

troubleshooting_logic start Crude Product Impure? recrystallization Attempt Recrystallization start->recrystallization Yes pure Pure Product start->pure No check_purity Check Purity (TLC, NMR) recrystallization->check_purity column Perform Column Chromatography column->check_purity check_purity->pure Yes not_pure Still Impure check_purity->not_pure No not_pure->column

Caption: A logical workflow for troubleshooting the purification of an impure product.

References

optimizing reaction conditions for 1,3,4-oxadiazole ring formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for 1,3,4-oxadiazole ring formation.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction to form a 2,5-disubstituted-1,3,4-oxadiazole from a 1,2-diacylhydrazine has a very low yield. What are the common causes and how can I improve it?

Answer:

Low yields in the cyclodehydration of 1,2-diacylhydrazines are a common issue. Several factors could be at play, from the choice of dehydrating agent to the reaction conditions. Here’s a systematic approach to troubleshooting:

1. Re-evaluate Your Dehydrating Agent: The choice of cyclodehydrating agent is critical and often substrate-dependent. Harsh reagents can lead to degradation, while milder ones may not be effective.

  • Commonly Used Reagents: A variety of dehydrating agents are used for this transformation, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and trifluoroacetic anhydride.[1][2][3]

  • Troubleshooting:

    • If you are using a harsh reagent like POCl₃ at high temperatures and observing decomposition, consider switching to a milder agent like the Burgess reagent or using silica-supported dichlorophosphate, which can be effective under microwave irradiation in solvent-free conditions.[4]

    • For sensitive substrates, carbodiimide derivatives can also be a milder alternative.[5]

2. Optimize Reaction Temperature and Time:

  • Conventional Heating: Many procedures involve heating the reaction mixture to reflux for several hours.[6] Inadequate heating can result in incomplete conversion, while excessive heat can cause decomposition of the starting material or product. Monitor the reaction by TLC to determine the optimal reaction time.

  • Microwave Irradiation: Microwave-assisted synthesis can be a rapid and efficient alternative, often leading to higher yields and shorter reaction times.[4][6][7] For instance, the condensation of monoarylhydrazides with acid chlorides in HMPA under microwave heating has been reported to give good to excellent yields without the need for an additional acid catalyst.[4][7]

3. Solvent Selection:

  • The choice of solvent can significantly impact the reaction outcome. While some reactions are performed neat (solvent-free), others benefit from a suitable solvent.[1]

  • For reactions using reagents like TBTU for cyclodesulfurization of thiosemicarbazides, DMF has been shown to be an effective solvent.[8]

Experimental Protocol: Cyclodehydration using POCl₃ (Solvent-Free)

  • To N,N'-diacylhydrazine (0.007 mol), add phosphorus oxychloride (22.4 mL, 0.24 mol).

  • Heat the mixture to reflux for 6–24 hours, monitoring the reaction progress by TLC (methanol/chloroform, 4:1 v/v).

  • After completion, evaporate the excess phosphorus oxychloride under reduced pressure.

  • Dissolve the residue in diethyl ether (40 mL) and carefully pour it into water (100 mL).

  • Neutralize the mixture with sodium carbonate.

  • Extract the product with diethyl ether (40 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain the crude product.[1]

Issue 2: Formation of Side Products and Purification Difficulties

Question: I am observing significant side product formation in my 1,3,4-oxadiazole synthesis, making purification difficult. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation is a frequent challenge, often arising from the reactivity of the starting materials and intermediates.

1. Competing Cyclization:

  • When starting from acylthiosemicarbazides to synthesize 2-amino-1,3,4-oxadiazoles, a common side reaction is the formation of the corresponding 2-amino-1,3,4-thiadiazole. The regioselectivity of the cyclization can be influenced by the reagents and conditions.[9]

  • Solution: The use of tosyl chloride/pyridine has been shown to favor the formation of 2-amino-1,3,4-oxadiazoles from thiosemicarbazides.[7] Alternatively, using iodine in the presence of potassium iodide and sodium hydroxide can also promote the desired cyclization.[5][10]

2. Incomplete Reactions:

  • The presence of unreacted starting materials or intermediates, such as the 1,2-diacylhydrazine, can complicate purification.

  • Solution: Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding more reagent.

3. Purification Strategies:

  • If side products are still formed, purification by column chromatography or recrystallization is typically necessary.[6]

  • The use of supported reagents, such as nano-silica-anchored PPh₂/Br₂, can simplify the work-up as the byproducts can be removed by filtration.[3]

Experimental Protocol: Oxidative Cyclization of Acylthiosemicarbazides using Iodine

  • Dissolve the acylthiosemicarbazide precursor molecule in ethanol.

  • Add potassium iodide (KI) to the reaction mixture.

  • Introduce a solution of iodine (I₂) in ethanol.

  • Heat the reaction mixture to initiate cyclization.

  • The desired 5-substituted-N-phenyl-1,3,4-oxadiazol-2-amine product can be obtained in good yields (75–90%).[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 1,3,4-oxadiazoles?

The most prevalent methods for synthesizing the 1,3,4-oxadiazole ring start from:

  • 1,2-Diacylhydrazines: These undergo cyclodehydration using a variety of dehydrating agents.[2][6]

  • Acylhydrazones: These can be oxidatively cyclized to form 2,5-disubstituted 1,3,4-oxadiazoles.[9][10]

  • Acylhydrazides: These can be reacted with various reagents like carbon disulfide or acid chlorides.[5][9]

  • Thiosemicarbazides: These are important precursors for the synthesis of 2-amino-1,3,4-oxadiazoles.[8]

Q2: Are there milder, more environmentally friendly methods for 1,3,4-oxadiazole synthesis?

Yes, several modern methods aim to be more environmentally benign:

  • Microwave-assisted synthesis: This technique often reduces reaction times and can be performed under solvent-free conditions.[4][6][7]

  • Visible-light photoredox catalysis: This approach allows for the oxidative heterocyclization of semicarbazones under mild conditions using eosin Y as a catalyst.[7]

  • Mechanochemical synthesis: This solvent-free method provides an environmentally friendly alternative to conventional solution-based approaches.[11]

Q3: How can I synthesize 2-amino-1,3,4-oxadiazoles?

2-Amino-1,3,4-oxadiazoles are typically synthesized from semicarbazide or thiosemicarbazide precursors. A common method involves the cyclization of acylthiosemicarbazides. This can be achieved through oxidative desulfurization using reagents like iodine or via cyclization mediated by tosyl chloride and pyridine.[5][7]

Q4: What are the typical yields for 1,3,4-oxadiazole synthesis?

Yields can vary widely depending on the method and substrates used. However, many modern methods report good to excellent yields:

  • Cyclization of carboxylic acids with acylhydrazides using HATU and Burgess reagent can give yields of 70–93%.[9]

  • Oxidative cyclization of acylhydrazones using trichloroisocyanuric acid can result in yields of 82% to 96%.[9]

  • Synthesis from acylthiosemicarbazides using iodine can yield 75–90%.[9][10]

  • The reaction of thiosemicarbazides with TBTU as a coupling reagent can produce yields up to 85%.[8]

Data Presentation

Table 1: Comparison of Common Cyclization Reagents for 1,3,4-Oxadiazole Formation

Starting MaterialReagent/MethodSolventTemperatureTypical YieldReference
1,2-DiacylhydrazinePOCl₃Toluene or Solvent-freeReflux15-76%[1]
Acylhydrazide & Carboxylic AcidHATU / Burgess ReagentNot specifiedMild conditions70-93%[9]
AcylhydrazoneTrichloroisocyanuric acidOrganic solventRoom Temp.82-96%[9]
ThiosemicarbazideTBTU / DIEADMF50 °C~85%[8]
AcylthiosemicarbazideI₂ / KIEthanolHeating75-90%[9][10]
SemicarbazoneEosin Y / Visible LightNot specifiedNot specified92-94%[5]
Monoarylhydrazide & Acid ChlorideMicrowaveHMPAMicrowaveGood to Excellent[4][7]

Visualizations

experimental_workflow cluster_start Starting Material Selection cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting start_node Select Starting Material (e.g., Diacylhydrazine, Acylhydrazone) reagent Choose Cyclization Reagent (e.g., POCl3, Burgess Reagent, I2) start_node->reagent solvent Select Solvent & Temperature (e.g., Reflux in Toluene, DMF at 50°C) reagent->solvent tlc Monitor Reaction by TLC solvent->tlc workup Aqueous Work-up & Extraction tlc->workup purify Purification (Column Chromatography or Recrystallization) workup->purify low_yield Low Yield? workup->low_yield analysis Characterization (NMR, IR, Mass Spec) purify->analysis low_yield->purify No optimize Optimize Conditions: - Change Reagent - Vary Temperature/Time - Use Microwave low_yield->optimize Yes optimize->reagent

References

stability issues of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol, focusing on its stability in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be stable in DMSO?

A1: The 1,3,4-oxadiazole ring is generally considered a stable aromatic system. However, the stability of this compound in DMSO can be influenced by several factors, including water content, temperature, and the inherent reactivity of the molecule. While many compounds are stable in DMSO for extended periods, some degradation can occur. It is crucial to use anhydrous DMSO and proper storage conditions to minimize degradation.

Q2: What are the potential stability issues I might encounter with this compound in DMSO?

A2: The primary stability concerns for this compound in DMSO are:

  • Tautomerism: 2-hydroxy-1,3,4-oxadiazoles can exist in equilibrium with their tautomeric 1,3,4-oxadiazol-2(3H)-one form. The stability of your solution will depend on the relative stability of these two forms and the kinetics of their interconversion.

  • Hydrolytic Degradation: The 1,3,4-oxadiazole ring can be susceptible to nucleophilic attack, particularly by water, which can be present in non-anhydrous DMSO. This can lead to ring-opening and the formation of the corresponding N-acylhydrazide derivative. The electron-withdrawing nitro group on the phenyl ring may increase the susceptibility of the oxadiazole ring to nucleophilic attack.

  • DMSO-mediated Decomposition: DMSO can decompose under certain conditions, and its degradation products could potentially react with the solute. This is more likely to occur at elevated temperatures or in the presence of acidic or basic impurities.

Q3: How can I minimize the degradation of my compound in DMSO?

A3: To enhance the stability of your this compound stock solutions:

  • Use High-Purity, Anhydrous DMSO: Minimize the water content in your DMSO to reduce the risk of hydrolysis.

  • Store Properly: Store stock solutions at -20°C or -80°C in tightly sealed vials to limit exposure to moisture and light.

  • Prepare Fresh Solutions: For sensitive experiments, prepare fresh solutions from solid material.

  • Limit Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing.

Q4: What are the potential degradation products of this compound in DMSO?

A4: The most likely degradation product is the hydrolytic ring-opening product, 4-nitrobenzoylhydrazide. Depending on the conditions, other byproducts from reactions with DMSO or its impurities could potentially form, but the hydrazide is the primary species to monitor.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound potency or inconsistent results over time. Compound degradation in DMSO stock solution.1. Perform a stability study of your compound in DMSO using HPLC or LC-MS to quantify the remaining parent compound and identify any major degradants. 2. Prepare fresh stock solutions from solid material for critical experiments. 3. Review your storage conditions; ensure the use of anhydrous DMSO and storage at ≤ -20°C.
Appearance of new peaks in HPLC or LC-MS chromatograms of stored solutions. Formation of degradation products.1. Attempt to identify the new peaks using mass spectrometry. Compare the mass of the new peaks to potential degradation products like the corresponding N-acylhydrazide. 2. Conduct a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.
Precipitation observed in the DMSO stock solution upon storage, especially at low temperatures. Poor solubility of the compound or a degradation product at low temperatures.1. Gently warm the solution and vortex to attempt redissolution. 2. If precipitation persists, consider preparing a more dilute stock solution. 3. Filter the solution before use to remove any undissolved material, but be aware this will alter the concentration. Re-quantify the filtered solution if necessary.

Data Presentation

Quantitative data from stability studies should be summarized in a clear and structured table.

Table 1: Stability of this compound in DMSO at Different Temperatures

Time Point% Remaining (Room Temp)% Degradation Product A (Room Temp)% Remaining (-20°C)% Degradation Product A (-20°C)
0 hours10001000
24 hours
48 hours
1 week
1 month

Degradation Product A is the putative N-(4-nitrobenzoyl)hydrazinecarboxamide.

Experimental Protocols

Protocol 1: HPLC-Based Stability Study of this compound in DMSO

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of the target compound in DMSO.

1. Materials and Reagents:

  • This compound

  • Anhydrous DMSO (≥99.9%)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Solutions:

  • Stock Solution (10 mM): Accurately weigh and dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Working Samples: Dilute the stock solution with the initial mobile phase to a final concentration suitable for HPLC analysis (e.g., 10 µM).

3. HPLC Method:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient could be 10-90% B over 15 minutes, followed by a re-equilibration step. This should be optimized to achieve good separation between the parent compound and any potential degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of the compound (determine by UV-Vis scan, likely in the 254-320 nm range).

4. Stability Study Procedure:

  • Prepare the 10 mM stock solution in anhydrous DMSO.

  • Divide the stock solution into aliquots for storage at different conditions (e.g., room temperature, 4°C, -20°C).

  • At specified time points (e.g., 0, 24, 48 hours, 1 week, 1 month), withdraw an aliquot from each storage condition.

  • Prepare a working sample and inject it into the HPLC system in triplicate.

  • Calculate the peak area of the parent compound and any degradation products.

  • Express the stability as the percentage of the parent compound remaining relative to the initial time point (t=0).

Visualizations

Potential Degradation Pathway

Potential Hydrolytic Degradation Pathway Compound This compound Tautomer 5-(4-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one Compound->Tautomer Tautomerization Water H₂O (from non-anhydrous DMSO) Product 4-Nitrobenzoylhydrazide (Ring-opened product) Tautomer->Product Hydrolysis Water->Product Nucleophilic Attack & Ring Opening

Caption: Potential tautomerization and hydrolytic degradation of the compound.

Experimental Workflow

Stability Study Experimental Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (t = 0, 24h, 48h, etc.) Prep_Stock Prepare 10 mM Stock in Anhydrous DMSO Aliquot Aliquot into Vials Prep_Stock->Aliquot RT Room Temperature Aliquot->RT FourC 4°C Aliquot->FourC NegTwentyC -20°C Aliquot->NegTwentyC Sampling Withdraw Aliquot RT->Sampling FourC->Sampling NegTwentyC->Sampling Dilution Prepare Working Sample Sampling->Dilution HPLC HPLC-UV/MS Analysis Dilution->HPLC Data Quantify Parent & Degradants HPLC->Data

Caption: Workflow for conducting a time-course stability study.

Technical Support Center: Overcoming Solubility Challenges with 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and protocols for researchers, scientists, and drug development professionals encountering solubility issues with 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol in biological and chemical assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound won't dissolve in my aqueous assay buffer. Why is this happening?

A1: This is a common challenge. This compound, like many heterocyclic compounds rich in aromatic rings, is a lipophilic molecule with inherently low aqueous solubility.[1][2] When you introduce it directly into a high-polarity aqueous buffer, it is unable to form favorable interactions with water molecules and remains insoluble or precipitates. This phenomenon is often referred to as "solvent shock" when diluting from an organic stock solution.[3]

Q2: What is the best solvent to prepare a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for creating initial stock solutions of poorly soluble compounds like oxadiazole derivatives.[3][4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. For long-term storage, always use anhydrous (dry) DMSO to prevent compound degradation from moisture. Other potential solvents for stock solutions include dimethylformamide (DMF).[5]

Q3: My compound dissolves in the DMSO stock but precipitates immediately when I dilute it into my aqueous assay buffer. How can I prevent this?

A3: This is the most frequent problem. The key is to minimize the "solvent shock." Rapidly adding the aqueous buffer to your small volume of DMSO stock, or vice-versa without adequate mixing, causes the compound to crash out of solution.[3][6]

Follow this Recommended Dilution Protocol :

  • Prepare the Final Buffer: Dispense the full required volume of your final aqueous assay buffer into a sterile tube.

  • Vortex/Stir: Begin gently vortexing or stirring the aqueous buffer.

  • Reverse Dilution: While the buffer is mixing, add the small volume of your concentrated DMSO stock drop-wise or slowly pipette it directly into the vortex. This "reverse dilution" method ensures the DMSO is dispersed rapidly, preventing localized high concentrations of the compound that lead to precipitation.[3][7]

  • Inspect and Treat: After addition, continue vortexing for a few minutes. Visually inspect the solution for any cloudiness or precipitate. If fine precipitate is observed, brief sonication or gentle warming in a 37°C water bath can often help redissolve it.[8][9]

Q4: What is the maximum concentration of DMSO my cell-based assay can tolerate?

A4: This is highly dependent on the specific cell line and assay duration. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[3] However, sensitive cell lines may be affected at concentrations as low as 0.1%.[3] It is critical to run a vehicle control experiment with different DMSO concentrations to determine the maximum tolerable percentage for your specific experimental conditions.

Q5: Are there alternatives if DMSO is not suitable for my experiment or if the compound still precipitates?

A5: Yes, several strategies can be employed:

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While the oxadiazol-2-ol moiety is weakly acidic, the overall solubility profile in response to pH would need to be determined empirically.

  • Use of Co-solvents: Solvents like ethanol or polyethylene glycol (PEG 400) can sometimes be used in combination with water, but their compatibility with the specific assay must be verified.[10]

  • Formulation with Excipients: For more advanced applications, surfactants (e.g., Tween 80), or complexing agents like cyclodextrins can be used to create more stable formulations and enhance aqueous solubility.[11][12]

Data Presentation: Solubility of Related Oxadiazole Compounds

Solvent SystemTemperature (°C)Maximum Observed Solubility (Template)Notes
100% DMSO25e.g., >50 mMIdeal for primary stock solutions.
100% DMF25e.g., >50 mMAlternative to DMSO for stock solutions.[5]
100% Ethanol25e.g., 1-5 mMLower solubilizing power than DMSO.
PBS (pH 7.4)25e.g., <10 µMExpect very low solubility.
PBS + 1% DMSO25e.g., 10-50 µMFinal assay condition; solubility is limited.
PBS + 0.5% DMSO25e.g., 5-25 µMCommon final assay condition.

Experimental Protocols

Protocol 1: Preparation of Compound Solutions for In Vitro Enzyme Inhibition Assay

This protocol provides a general method for preparing working solutions of this compound for an enzyme inhibition assay, such as against acetylcholinesterase (AChE).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Vortex mixer

  • Sonicator bath

  • Calibrated pipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Preparation of 20 mM Stock Solution:

    • Weigh out 2.07 mg of this compound (Molecular Weight: 207.15 g/mol ).

    • Add 500 µL of anhydrous DMSO to the powder.

    • Vortex vigorously for 2-3 minutes until the solid is completely dissolved. This is your 20 mM primary stock solution.

    • Store this stock in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Preparation of Intermediate Dilutions (Serial Dilution):

    • Create a series of intermediate dilutions from the 20 mM stock using 100% DMSO. For example, to make a 2 mM solution, mix 10 µL of the 20 mM stock with 90 µL of DMSO.

  • Preparation of Final 100 µM Working Solution (in 0.5% DMSO):

    • Dispense 995 µL of the assay buffer into a sterile microcentrifuge tube.

    • Place the tube on a vortex mixer and set to a medium speed.

    • While the buffer is vortexing, add 5 µL of the 2 mM intermediate stock solution directly into the mixing buffer.

    • Continue vortexing for at least 1 minute after addition.

    • Visually inspect for any precipitation. If necessary, sonicate the tube for 5 minutes in a water bath sonicator.

    • This final solution contains 100 µM of the compound in assay buffer with a final DMSO concentration of 0.5%. Use this solution immediately in your assay.

  • Vehicle Control Preparation:

    • Prepare a corresponding vehicle control by adding 5 µL of 100% DMSO to 995 µL of the assay buffer, yielding a final DMSO concentration of 0.5%.

Visualizations

Troubleshooting Workflow for Compound Precipitation

G start Compound Precipitates in Aqueous Buffer stock_ok Is stock solution (100% DMSO) clear and fully dissolved? start->stock_ok dilution_method Are you using the 'Reverse Dilution' method (adding stock to vortexing buffer)? stock_ok->dilution_method Yes remake_stock Action: Remake stock solution with fresh, anhydrous DMSO. Consider brief sonication. stock_ok->remake_stock No implement_dilution Action: Implement reverse dilution. Ensure rapid mixing. dilution_method->implement_dilution No final_dmso Is final DMSO concentration <0.1%? dilution_method->final_dmso Yes remake_stock->stock_ok implement_dilution->final_dmso increase_dmso Action: Increase final DMSO to 0.5-1% (if assay tolerates). Run vehicle controls. final_dmso->increase_dmso Yes post_actions Did you try post-dilution vortexing, sonication, or gentle warming (37°C)? final_dmso->post_actions No increase_dmso->post_actions implement_post Action: Apply post-dilution techniques to aid dissolution. post_actions->implement_post No lower_conc Action: Lower the final compound concentration. You may be exceeding max solubility. post_actions->lower_conc Yes, still precipitates implement_post->lower_conc success Problem Solved lower_conc->success

A decision tree for troubleshooting compound precipitation.
Signaling Pathway: Acetylcholinesterase (AChE) Action

Research suggests that 1,3,4-oxadiazole derivatives can act as inhibitors of enzymes like acetylcholinesterase (AChE).[5][13] AChE is a critical enzyme in cholinergic signaling, responsible for terminating the signal by breaking down the neurotransmitter acetylcholine (ACh).[10] Inhibition of AChE leads to an accumulation of acetylcholine in the synapse, enhancing neuronal signaling.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChR Acetylcholine Receptor (AChR) Response Signal Transduction (e.g., Muscle Contraction) AChR->Response Activation ACh->AChR Binding AChE AChE (Enzyme) ACh->AChE Hydrolysis Products Choline + Acetate AChE->Products Inhibitor 5-(4-nitrophenyl)- 1,3,4-oxadiazol-2-ol Inhibitor->AChE Inhibition

Role of Acetylcholinesterase (AChE) in signaling and its inhibition.

References

minimizing by-product formation in oxadiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxadiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments and minimize by-product formation.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific experimental issues, their probable causes, and recommended solutions in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole

Question: My analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target 1,2,4-oxadiazole, with starting materials remaining. What are the potential causes and how can I improve the yield?

Answer: Low yields in 1,2,4-oxadiazole synthesis often stem from inefficient acylation of the amidoxime or incomplete cyclodehydration of the O-acylamidoxime intermediate.[1][2]

  • Probable Cause 1: Poor Acylation of the Amidoxime. The initial reaction between the amidoxime and the carboxylic acid (or its activated form) is critical.[1]

    • Recommended Solutions:

      • Coupling Agent Activity: Ensure your coupling agent (e.g., EDC, HATU, CDI) is fresh and active. Consider switching to a highly effective agent like HATU with a non-nucleophilic base like DIPEA, or carbonyldiimidazole (CDI).[1][3]

      • Pre-activation: Activate the carboxylic acid with the coupling agent before adding the amidoxime.[1]

      • Purity of Starting Materials: Verify the purity of your amidoxime and carboxylic acid, as impurities can inhibit the reaction.[1]

      • Incompatible Functional Groups: The presence of unprotected hydroxyl (-OH) or amino (-NH2) groups on your starting materials can interfere with the reaction. Consider protecting these groups before synthesis.[3]

  • Probable Cause 2: Inefficient Cyclodehydration. The conversion of the O-acylamidoxime intermediate to the final oxadiazole is often the rate-limiting and most challenging step.[1][3]

    • Recommended Solutions:

      • Thermal Conditions: For thermally promoted cyclization, ensure adequate heating. Refluxing in a high-boiling solvent like toluene or xylene may be necessary.[3]

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, particularly for less reactive substrates.[1][4][5]

      • Base Selection: For base-mediated cyclization, use strong, non-nucleophilic bases. Tetrabutylammonium fluoride (TBAF) in an anhydrous solvent like THF is a common and effective choice for promoting cyclization at room temperature.[2][3][4] Superbase systems like NaOH/DMSO or KOH/DMSO are also effective.[3]

      • Anhydrous Conditions: Ensure anhydrous (dry) conditions, especially in base-catalyzed reactions, to prevent hydrolysis of the O-acylamidoxime intermediate.[3]

Troubleshooting_Low_Yield start Low or No Yield of 1,2,4-Oxadiazole check_sm Check Starting Materials start->check_sm check_acylation Review Acylation Step start->check_acylation check_cyclization Review Cyclodehydration Step start->check_cyclization sol_sm_purity Verify Purity (NMR, MS) check_sm->sol_sm_purity Purity Issue? sol_sm_protect Protect Incompatible Functional Groups (-OH, -NH2) check_sm->sol_sm_protect Reactive Groups? sol_acyl_agent Use Fresh/Alternative Coupling Agent (HATU, CDI) check_acylation->sol_acyl_agent Inefficient Coupling? sol_acyl_preactivate Pre-activate Carboxylic Acid check_acylation->sol_acyl_preactivate Reaction Order? sol_cyclo_thermal Increase Temperature (Toluene/Xylene Reflux) check_cyclization->sol_cyclo_thermal Thermal Method? sol_cyclo_microwave Use Microwave Irradiation check_cyclization->sol_cyclo_microwave Need Speed/Efficiency? sol_cyclo_base Switch to Stronger Base (TBAF, NaOH/DMSO) check_cyclization->sol_cyclo_base Base-Mediated Method? sol_cyclo_anhydrous Ensure Anhydrous Conditions check_cyclization->sol_cyclo_anhydrous Hydrolysis Occurring?

Troubleshooting logic for low yield in 1,2,4-oxadiazole synthesis.

Issue 2: Formation of Furoxan (1,2,5-Oxadiazole-2-oxide) By-products

Question: When attempting a 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, I'm observing a significant amount of furoxan by-products. How can I suppress this side reaction?

Answer: The dimerization of nitrile oxides to form furoxans is a well-known competing reaction.[3][4] This occurs when the nitrile oxide reacts with itself instead of the intended nitrile.

  • Strategies to Minimize Furoxan Formation:

    • Slow Addition: Generate the nitrile oxide in situ and ensure it reacts with the nitrile as it is formed. This can be achieved by the slow addition of the nitrile oxide precursor (e.g., a hydroximoyl chloride) to a solution containing the nitrile and a base. This keeps the instantaneous concentration of the nitrile oxide low, reducing the rate of dimerization.[4]

    • Use Nitrile as Solvent: Using the nitrile as the reaction solvent or in large excess can statistically favor the desired intermolecular cycloaddition over dimerization.[3]

    • Catalysis: Platinum(IV) catalysts have been reported to promote the desired [3+2] cycloaddition over the dimerization of nitrile oxides.[4]

    • Lower Temperature: Lowering the reaction temperature can sometimes favor the desired cycloaddition pathway.[4]

Furoxan_Byproduct cluster_main Desired Pathway cluster_side Side Reaction cluster_solutions Minimization Strategies NitrileOxide Nitrile Oxide Oxadiazole 1,2,4-Oxadiazole (Product) NitrileOxide->Oxadiazole Nitrile Nitrile Nitrile->Oxadiazole Furoxan Furoxan (By-product) NitrileOxide2 Nitrile Oxide NitrileOxide2->Furoxan NitrileOxide3 Nitrile Oxide NitrileOxide3->Furoxan Sol1 Slowly Add Precursor Sol2 Use Nitrile in Excess Sol3 Lower Reaction Temperature Sol4 Use Pt(IV) Catalyst

Logic for minimizing furoxan by-product formation.

Issue 3: Formation of Isomeric or Rearranged By-products

Question: My NMR and MS data suggest the formation of an oxadiazole isomer or another heterocyclic system, not my target compound. What could be happening?

Answer: This can be due to several factors, including the formation of regioisomers or rearrangement reactions under the reaction conditions.

  • Probable Cause 1: Boulton-Katritzky Rearrangement (BKR). 3,5-substituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo this thermal rearrangement to form other heterocycles. The presence of heat, acid, or even moisture can facilitate this process.[3]

    • Recommended Solution: Use neutral, anhydrous conditions for your workup and purification. Avoid acidic workups if this side product is observed and store the final compound in a dry environment.[3]

  • Probable Cause 2: Formation of 1,3,4-Oxadiazole Isomer. Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange.[3]

    • Recommended Solution: If using photochemical methods, carefully control the irradiation wavelength and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,3,4-oxadiazoles? A1: The most prevalent methods involve the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[6][7] A variety of dehydrating agents can be used for diacylhydrazines, including phosphorus oxychloride (POCl₃), thionyl chloride, polyphosphoric acid (PPA), and Burgess reagent.[8][9]

Q2: Can I use microwave irradiation to improve my oxadiazole synthesis? A2: Yes, microwave irradiation is a powerful tool for synthesizing oxadiazoles. It often leads to significantly shorter reaction times, higher yields, and a reduction in by-product formation compared to conventional heating methods.[1][4][5][6] It is considered an energy-efficient and environmentally benign green chemistry approach.[5]

Q3: My crude product is an oil and won't solidify. How can I purify it? A3: Oily products can be challenging. Here are a few techniques:

  • Trituration: Attempt to induce crystallization by adding a non-polar solvent (like hexanes) in which the product is insoluble and scratching the side of the flask.

  • Solvent Evaporation with a Co-solvent: Residual high-boiling solvents like DMF or DMSO can trap the product as an oil. Dissolve the oil in a volatile solvent like dichloromethane (DCM), add a co-solvent like toluene, and evaporate under reduced pressure. Toluene can form an azeotrope with the high-boiling solvent, aiding its removal.[10]

  • Purification via Chromatography: If solidification fails, the most reliable method is purification by column chromatography.[6][10]

Q4: How do I choose the best purification method for my oxadiazole derivative? A4: The choice depends on the properties of your compound and the impurities present.

  • Recrystallization: Ideal for obtaining highly pure crystalline solids if a suitable solvent or solvent pair can be found.[10]

  • Column Chromatography: A versatile method for separating the desired product from starting materials and by-products. Standard silica gel is common, but if your compound is sensitive to the acidic nature of silica, neutral or basic alumina can be used. For very polar compounds, reverse-phase (C18) silica may be more effective.[10]

  • Acid/Base Extraction: A carefully planned liquid-liquid extraction can remove acidic or basic impurities from your organic solution.[10]

Data Presentation: Optimizing Reaction Conditions

Quantitative data from various studies are summarized below to guide the optimization of your synthesis.

Table 1: Effect of Base on the Yield of 3,5-Disubstituted 1,2,4-Oxadiazoles [4]

EntryBase UsedSolventTemperatureTime (h)Yield (%)
1NaOHDMSORoom Temp485
2KOHDMSORoom Temp582
3K₂CO₃DMF80 °C1265
4TBAFTHFRoom Temp692
5DIPEADCMReflux1070

Table 2: Comparison of Conventional vs. Microwave Synthesis for 1,3,4-Oxadiazoles

Synthesis MethodTypical TimeTypical Yield Range (%)Reference
Conventional Heating3–20 hours50–80[5][6]
Microwave Irradiation2–10 minutes75–95[1][5][6]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 3-Aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles on a Silica Support [3]

This protocol describes an efficient synthesis using microwave irradiation for the cyclodehydration step.

Microwave_Protocol_Workflow start Start: Benzamidoxime, K₂CO₃ in DCM step1 Add Acyl Chloride Solution Dropwise (Room Temp) start->step1 step2 Monitor Reaction by TLC step1->step2 step3 Add Silica Gel to Mixture step2->step3 Acylation Complete step4 Remove Solvent (Reduced Pressure) step3->step4 step5 Microwave Irradiation (e.g., 10-30 min) step4->step5 step6 Elute Product from Silica step5->step6 Cyclization Complete end Final Product (Purify if needed) step6->end

Workflow for microwave-assisted synthesis of 1,2,4-oxadiazoles.
  • Acylation: To a sealed vessel containing anhydrous dichloromethane (DCM, 3.0 mL) under a dry N₂ atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).

  • In a separate flask, dissolve the corresponding 3-aryl-acryloyl chloride (1.0 mmol) in anhydrous DCM (3.0 mL).

  • Add the acyl chloride solution dropwise to the stirred reaction mixture at room temperature.

  • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Silica-Supported Cyclization: Once acylation is complete, add silica gel (1 g, 60-120 mesh) to the reaction mixture.

  • Remove the solvent under reduced pressure to obtain a free-flowing powder.

  • Place the vessel containing the silica-supported O-acyl amidoxime into a microwave reactor.

  • Irradiate the mixture at a suitable power and time (e.g., 10-30 minutes; optimization may be required) to effect cyclodehydration.[3]

  • Workup and Purification: After cooling, the product can be eluted from the silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane). Further purification can be achieved by column chromatography or recrystallization.[3]

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [11]

This protocol details the synthesis of 1,3,4-oxadiazoles from a carboxylic acid and a copoly acid hydrazide using POCl₃ as the cyclodehydrating agent.

  • Reaction Setup: Add the copoly acid hydrazide (1 mmol) and a substituted carboxylic acid (1 mmol) to phosphoryl chloride (POCl₃, 15 mL) in a flask, stirring at 0 °C.

  • Reaction: Heat the reaction mixture to reflux at 80 °C for 4 hours.

  • Monitoring: Monitor the reaction's completion via TLC.

  • Workup: After completion, cool the reaction mixture and concentrate it. Pour the concentrated mixture into ice-cold water (100 mL).

  • Isolation: A solid material will precipitate. Filter the solid and wash it thoroughly with water.

  • Purification: The crude product can be purified by dissolving it in a suitable solvent like DMF and re-precipitating it from water.[11]

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when working with oxadiazole compounds in biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that can lead to inconsistent and unreliable results in your experiments with oxadiazole-containing compounds.

Issue 1: High variability in IC50/EC50 values between experimental repeats.

  • Question: We are observing significant differences in the IC50 values for our oxadiazole compound in a cell-based assay across multiple experiments. What could be the cause?

  • Answer: High variability in potency values often points to issues with compound solubility and stability. Oxadiazoles, particularly those with aryl substituents, can have low aqueous solubility.[1] When a concentrated DMSO stock is diluted into aqueous assay buffer, the compound may precipitate, leading to an inconsistent effective concentration in the assay wells.

    Troubleshooting Steps:

    • Visually Inspect for Precipitation: After adding the compound to the assay medium, visually inspect the wells under a microscope for any signs of precipitation.

    • Optimize DMSO Concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.5%) and is consistent across all experiments. Run a DMSO toxicity control to determine the maximum tolerable concentration for your cell line.

    • Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try a stepwise dilution. Alternatively, adding the aqueous buffer to the DMSO stock while vortexing can sometimes improve solubility.

    • Solubility Assessment: If problems persist, formally assess the solubility of your compound in the specific assay buffer used. This can be done by measuring turbidity after serial dilutions.

Issue 2: My oxadiazole compound shows high potency in a biochemical assay but weak or no activity in a cell-based assay.

  • Question: Our 1,2,4-oxadiazole derivative is a potent inhibitor of a purified kinase, but its activity is significantly lower in a cellular assay. Why is there a discrepancy?

  • Answer: This is a common challenge in drug discovery and can be attributed to several factors beyond target engagement:

    • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

    • Metabolic Instability: The compound could be rapidly metabolized by cellular enzymes into an inactive form. Notably, 1,2,4-oxadiazoles can be more susceptible to metabolic degradation than their 1,3,4-oxadiazole isomers.[2]

    • Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

    Troubleshooting Steps:

    • Assess Metabolic Stability: Perform an in vitro metabolic stability assay using liver microsomes to determine the compound's half-life. If stability is low, consider synthesizing the corresponding 1,3,4-oxadiazole isomer, which often exhibits greater metabolic robustness.[2]

    • Cell Permeability Assays: Use methods like the Caco-2 permeability assay to assess the compound's ability to cross a cell monolayer.

    • Run Efflux Pump Inhibitor Controls: Include known efflux pump inhibitors in your cell-based assay to see if the potency of your oxadiazole compound increases.

Issue 3: I am observing a high background signal or potential false positives in my fluorescence-based assay.

  • Question: Could our oxadiazole compound be interfering with our fluorescence polarization assay?

  • Answer: Yes, compound interference is a known issue. Aromatic heterocyclic compounds like oxadiazoles can possess intrinsic fluorescence, which can lead to false-positive signals. Conversely, they can also quench fluorescence, leading to false negatives. Additionally, at higher concentrations, some compounds can form aggregates that interfere with assay components.

    Troubleshooting Steps:

    • Compound Interference Controls: Run control experiments with the compound in the absence of the biological target or substrate to measure its intrinsic fluorescence or quenching properties.

    • Assay for Aggregation: Perform an aggregation counter-screen. A common method is to test for inhibition of a well-characterized enzyme, like β-lactamase, in the presence and absence of a detergent. Aggregating compounds often show inhibition that is attenuated by the detergent.

    • Dynamic Light Scattering (DLS): If available, DLS can be used to directly detect the formation of compound aggregates in your assay buffer.

Data Presentation

The following tables summarize representative quantitative data for oxadiazole compounds in various biological assays and physicochemical assessments.

Table 1: Physicochemical and Pharmacokinetic Properties of Representative Oxadiazole Derivatives

Compound IDOxadiazole IsomerMolecular Weight ( g/mol )clogPAqueous Solubility (µg/mL at pH 7.4)Metabolic Half-life (t½) in HLM (min)Reference
7a 1,2,4-Oxadiazole-1-3 (LogD)40-7030-60[3]
7b 1,2,4-Oxadiazole-1-3 (LogD)40-7030-60[3]
7m 1,2,4-Oxadiazole-1-3 (LogD)40-7030-60[3]
BDM 71,339 1,2,4-Oxadiazole--9.919[4]
Generic 1,3,4-Isomer 1,3,4-Oxadiazole-Generally Lower than 1,2,4-isomerGenerally Higher than 1,2,4-isomerGenerally Higher than 1,2,4-isomer[2]

HLM: Human Liver Microsomes

Table 2: Biological Activity of Selected Oxadiazole Derivatives

Compound IDTargetAssay TypeIC50 (µM)Reference
7a EGFR (wild-type)Kinase Assay<10[3][5]
7a EGFR (T790M mutant)Kinase Assay<50[3][5]
7b EGFR (wild-type)Kinase Assay<10[3][5]
7b EGFR (T790M mutant)Kinase Assay<50[3][5]
7m EGFR (wild-type)Kinase Assay<10[3][5]
7m EGFR (T790M mutant)Kinase Assay<50[3][5]
Compound 37 TelomeraseTRAP-PCR-ELISA1.27 ± 0.05[6]
Compound 4h A549 cell lineCytotoxicity Assay<0.14[7]
Compound 4i A549 cell lineCytotoxicity Assay1.59[7]
Compound 4l A549 cell lineCytotoxicity Assay1.80[7]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay for Oxadiazole Compounds

This protocol is for assessing the effect of oxadiazole compounds on cell viability.

Materials:

  • Adherent cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Oxadiazole compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8][9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 100 µL of cell suspension (e.g., 5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the oxadiazole compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is below 0.5%.[10]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[9][10]

    • Incubate the plate at 37°C for 2-4 hours, until a purple precipitate is visible.[10]

  • Solubilization of Formazan:

    • Add 100 µL of solubilization solution to each well.[9]

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.

Protocol 2: EGFR Kinase Inhibition Assay

This protocol measures the ability of an oxadiazole compound to inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR).

Materials:

  • Recombinant human EGFR

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)

  • ATP

  • A suitable substrate (e.g., a fluorescently labeled peptide)

  • Oxadiazole test compounds

  • A detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well assay plates

Methodology:

  • Compound Plating:

    • Perform serial dilutions of the oxadiazole compounds in 100% DMSO.

    • Transfer a small volume (e.g., 50 nL) of the diluted compounds into a low-volume 384-well assay plate.

  • Enzyme/Substrate Addition:

    • Prepare a mixture of the EGFR enzyme and the substrate in the kinase buffer.

    • Add the enzyme/substrate mixture to the wells containing the compound.

    • Allow for a brief pre-incubation (e.g., 15 minutes) at room temperature.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for the kinase.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 60-120 minutes. Cover the plate to prevent evaporation.

  • Detection:

    • Stop the reaction and add detection reagents as per the specific assay kit instructions.

  • Signal Reading:

    • After a final incubation period, read the plate on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Mandatory Visualizations

troubleshooting_workflow start Inconsistent Assay Results (e.g., High IC50 Variability) solubility Check Compound Solubility start->solubility stability Assess Compound Stability solubility->stability Solubility OK solubility_steps Visual Inspection Optimize DMSO % Modify Dilution Method solubility->solubility_steps Issue Suspected purity Verify Compound Purity & Identity stability->purity Stability OK stability_steps LC-MS analysis over time Consider isomer differences (1,2,4- vs 1,3,4-) stability->stability_steps Issue Suspected interference Test for Assay Interference purity->interference Purity Confirmed purity_steps LC-MS / NMR Analysis purity->purity_steps Issue Suspected protocol Review Assay Protocol interference->protocol No Interference interference_steps Autofluorescence/Quenching Check Aggregation Counter-screen (e.g., with detergent) interference->interference_steps Issue Suspected protocol_steps Check pipetting & dilutions Verify reagent concentrations Ensure consistent incubation times/temps protocol->protocol_steps Issue Suspected end Consistent & Reliable Results protocol->end Protocol Optimized solubility_steps->stability stability_steps->purity purity_steps->interference interference_steps->protocol protocol_steps->end

Caption: A logical workflow for troubleshooting inconsistent results with oxadiazoles.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ATP_binding ATP Binding Pocket EGFR->ATP_binding Activates Ligand EGF Ligand Ligand->EGFR Binds Oxadiazole Oxadiazole Inhibitor Oxadiazole->ATP_binding Blocks ATP Binding Ras Ras ATP_binding->Ras Activates PI3K PI3K ATP_binding->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Promotes

Caption: Inhibition of the EGFR signaling pathway by an oxadiazole compound.

References

Technical Support Center: Addressing Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of compound precipitation in cell culture media?

A1: Compound precipitation in cell culture media is a frequent issue that can stem from several factors. These include the intrinsic poor aqueous solubility of the compound, exceeding the compound's solubility limit in the media, and "solvent shock," where a compound dissolved in an organic solvent like DMSO rapidly precipitates upon dilution into the aqueous cell culture medium.[1][2] Additionally, interactions with media components such as salts and proteins, as well as changes in temperature and pH, can significantly affect a compound's solubility.[1][2]

Q2: What is "solvent shock" and how can it be prevented?

A2: Solvent shock occurs when a compound in a concentrated organic stock solution, such as DMSO, is rapidly diluted into the aqueous environment of the cell culture media. This sudden change in polarity can cause the compound to "crash out" or precipitate before it can be adequately dispersed and solubilized.[3] To mitigate solvent shock, it is recommended to perform a stepwise or serial dilution of the stock solution in pre-warmed media.[1][4] Adding the compound dropwise while gently agitating the media can also help ensure a more uniform distribution.[1]

Q3: Can the composition of the cell culture medium influence compound solubility?

A3: Yes, the components of the cell culture medium can significantly impact the solubility of a compound.[2][4] Serum proteins, like albumin in Fetal Bovine Serum (FBS), can bind to hydrophobic compounds, which can enhance their solubility and stability in the medium.[3][5] Conversely, high concentrations of salts or other media components can sometimes lead to the formation of insoluble complexes with the compound.[4] The pH of the medium is another critical factor, as it can alter the charge state and, consequently, the solubility of ionizable compounds.[3][6]

Q4: How does temperature affect compound solubility in cell culture?

A4: Temperature plays a crucial role in compound solubility. Generally, the solubility of solid solutes increases with temperature.[6] Therefore, it is best practice to use pre-warmed (37°C) cell culture media when preparing your compound solutions.[3][4] Conversely, adding a compound to cold media can decrease its solubility.[4] Temperature fluctuations, such as those occurring when culture vessels are repeatedly removed from an incubator, can also negatively impact compound solubility.[4]

Q5: My compound precipitates after a few hours or days in the incubator. What could be the cause?

A5: Delayed precipitation can be caused by several factors. The compound may be unstable in the culture medium over time, degrading into less soluble forms.[4] Cellular metabolism can alter the pH of the medium, which in turn can affect the solubility of pH-sensitive compounds.[4] In long-term cultures, evaporation of the media can concentrate the compound, potentially exceeding its solubility limit.[4] Temperature cycling from removing cultures from the incubator can also contribute to delayed precipitation.[4]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe a precipitate immediately after adding your compound's stock solution to the cell culture medium, consult the following troubleshooting guide.

G start Precipitation Observed Immediately check_stock Is stock solution fully dissolved? start->check_stock check_conc Is final concentration too high? check_stock->check_conc Yes sol_stock Action: Ensure complete dissolution of stock. Consider gentle warming or vortexing. check_stock->sol_stock No check_dilution How was the stock added? check_conc->check_dilution No sol_conc Action: Decrease final working concentration. Perform a solubility test. check_conc->sol_conc Yes check_media_temp Was the media pre-warmed to 37°C? check_dilution->check_media_temp Slowly/Stepwise sol_dilution Action: Use serial dilution in media. Add dropwise while gently vortexing. check_dilution->sol_dilution Directly check_solvent_conc Is final solvent concentration >0.5%? check_media_temp->check_solvent_conc Yes sol_media_temp Action: Always use pre-warmed media. check_media_temp->sol_media_temp No sol_solvent_conc Action: Keep final solvent concentration <0.5% (ideally <0.1%). Prepare a more dilute stock if necessary. check_solvent_conc->sol_solvent_conc Yes end_node Problem Resolved check_solvent_conc->end_node No sol_stock->end_node sol_conc->end_node sol_dilution->end_node sol_media_temp->end_node sol_solvent_conc->end_node

Caption: Troubleshooting workflow for immediate compound precipitation.

ParameterRecommendationRationale
Final DMSO Concentration < 0.5%, ideally < 0.1%[3][4]High concentrations of organic solvents can be toxic to cells and may not prevent precipitation upon significant dilution.[4]
Serum Concentration Consider increasing (e.g., 5% to 10%)Serum proteins like albumin can bind to and solubilize hydrophobic compounds.[1][3]
Media pH Maintain between 7.2 and 7.4The solubility of ionizable compounds is pH-dependent; deviations can lead to precipitation.[3][6]
Media Temperature Pre-warm to 37°CThe solubility of most solid compounds increases with temperature.[4][6]
Issue 2: Delayed Precipitation (After Incubation)

If your compound solution appears clear initially but forms a precipitate after several hours or days in the incubator, consider the following potential causes and solutions.

Potential CauseExplanationRecommended Solution
Compound Instability The compound may degrade over time into less soluble byproducts.Prepare fresh media with the compound more frequently.[4]
Cellular Metabolism Cellular activity can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds.[4]Monitor the pH of your culture medium, especially in dense cultures, and change the medium more frequently.[4]
Media Evaporation In long-term cultures, evaporation can increase the concentration of all media components, including your compound, potentially exceeding its solubility limit.[4]Ensure proper humidification of the incubator and consider using low-evaporation lids or sealing plates.[4]
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[4]Minimize the time that culture vessels are outside the incubator.[4]

Experimental Protocols

Protocol: Determining Maximum Soluble Concentration

This protocol helps to empirically determine the highest concentration of your compound that remains soluble in your specific cell culture medium under your experimental conditions.

G start Prepare High-Concentration Stock (e.g., 10-100 mM in DMSO) prepare_media Dispense and Pre-warm Complete Media (37°C) in multiple tubes start->prepare_media serial_dilute Create a Serial Dilution Series of the stock in the pre-warmed media prepare_media->serial_dilute incubate Incubate at 37°C, 5% CO2 for experimental duration (e.g., 24-72h) serial_dilute->incubate inspect Visually Inspect for Precipitation (cloudiness, crystals) against a light and dark background incubate->inspect result Highest concentration that remains clear is the Maximum Soluble Concentration inspect->result

Caption: Workflow for determining the maximum soluble concentration.

  • Prepare a High-Concentration Stock Solution: Dissolve your compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.[4][7]

  • Prepare Media Aliquots: Dispense your complete cell culture medium (including serum, if applicable) into a series of sterile microcentrifuge tubes. Pre-warm these tubes to 37°C.[4]

  • Create Serial Dilutions: Prepare a series of dilutions of your stock solution in the pre-warmed cell culture medium. For example, you can perform 2-fold serial dilutions to cover a broad concentration range.[3] It is crucial to vortex each dilution immediately after adding the stock.[3]

  • Incubation: Incubate the dilutions at 37°C in a humidified incubator with 5% CO2 for a duration that mimics your planned experiment (e.g., 24, 48, or 72 hours).[4]

  • Visual Inspection: After the incubation period, carefully inspect each tube for any signs of precipitation. Check for cloudiness against a dark background and for visible particles or crystals.[4]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate after incubation is the maximum soluble concentration of your compound under these specific experimental conditions.[4] It is advisable to use concentrations at or below this limit in your subsequent experiments.

References

Technical Support Center: Optimizing Crystallization of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the crystallization of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol.

Troubleshooting Guide

This guide is designed to help you overcome common challenges in your crystallization experiments.

Issue IDProblemPotential Cause(s)Suggested Solution(s)
CRY-001 No crystal formation - Solution is not sufficiently saturated.- Inappropriate solvent.- Lack of nucleation sites.- Environmental disturbances.- Concentrate the solution by slow evaporation of the solvent.- Add a small amount of an "anti-solvent" (a solvent in which the compound is less soluble) to induce precipitation.- Introduce a seed crystal.- Gently scratch the inner surface of the crystallization vessel with a glass rod.- Ensure the crystallization setup is in a vibration-free environment with stable temperature.
CRY-002 "Oiling out" (formation of an oil instead of solid crystals)- Solution is too supersaturated.- Cooling rate is too rapid.- Presence of impurities.- Add a small amount of solvent to dissolve the oil, then allow for slower cooling.- Re-dissolve the oil by gentle heating and allow the solution to cool at a much slower rate, for instance, by placing the flask in a Dewar filled with warm water. - Purify the crude product using techniques like column chromatography before attempting recrystallization. A purity of at least 80-90% is recommended.
CRY-003 Formation of very fine needles or powder - High level of supersaturation leading to rapid nucleation.- Use a more dilute solution.- Employ a solvent system where the compound has slightly higher solubility at room temperature.- Utilize a slower cooling gradient.
CRY-004 Crystals are impure - Impurities trapped within the crystal lattice during rapid growth.- Incomplete removal of mother liquor.- Re-dissolve the crystals in a minimal amount of hot solvent and recrystallize at a slower rate.- Ensure thorough washing of the filtered crystals with a small amount of cold, fresh solvent.
CRY-005 Low yield of crystals - The compound is too soluble in the chosen solvent at low temperatures.- Insufficient cooling time or temperature.- Use of an excessive amount of solvent for dissolution.- Select a solvent in which the compound has lower solubility at room temperature.- Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or refrigerator).- Use the minimum amount of hot solvent necessary to fully dissolve the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the crystallization of this compound?

A1: For polar, heterocyclic compounds like this compound, common solvents to consider for recrystallization include ethanol, methanol, and ethyl acetate. Solvent mixtures, such as ethanol/water or dichloromethane/hexane, can also be effective. A small-scale solvent screening is highly recommended to determine the optimal solvent or solvent system for your specific sample.

Q2: How can I perform a small-scale solvent screening?

A2: Place a small amount of your compound (a few milligrams) into several test tubes. To each tube, add a different solvent dropwise at room temperature until the solid dissolves. A good crystallization solvent will dissolve the compound poorly at room temperature but well upon heating. Observe which solvents provide a good solubility differential.

Q3: What is the general procedure for recrystallization?

A3: The general steps for recrystallization are:

  • Dissolve the impure solid in a minimum amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the hot, saturated solution to cool slowly and undisturbed.

  • Collect the formed crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals.

Q4: How does the nitro group affect the crystallization of this compound?

A4: The presence of a nitro group increases the polarity of the molecule and can participate in intermolecular interactions, which may influence crystal packing. This can affect solvent selection and the morphology of the resulting crystals.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. Optimization may be required based on the purity of the starting material and the desired crystal characteristics.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent determined by screening)

  • Deionized water (if using a mixed solvent system)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating and stirring. Continue to add the hot solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities remain, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a vacuum oven at a temperature below the solvent's boiling point.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end Pure Crystals drying->end troubleshooting_logic start Crystallization Attempt no_crystals No Crystals Formed? start->no_crystals oiling_out Oiling Out Occurred? no_crystals->oiling_out No increase_concentration Increase Concentration or Add Anti-Solvent no_crystals->increase_concentration Yes fine_powder Fine Powder/Needles? oiling_out->fine_powder No slow_cooling Slower Cooling & Re-dissolve oiling_out->slow_cooling Yes success Good Crystals Obtained fine_powder->success No dilute_solution Use More Dilute Solution fine_powder->dilute_solution Yes increase_concentration->start slow_cooling->start dilute_solution->start

Technical Support Center: Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the scaled-up synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent and scalable method involves a two-step process. First, 4-nitrobenzoic acid is converted to its corresponding hydrazide, 4-nitrobenzohydrazide, by reacting it with hydrazine hydrate.[1] The second step is the cyclization of the hydrazide using a suitable reagent to form the 1,3,4-oxadiazole ring. For the 2-ol or its tautomeric 2-thione form, a common and cost-effective cyclizing agent is carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) in an alcoholic solvent.[2][3]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yield is a common issue during scale-up. Consider the following points:

  • Incomplete Hydrazide Formation: Ensure the first step, the conversion of 4-nitrobenzoic acid to 4-nitrobenzohydrazide, has gone to completion. Monitor this step by Thin Layer Chromatography (TLC).

  • Purity of Reagents: When scaling up, the purity of starting materials like 4-nitrobenzoic acid, hydrazine hydrate, and carbon disulfide is critical. Impurities can lead to side reactions.

  • Reaction Temperature: The cyclization step is temperature-sensitive. Ensure the reaction mixture is adequately heated to reflux to facilitate the ring closure.[4] However, excessive temperatures can lead to decomposition.

  • Base Concentration: The molar ratio of the base (e.g., KOH) to the hydrazide is crucial for the cyclization with carbon disulfide. An insufficient amount of base can lead to an incomplete reaction.

  • Inefficient Mixing: In larger reaction vessels, inefficient stirring can lead to localized temperature and concentration gradients, resulting in lower yields and increased impurities. Ensure your agitation is sufficient for the vessel size.

  • Product Precipitation: The product often precipitates out of the reaction mixture upon acidification. Ensure the pH is lowered sufficiently to cause complete precipitation. Chilling the mixture can further improve recovery.

Q3: I am observing significant impurities in my final product. How can I identify and minimize them?

A3: Impurity profiles can change upon scale-up.

  • Common Impurities: A likely impurity is the unreacted 4-nitrobenzohydrazide. Another possibility is the formation of symmetrical 1,2-diacylhydrazines if conditions are not controlled.[5]

  • Identification: Use analytical techniques such as TLC, HPLC, and LC-MS to identify the impurities by comparing them with starting materials. 1H NMR and 13C NMR can help elucidate the structure of unknown byproducts.[3][6]

  • Minimization Strategies:

    • Stoichiometry: Carefully control the stoichiometry of reagents, especially the carbon disulfide and base during cyclization.

    • Temperature Control: Maintain a stable reflux temperature. Overheating can cause degradation and side-product formation.

    • Purification: Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is an effective method for purifying the final product.[4]

Q4: How do I properly monitor the progress of the cyclization reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/petroleum ether) to track the disappearance of the starting material (4-nitrobenzohydrazide) and the appearance of the product spot. The product, being more conjugated and less polar than the hydrazide, should have a higher Rf value.

Q5: Are there any specific safety precautions I should take when scaling up this synthesis?

A5: Yes, scaling up introduces new safety challenges.

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Carbon Disulfide: CS₂ is highly flammable and volatile with a low flash point. All operations involving CS₂ must be conducted in a fume hood, away from ignition sources. Ensure the reaction setup is properly grounded to prevent static discharge.

  • Exothermic Reactions: The initial reaction of the hydrazide with the base and CS₂ can be exothermic. Add reagents slowly and with adequate cooling to maintain control of the reaction temperature, especially in large volumes.

  • Acidification: The final acidification step with strong acids (like HCl) is also exothermic and releases gases. Perform this step slowly and with efficient stirring and cooling.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low Yield Incomplete reaction; Suboptimal temperature; Impure reagents; Product loss during workup.Monitor reaction to completion via TLC. Optimize reflux temperature. Use high-purity starting materials. Ensure complete precipitation during acidification and minimize transfers.
Product is an oil or fails to crystallize Presence of impurities; Residual solvent.Attempt to purify a small sample via column chromatography to obtain a seed crystal. Try triturating the oil with a non-polar solvent like hexane. Ensure the product is thoroughly dried under vacuum.
Reaction stalls (TLC shows no change) Insufficient heating; Deactivated reagent; Incorrect stoichiometry.Check and ensure the reaction is at a steady reflux. Use fresh carbon disulfide and a freshly prepared base solution. Verify the molar ratios of all reactants.
Final product has a strong sulfurous odor Residual carbon disulfide or sulfur-containing byproducts.Wash the crude product thoroughly with water. Recrystallize from a suitable solvent like ethanol. Dry the final product under high vacuum.
Inconsistent results between batches Variations in reagent quality; Inconsistent heating/mixing; Differences in reaction time.Qualify new batches of starting materials. Use a temperature-controlled heating mantle and calibrated mechanical stirrer. Standardize reaction times based on consistent TLC monitoring.

Experimental Protocols

Step 1: Synthesis of 4-Nitrobenzohydrazide
  • To a solution of 4-nitrobenzoic acid (1.0 eq) in ethanol, add concentrated sulfuric acid (catalytic amount) and heat the mixture to reflux for 4-6 hours to form the corresponding ester, methyl 4-nitrobenzoate.[3]

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the resulting crude ester in ethanol.

  • Add hydrazine hydrate (2.0-3.0 eq) dropwise to the solution.

  • Heat the mixture to reflux for 6-8 hours. The hydrazide product will precipitate upon cooling.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain 4-nitrobenzohydrazide.

Step 2: Synthesis of 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol/ol

Note: The product exists in tautomeric equilibrium between the thiol and the more stable thione form. The "ol" form is the less prevalent tautomer.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-nitrobenzohydrazide (1.0 eq) and potassium hydroxide (1.2 eq) in absolute ethanol.

  • Stir the mixture until all solids are dissolved.

  • Add carbon disulfide (1.5 eq) dropwise to the solution. The addition may be exothermic.

  • After the addition is complete, heat the reaction mixture to a steady reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into a beaker of cold water and stir.

  • Acidify the aqueous solution by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. A solid precipitate should form.

  • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then dry under vacuum to yield crude 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol.

  • For further purification, recrystallize the crude product from ethanol.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagents Cyclization Reagents cluster_final Final Product A 4-Nitrobenzoic Acid C 4-Nitrobenzohydrazide A->C Reflux B Hydrazine Hydrate B->C E This compound (Thiol/Thione Tautomer) C->E Reflux D 1. KOH, Ethanol 2. Carbon Disulfide (CS2) D->E

Caption: Reaction scheme for the synthesis of this compound.

Workflow prep 1. Reagent Preparation & Safety Check step1 2. Hydrazide Synthesis (4-Nitrobenzoic Acid + Hydrazine) prep->step1 step1_workup 3. Isolation & Drying of 4-Nitrobenzohydrazide step1->step1_workup step2 4. Cyclization Reaction (Hydrazide + KOH + CS2) step1_workup->step2 monitoring 5. In-Process Control (TLC Monitoring) step2->monitoring monitoring->step2 Incomplete step2_workup 6. Product Precipitation (Acidification & Cooling) monitoring->step2_workup Complete purification 7. Purification (Filtration & Recrystallization) step2_workup->purification analysis 8. Final Product Analysis (NMR, MS, Purity) purification->analysis

Caption: Experimental workflow for the scaled-up synthesis process.

Troubleshooting start Problem: Low Reaction Yield q1 Is the starting hydrazide visible on TLC? start->q1 a1_yes Incomplete Cyclization. - Extend reflux time. - Check base stoichiometry. - Ensure adequate temperature. q1->a1_yes Yes q2 Was a significant amount of product lost during workup? q1->q2 No end Yield Improved a1_yes->end a2_yes Workup Inefficiency. - Ensure pH is < 3 for precipitation. - Chill mixture thoroughly before filtering. - Check filter for leaks. q2->a2_yes Yes q3 Are there multiple unidentified spots on TLC? q2->q3 No a2_yes->end a3_yes Side Reactions Occurring. - Verify purity of starting materials. - Check for hotspots; improve mixing. - Lower temperature slightly. q3->a3_yes Yes a3_yes->end

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

A Comparative Analysis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol and its 2-thiol Derivative

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry and drug discovery, 1,3,4-oxadiazole scaffolds are of significant interest due to their diverse pharmacological activities. This guide provides a comparative overview of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol and its corresponding 2-thiol derivative, focusing on their synthesis and biological activities. While direct comparative studies are limited, this document collates available data to offer insights for researchers and drug development professionals.

Chemical Structures

CompoundStructure
This compound
5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol

Synthesis Overview

The synthesis of both compounds originates from 4-nitrobenzoic acid. The general synthetic pathway involves the conversion of the carboxylic acid to a hydrazide, which is then cyclized to form the 1,3,4-oxadiazole ring. The key difference lies in the cyclization agent used to generate the 2-ol or 2-thiol functionality.

A general workflow for the synthesis of these compounds is depicted below:

Synthesis_Workflow cluster_thiol Synthesis of 2-thiol derivative cluster_ol Synthesis of 2-ol derivative 4-nitrobenzoic acid_thiol 4-nitrobenzoic acid Esterification_thiol Esterification (e.g., SOCl2, EtOH) 4-nitrobenzoic acid_thiol->Esterification_thiol Hydrazinolysis_thiol Hydrazinolysis (NH2NH2·H2O) Esterification_thiol->Hydrazinolysis_thiol Cyclization_thiol Cyclization (CS2, KOH) Hydrazinolysis_thiol->Cyclization_thiol Thiol_Product 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol Cyclization_thiol->Thiol_Product 4-nitrobenzoic acid_ol 4-nitrobenzoic acid Hydrazide_Formation_ol Hydrazide Formation (e.g., SOCl2, NH2NH2·H2O) 4-nitrobenzoic acid_ol->Hydrazide_Formation_ol Cyclization_ol Cyclization (e.g., Carbonyldiimidazole or Phosgene derivatives) Hydrazide_Formation_ol->Cyclization_ol Ol_Product This compound Cyclization_ol->Ol_Product

A Comparative Analysis of the Antibacterial Spectrum of Novel Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The persistent rise of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Oxadiazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad range of biological activities, including potent antibacterial effects. This guide provides a comparative analysis of the antibacterial spectrum of various recently synthesized oxadiazole derivatives, supported by experimental data from peer-reviewed studies. The objective is to offer a clear, data-driven overview to aid researchers in the field of antimicrobial drug discovery.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of different oxadiazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of several distinct 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives against a panel of common Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antibacterial potency.

Derivative ClassSpecific Derivative/CompoundGram-Positive BacteriaGram-Negative BacteriaReference
1,3,4-Oxadiazole Derivatives Sulfonate/Carboxylate Functionalized Not ReportedXanthomonas oryzae pv. oryzae (Xoo): 50.1-112.5 µMXanthomonas axonopodis pv. citri (Xac): 50.1-99.4 µM[1]
(5-aryl-1,3,4-oxadiazol-2-yl) (pyridin-2-yl) methanol Staphylococcus aureus (MRSA): 62 µg/mL (for compounds 4a, 4b, 4c)Not Reported[2]
1771 Derivatives Staphylococcus aureus: 0.5-16 µg/mLStaphylococcus epidermidis: 1-16 µg/mLBacillus subtilis, Enterococcus faecalis, Streptococcus pyogenes: Varied MICsNot Reported[3][4]
OZE-I, OZE-II, OZE-III Staphylococcus aureus (including MRSA strains): 4-32 µg/mLNot Reported[5]
1,2,4-Oxadiazole Derivatives 3,5-Diaryl-1,2,4-oxadiazoles Staphylococcus aureus: ResistantEnterococcus faecalis: Varied MICsEscherichia coli: MIC as low as 60 µM (for an ortho-nitrated derivative)Pseudomonas aeruginosa: ResistantProteus mirabilis: Varied MICs[6]
4-Hydroxyphenyl Substituted Staphylococcus aureus (MRSA): 25 µg/mL (for compound 17)Escherichia coli: 25 µg/mL (for compound 18)[7]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antibacterial activity of novel compounds. The following is a generalized protocol based on the methodologies described in the cited literature.[2][5][6]

Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the MIC of antimicrobial agents.

  • Preparation of Bacterial Inoculum:

    • Isolate single colonies of the test bacteria from a fresh agar plate.

    • Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension to the final required concentration for the assay.

  • Preparation of Test Compounds:

    • Dissolve the synthesized oxadiazole derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.

    • Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of decreasing concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the different concentrations of the test compounds.

    • Include positive control wells (broth with bacteria, no compound) and negative control wells (broth only).

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.[5]

Agar Well Diffusion Method

This method is often used for preliminary screening of antibacterial activity.

  • Preparation of Agar Plates:

    • Prepare and sterilize Mueller-Hinton Agar and pour it into sterile Petri dishes.

    • Spread a standardized inoculum of the test bacteria evenly over the surface of the agar.

  • Application of Test Compounds:

    • Create wells of a specific diameter in the agar using a sterile borer.

    • Add a defined volume of the dissolved test compound solution into each well. A negative control (solvent only) and a positive control (standard antibiotic) should also be included.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger diameter indicates greater antibacterial activity.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of the antibacterial spectrum of novel oxadiazole derivatives.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Antibacterial Screening cluster_results Results start Starting Materials synthesis Synthesis of Oxadiazole Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification stock_prep Prepare Stock Solutions of Derivatives purification->stock_prep mic_assay MIC Determination (Broth Microdilution) stock_prep->mic_assay bacterial_prep Prepare Standardized Bacterial Inoculum bacterial_prep->mic_assay data_analysis Data Analysis & Comparison mic_assay->data_analysis report Comparative Antibacterial Spectrum data_analysis->report

Caption: Workflow for Synthesis and Antibacterial Evaluation of Oxadiazole Derivatives.

Conclusion

The presented data highlights the significant potential of oxadiazole derivatives as a source of new antibacterial agents. Notably, different structural modifications to the oxadiazole core, such as the introduction of sulfonate/carboxylate moieties or the specific arrangement of aryl substituents, can profoundly influence their antibacterial spectrum and potency. While many derivatives show strong activity against Gram-positive bacteria, including resistant strains like MRSA, activity against Gram-negative bacteria appears to be more variable and often more challenging to achieve. Further research, including structure-activity relationship (SAR) studies and investigations into their mechanisms of action, is crucial for the development of oxadiazole-based drugs to combat the growing threat of antibiotic resistance.

References

In Silico Docking of 5-(4-nitrophenyl)-1,3,4-oxadiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of drug discovery is continually evolving, with computational methods such as in silico molecular docking playing a pivotal role in the identification and optimization of novel therapeutic agents. Within this domain, heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole scaffold, have garnered significant attention due to their diverse pharmacological activities. This guide provides a comparative analysis of in silico docking studies performed on 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol and its derivatives, offering insights into their potential as inhibitors of various biological targets. While direct studies on 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol are less prevalent, the tautomeric thiol form and its S-substituted derivatives have been the subject of numerous computational investigations.

Comparative Docking Performance

The following table summarizes the in silico docking performance of various 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives against a range of protein targets implicated in different diseases. These studies highlight the versatility of the oxadiazole scaffold in interacting with diverse binding sites.

Compound/DerivativeTarget Protein (PDB ID)Docking Score/Binding EnergyKey Interacting ResiduesReference
S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiolAntibacterial targetsNot specifiedNot specified[1]
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamideNot specifiedNot specifiedNot specified[2]
1-(4-(5-(4-Nitrophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dioneAnticancer targetsNot specifiedNot specified[3]
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol derivativesAcetylcholinesterase, Butyrylcholinesterase, LipoxygenaseNot specifiedNot specified[4]
p-Nitrophenyl hydrazone derivativesCOX-2, 5-LOX, H+/K+ ATPaseNot specifiedNot specified[5]
N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride derivativesDihydrofolate reductase (DHFR) (3NU0)-1.6 E (Kcal/mol)Not specified[6]

Experimental Protocols: A General Overview

The in silico docking studies of 1,3,4-oxadiazole derivatives, while varying in their specific parameters, generally adhere to a standardized workflow.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the 1,3,4-oxadiazole derivatives are typically sketched using software like ChemDraw or ACD/ChemSketch and then optimized using computational chemistry tools. This involves energy minimization to obtain a stable conformation.

  • Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are often removed, and hydrogen atoms are added. The protein structure is then optimized and minimized to correct any structural inconsistencies.

2. Molecular Docking Simulation:

  • Software: A variety of molecular docking software is employed, with popular choices including Molecular Operating Environment (MOE), Discovery Studio, GOLD, and AutoDock.

  • Binding Site Identification: The active site of the protein is defined, often based on the location of the co-crystallized ligand in the original PDB file or through computational prediction algorithms.

  • Docking and Scoring: The prepared ligands are then docked into the defined binding site of the protein. The software generates multiple possible binding poses for each ligand and calculates a docking score or binding energy for each pose. These scores are used to rank the ligands based on their predicted binding affinity.

3. Analysis of Interactions:

  • The best-ranked poses are visually inspected to analyze the interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for the stability of the ligand-protein complex.

Visualizing the Workflow and Pathways

To better understand the processes involved, the following diagrams illustrate a typical in silico docking workflow and a relevant signaling pathway where a target protein might be involved.

in_silico_docking_workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis l1 2D Structure Drawing l2 3D Conversion & Optimization l1->l2 d1 Define Binding Site l2->d1 p1 Retrieve from PDB p2 Preparation & Refinement p1->p2 p2->d1 d2 Docking Simulation d1->d2 d3 Scoring & Ranking d2->d3 a1 Interaction Analysis d3->a1 a2 Lead Identification a1->a2 egfr_signaling_pathway ligand Growth Factor (e.g., EGF) egfr EGFR (Tyrosine Kinase) ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization inhibitor 1,3,4-Oxadiazole Inhibitor inhibitor->egfr Inhibition ras Ras dimerization->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, etc. erk->proliferation

References

Unveiling the Action of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanistic pathways of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol and its derivatives. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to facilitate a deeper understanding of this class of compounds and their potential therapeutic applications.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and enzyme inhibitory properties. The subject of this guide, this compound, and its closely related analogues have emerged as compounds of significant interest. This guide will delve into their mechanism of action, presenting a comparative analysis with relevant alternatives and supported by experimental data.

Comparative Analysis of Biological Activity

While specific quantitative data for this compound is limited in the public domain, studies on its close derivatives provide valuable insights into its potential bioactivity. Here, we compare the performance of these derivatives against various biological targets.

Table 1: Anticancer Activity of 5-(4-nitrophenyl)-1,3,4-oxadiazole Derivatives

Compound/AlternativeCell LineIC50 (µM)Mechanism of Action
2-((5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazoleNot Specified17.5[1]Not Specified
N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)Growth Percent = 6.82[2][3]Not Specified
ZibotentanHEY (Ovarian Cancer)Induces apoptosis at 1 µM[4]Endothelin-A Receptor Antagonist[4][5]

Table 2: Antibacterial Activity of 5-(4-nitrophenyl)-1,3,4-oxadiazole Derivatives

Compound/AlternativeBacterial StrainMIC (µg/mL)Mechanism of Action
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolGram-negative & Gram-positive bacteria8[6]Not Specified
RaltegravirHIV-1-HIV Integrase Inhibitor[2][7]

Elucidating the Mechanism of Action: Signaling Pathways and Experimental Workflows

The anticancer activity of many 1,3,4-oxadiazole derivatives is attributed to their ability to interfere with crucial cellular processes. One of the key proposed mechanisms is the inhibition of tubulin polymerization, a critical step in cell division.

General Workflow for Evaluating Anticancer Activity cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Compound Synthesis (this compound derivatives) B Cytotoxicity Screening (MTT Assay) A->B C Determination of IC50 Values B->C D Tubulin Polymerization Assay C->D E Enzyme Inhibition Assays (e.g., Kinase Assays) C->E F Cell Cycle Analysis D->F G Comparative Analysis E->G F->G H Structure-Activity Relationship (SAR) G->H

Caption: Workflow for anticancer evaluation of 1,3,4-oxadiazole derivatives.

A proposed signaling pathway for the anticancer action of tubulin inhibitors is depicted below. By disrupting microtubule dynamics, these agents can trigger a mitotic checkpoint, leading to cell cycle arrest and ultimately apoptosis.

Proposed Anticancer Mechanism via Tubulin Inhibition A 1,3,4-Oxadiazole Derivative B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D Mitotic Checkpoint Activation C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis E->F

Caption: Anticancer mechanism of tubulin-inhibiting 1,3,4-oxadiazoles.

Detailed Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescence reporter in a general tubulin buffer.

  • Compound Incubation: Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiation of Polymerization: Add the tubulin reaction mixture to the wells and immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence intensity over time, which corresponds to microtubule polymerization.

  • Data Analysis: Compare the polymerization curves of compound-treated samples to the control to determine the inhibitory effect.

Alternative Compounds for Comparison

A comprehensive evaluation of a compound's mechanism of action often involves comparison with established drugs that have similar structural motifs or biological targets.

  • Zibotentan: An endothelin-A receptor antagonist containing a 1,3,4-oxadiazole ring that has been investigated for its anticancer properties.[4][5] Its mechanism, targeting a specific cell surface receptor, provides a contrasting pathway to the intracellular target of tubulin inhibitors.[4][5]

  • Raltegravir: An antiretroviral drug for the treatment of HIV-1 infection that also features a 1,3,4-oxadiazole core.[2][7] Raltegravir functions as an integrase strand transfer inhibitor, preventing the integration of the viral genome into the host cell's DNA.[2][7] This highlights the versatility of the 1,3,4-oxadiazole scaffold in targeting different enzymes.

Logical Relationship of Compared Compounds cluster_0 Anticancer Activity cluster_1 Antiviral Activity A 1,3,4-Oxadiazole Core Structure B This compound (and derivatives) A->B C Zibotentan A->C D Raltegravir A->D E Tubulin Polymerization Inhibition (Proposed for Oxadiazole Derivatives) B->E F Endothelin-A Receptor Antagonism C->F G HIV Integrase Inhibition D->G

Caption: Relationship between 1,3,4-oxadiazole compounds and their mechanisms.

Conclusion

The available evidence strongly suggests that 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives are a promising class of compounds with significant potential in anticancer and antibacterial applications. While the precise mechanism of action for this compound requires further direct investigation, the data from its analogues point towards mechanisms such as the inhibition of tubulin polymerization. Further quantitative studies on the parent compound are warranted to fully elucidate its therapeutic potential and to enable more direct and robust comparisons with alternative agents. The experimental protocols and comparative framework provided in this guide offer a foundation for such future research endeavors.

References

Structure-Activity Relationship of Nitrophenyl-Substituted Oxadiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxadiazole nucleus, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, is a prominent scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among these, nitrophenyl-substituted oxadiazoles have garnered significant attention due to their potent and varied biological effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Biological Activity

The biological activity of nitrophenyl-substituted oxadiazoles is significantly influenced by the position of the nitro group on the phenyl ring, the nature of the substituent at the other position of the oxadiazole ring, and the specific isomer of the oxadiazole core (e.g., 1,3,4-oxadiazole vs. 1,2,4-oxadiazole). The presence of the electron-withdrawing nitro group often enhances the biological potency of the molecule.[1][2]

Data Summary

The following table summarizes the quantitative biological activity of various nitrophenyl-substituted oxadiazole derivatives from recent studies. This data facilitates a direct comparison of the potency of different structural modifications.

Compound ID/SeriesOxadiazole IsomerSubstitution PatternBiological ActivityPotency (IC50/MIC)Reference
Antimicrobial Activity
IVe, IVf, IVh1,3,4-OxadiazoleVaried p-substituted aniline on a methyl bridge from C2; 2-nitrophenyl at C5AntibacterialGood activity[3]
F1, F21,3,4-Oxadiazole2-(p-chlorophenyl/p-nitrophenyl)-5-(phenyl)AntifungalReasonable activity[1]
6a-m1,3,4-Oxadiazole5-(3-nitrophenyl)-2-thio-S-substitutedAntibacterialSignificant activity
6a-l1,3,4-Oxadiazole5-(4-nitrophenyl)-2-thio-S-substitutedAcetylcholinesterase & Butyrylcholinesterase InhibitionProminent activity[4]
Anticancer Activity
Compound series1,2,4-Oxadiazole3-Aryl-5-aryl, some with nitro substitutionApoptosis induction via Caspase-3 activationNot specified[5]
Compound 1 & 21,3,4-Oxadiazole2-chloropyridine bearing 1,3,4-oxadiazole with varied substitution at C5Antiproliferative (SGC-7901 gastric cancer cells)IC50 = 1.61 & 2.56 µg/mL[6]
Compound 31,2,4-Oxadiazole1,2,4-oxadiazole-sulfonamide derivativesAnticancer (HCT-116)IC50 = 6.0 µM[7]
Anti-inflammatory Activity
Compound series1,3,4-OxadiazoleVaried substitutionAnti-inflammatoryGood activity[3]
C71,3,4-Oxadiazole4-Nitro-N-[5-(4-Nitro-phenyl)-[1][3][8]oxadiazole-2yl]benzamideAnti-inflammatoryGood response[9]
Ox-6f1,3,4-Oxadiazole2,5-disubstituted with flurbiprofen and p-chlorophenyl moietiesAnti-inflammatory74.16% inhibition of albumin denaturation[10]

Key Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the most commonly employed assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 24-48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[3]

  • Data Analysis: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from a dose-response curve.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard and reliable model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compounds or the standard drug (e.g., Indomethacin) intraperitoneally or orally 30-60 minutes before the induction of inflammation.[5]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[5][11][12]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group with respect to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Visualizing the Molecular Landscape

To better understand the context of the structure-activity relationships, the following diagrams illustrate a general synthetic workflow and key signaling pathways involved in the biological activities of nitrophenyl-substituted oxadiazoles.

Experimental Workflow: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically starts from a substituted benzoic acid, which is converted to its corresponding acid hydrazide. This intermediate is then cyclized with another carboxylic acid or its derivative to form the oxadiazole ring.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Nitrophenyl Benzoic Acid Nitrophenyl Benzoic Acid Esterification Esterification (SOCl2, Alcohol) Nitrophenyl Benzoic Acid->Esterification Aromatic/Aliphatic Carboxylic Acid Aromatic/Aliphatic Carboxylic Acid Cyclization Cyclization (POCl3 or other dehydrating agent) Aromatic/Aliphatic Carboxylic Acid->Cyclization Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Esterification->Hydrazinolysis Acid Hydrazide Intermediate Hydrazinolysis->Cyclization 2,5-Disubstituted-1,3,4-Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Cyclization->2,5-Disubstituted-1,3,4-Oxadiazole

Caption: General synthetic route for 2,5-disubstituted 1,3,4-oxadiazoles.

Signaling Pathway: Caspase-3 Mediated Apoptosis

Several nitrophenyl-substituted oxadiazoles exert their anticancer effects by inducing apoptosis, a form of programmed cell death. A key executioner in this process is Caspase-3.[5]

G cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome Oxadiazole Derivative Oxadiazole Derivative Intrinsic Pathway\n(Mitochondrial) Intrinsic Pathway (Mitochondrial) Oxadiazole Derivative->Intrinsic Pathway\n(Mitochondrial) Extrinsic Pathway\n(Death Receptor) Extrinsic Pathway (Death Receptor) Oxadiazole Derivative->Extrinsic Pathway\n(Death Receptor) Initiator Caspases\n(e.g., Caspase-9, Caspase-8) Initiator Caspases (e.g., Caspase-9, Caspase-8) Intrinsic Pathway\n(Mitochondrial)->Initiator Caspases\n(e.g., Caspase-9, Caspase-8) Extrinsic Pathway\n(Death Receptor)->Initiator Caspases\n(e.g., Caspase-9, Caspase-8) Executioner Caspase\n(Caspase-3) Executioner Caspase (Caspase-3) Initiator Caspases\n(e.g., Caspase-9, Caspase-8)->Executioner Caspase\n(Caspase-3) Activation Cleavage of Cellular Substrates Cleavage of Cellular Substrates Executioner Caspase\n(Caspase-3)->Cleavage of Cellular Substrates Apoptosis Apoptosis Cleavage of Cellular Substrates->Apoptosis

Caption: Simplified diagram of Caspase-3 mediated apoptosis.

Signaling Pathway: NF-κB Inhibition in Inflammation

The anti-inflammatory effects of certain oxadiazole derivatives can be attributed to their ability to modulate inflammatory pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition cluster_outcome Cellular Response Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-1β) Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) IKK Complex IKK Complex Pro-inflammatory Cytokines\n(e.g., TNF-α, IL-1β)->IKK Complex Activates IκBα Phosphorylation\n& Degradation IκBα Phosphorylation & Degradation IKK Complex->IκBα Phosphorylation\n& Degradation NF-κB (p50/p65) Translocation\nto Nucleus NF-κB (p50/p65) Translocation to Nucleus IκBα Phosphorylation\n& Degradation->NF-κB (p50/p65) Translocation\nto Nucleus Releases Gene Expression of\nInflammatory Mediators Gene Expression of Inflammatory Mediators NF-κB (p50/p65) Translocation\nto Nucleus->Gene Expression of\nInflammatory Mediators Oxadiazole Derivative Oxadiazole Derivative Oxadiazole Derivative->IKK Complex Inhibits

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion

Nitrophenyl-substituted oxadiazoles represent a versatile and promising class of compounds with significant potential in drug discovery. The structure-activity relationship studies reveal that the biological activity can be finely tuned by modifying the substitution pattern on the phenyl and oxadiazole rings. The electron-withdrawing nature of the nitro group is a key contributor to the observed potency. Further exploration of this chemical space, guided by the comparative data and mechanistic understanding presented in this guide, is warranted to develop novel therapeutic agents with improved efficacy and safety profiles.

References

A Comparative Analysis of 1,3,4-Oxadiazoles and 1,2,4-Oxadiazoles for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the synthesis, properties, and biological activities of two critical oxadiazole isomers.

The 1,3,4- and 1,2,4-oxadiazole isomers are five-membered heterocyclic rings that serve as vital structural motifs in medicinal chemistry.[1][2] While often considered bioisosteres for amide and ester functionalities, their distinct substitution patterns give rise to significant differences in physicochemical properties, synthetic accessibility, and pharmacological profiles.[3][4] This guide provides a comparative analysis of these two isomers, supported by experimental data, to aid researchers in selecting the appropriate scaffold for drug design and development.

Structural and Physicochemical Properties

The arrangement of the heteroatoms in the oxadiazole ring profoundly influences its electronic character, stability, and interaction with biological macromolecules. The 1,3,4-isomer is generally considered the most thermodynamically stable among all oxadiazole isomers.[5] The 1,3,4-oxadiazole ring is noted for its ability to act as a bioisostere for carbonyl-containing compounds, which can enhance metabolic stability and aqueous solubility.[2][6] In contrast, the 1,2,4-oxadiazole ring is also a well-established bioisosteric replacement for esters and amides, valued for its ability to improve metabolic stability.[5][7]

Studies have shown that replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole can lead to increased polarity and reduced metabolic degradation by human liver microsomes.[6] However, this bioisosteric replacement does not always retain biological activity; in a study on cannabinoid receptor 2 (CB2) ligands, the 1,3,4-oxadiazole derivatives showed a 10- to 50-fold reduction in CB2 affinity compared to their 1,2,4-oxadiazole counterparts.[6]

G label1 label1 props props label2 label2

A summary of key differentiating properties is presented below.

Property1,3,4-Oxadiazole1,2,4-Oxadiazole
Symmetry SymmetricalAsymmetrical
Relative Stability Generally more stable.[5]Less stable than the 1,3,4-isomer.[5]
Polarity Often more polar, leading to higher aqueous solubility.[6]Generally less polar.[6]
Metabolic Stability Can offer improved metabolic stability.[2]Also provides metabolic stability.[5]
Reactivity Prone to nucleophilic attack at the C2 and C5 positions.[8]Susceptible to nucleophilic attack at the C3 and C5 positions.[5][7]
Spectroscopy (¹H NMR) Protons typically appear at ~9.2 ppm.Protons typically appear at ~8.8 ppm (H5) and ~8.2 ppm (H3).

Synthetic Strategies

The synthetic routes to 1,3,4- and 1,2,4-oxadiazoles are distinct, reflecting their different structural arrangements.

1,3,4-Oxadiazoles are commonly synthesized via the cyclodehydration of diacylhydrazines or the oxidative cyclization of acylhydrazones. A prevalent method involves reacting carboxylic acids with acylhydrazides.[9][10] Yields for these reactions are often good to excellent, ranging from 70% to over 90% under mild conditions.[9][10]

1,2,4-Oxadiazoles are most frequently prepared by the reaction of an amidoxime with a carboxylic acid derivative (or a related functional group).[7] This can be considered a [4+1] cycloaddition approach. Another classical method is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[7]

Synthesis_Workflow

Experimental Protocols

Protocol 1: General Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol describes a common method for synthesizing 1,3,4-oxadiazoles via cyclodehydration.

  • Preparation of Hydrazide: An aromatic ester (1.0 eq) is refluxed with hydrazine hydrate (1.2 eq) in ethanol for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazide is filtered, washed with cold ethanol, and dried.

  • Coupling Reaction: The synthesized hydrazide (1.0 eq) and a substituted aromatic acid (1.0 eq) are dissolved in phosphorus oxychloride (POCl₃, 5-10 mL).

  • Cyclodehydration: The mixture is refluxed for 5-7 hours. The excess POCl₃ is removed under reduced pressure.

  • Work-up: The residue is cooled to room temperature and slowly poured into crushed ice with constant stirring. The mixture is neutralized with a saturated sodium bicarbonate solution.

  • Purification: The resulting solid precipitate is filtered, washed thoroughly with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final 2,5-disubstituted-1,3,4-oxadiazole.[8]

Comparative Pharmacological Activities

Both oxadiazole isomers are present in a wide array of pharmacologically active compounds, demonstrating anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][11][12][13] The choice of isomer can, however, significantly impact the biological profile of a molecule.

Pharmacological Activity1,3,4-Oxadiazole Derivatives1,2,4-Oxadiazole Derivatives
Anticancer Act via various mechanisms, including inhibition of telomerase and matrix metalloproteinases (MMPs).[13][14] Present in the approved drug Zibotentan.[1]Also exhibit significant antitumor properties.[7]
Anti-inflammatory Derivatives have shown potent inhibition of COX-2 and LOX enzymes, with some compounds being more potent than diclofenac.[13]Known to possess anti-inflammatory and analgesic properties.[7]
Antimicrobial Broad-spectrum activity against bacteria and fungi.[11][15] Some derivatives are more active than standard drugs like chloramphenicol.[1]Also demonstrate potent antimicrobial and anti-TB activity.[5]
Antiviral The antiretroviral drug Raltegravir contains a 1,3,4-oxadiazole core.[1]Activity has been reported, though less prominently than the 1,3,4-isomer.

Case Study: Anticancer Activity

A study synthesized a series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives and evaluated their anticancer activity.[14] Several compounds exhibited significant inhibition of matrix metalloproteinase-9 (MMP-9), with IC₅₀ values as low as 1.65 µM, and induced cell cycle arrest.[14] This highlights the potential of the 1,3,4-oxadiazole scaffold in developing potent enzyme inhibitors for cancer therapy.

Experimental Protocols

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (dissolved in DMSO, final concentration <0.5%) are added to the wells at various concentrations. A negative control (vehicle only) and a positive control (e.g., Cisplatin) are included. The plates are incubated for 48-72 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value (concentration inhibiting 50% of cell growth) is determined.

MTT_Assay_Workflow start Start step1 Seed Cancer Cells in 96-well plate start->step1 step2 Incubate (24 hours) step1->step2 step3 Add Test Compounds (Varying Concentrations) step2->step3 step4 Incubate (48-72 hours) step3->step4 step5 Add MTT Reagent step4->step5 step6 Incubate (4 hours) step5->step6 step7 Remove Media & Add DMSO step6->step7 step8 Read Absorbance (570 nm) step7->step8 end Calculate IC50 Value step8->end

Conclusion

While both 1,3,4- and 1,2,4-oxadiazoles are invaluable scaffolds in drug discovery, they are not interchangeable. The 1,3,4-isomer often provides greater polarity and is associated with a slightly broader range of clinically approved drugs.[1][6] The 1,2,4-isomer remains a crucial tool for bioisosteric replacement, offering distinct spatial arrangements for substituents.[6] The choice between these isomers should be a strategic decision based on the desired physicochemical properties, the synthetic feasibility for the target library, and the specific structure-activity relationships of the biological target. This guide provides the foundational data to help researchers make that informed decision.

References

Comparative Efficacy of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol: In Vitro vs. In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the biological evaluation of a key 1,3,4-oxadiazole derivative and its analogues.

While specific experimental data on the in vitro and in vivo efficacy of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol is not extensively available in the current body of scientific literature, significant research has been conducted on its closely related analogues, particularly its thiol and other substituted derivatives. This guide provides a comparative overview of the available data for these structurally similar compounds, offering insights into their potential therapeutic applications, primarily in anticancer and antibacterial fields.

In Vitro Efficacy: Anticancer and Antibacterial Activities

The 1,3,4-oxadiazole scaffold is a prominent feature in many compounds with demonstrated biological activity.[1] Derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole have been evaluated for their cytotoxic effects against various cancer cell lines and their inhibitory activity against bacterial strains.

Anticancer Activity

Several studies have highlighted the potential of 5-(4-nitrophenyl)-1,3,4-oxadiazole derivatives as anticancer agents. The mechanism of action for this class of compounds often involves the inhibition of crucial cellular pathways, such as tubulin polymerization or the STAT3 signaling pathway.[2][3]

One study reported moderate cytotoxicity for a derivative, 2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazole, with an IC50 value of 17.5 μM.[2] Another analogue, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, demonstrated significant anticancer activity against several cancer cell lines at a concentration of 10 µM.[4]

CompoundCancer Cell Line(s)Efficacy MetricValueReference
2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)thiomethyl)-1-benzylbenzimidazoleNot SpecifiedIC5017.5 µM[2]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19, NCI-H460, SNB-75PGI at 10 µM65.12%, 55.61%, 54.68%[4]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435, K-562, T-47D, HCT-15GP at 10 µM15.43%, 18.22%, 34.27%, 39.77%[5]
N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435GP at 10 µM6.82%[5]

IC50: Half-maximal inhibitory concentration. PGI: Percentage Growth Inhibition. GP: Growth Percent.

Antibacterial Activity

Derivatives of 5-(4-nitrophenyl)-1,3,4-oxadiazole have also shown promise as antibacterial agents. For example, 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol exhibited notable activity against both Gram-positive and Gram-negative bacteria.[4]

CompoundBacterial Strain(s)Efficacy MetricValueReference
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolGram-positive & Gram-negativeMIC8 µg/mL[4]

MIC: Minimum Inhibitory Concentration.

In Vivo Efficacy

Experimental Protocols

The following are generalized experimental protocols for assessing the in vitro anticancer and antibacterial activities of 1,3,4-oxadiazole derivatives, based on methodologies reported in the literature.

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

In Vitro Antibacterial Activity (Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Bacterial Culture: A standardized inoculum of the test bacteria is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

The biological activity of 1,3,4-oxadiazole derivatives can be attributed to their interaction with various cellular targets and signaling pathways.

G Generalized Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thiols A Aryl Carboxylic Acid B Esterification (e.g., SOCl2, Methanol) A->B C Aryl Ester B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E Aryl Hydrazide D->E F Cyclization (Carbon Disulfide, KOH) E->F G 5-Aryl-1,3,4-oxadiazole-2-thiol F->G

Caption: General synthetic route for 5-Aryl-1,3,4-oxadiazole-2-thiols.

G Potential Anticancer Mechanism of Action cluster_0 1,3,4-Oxadiazole Derivative cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Cellular Outcomes Compound 5-(4-nitrophenyl)-1,3,4-oxadiazole Analogue Tubulin Tubulin Compound->Tubulin Inhibition STAT3 STAT3 Compound->STAT3 Inhibition Microtubule Microtubule Dynamics Tubulin->Microtubule Disruption Gene Gene Transcription STAT3->Gene Inhibition CellCycleArrest Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis Gene->Apoptosis

Caption: Postulated anticancer mechanisms for 1,3,4-oxadiazole derivatives.

Alternative Compounds for Comparison

For researchers seeking alternatives to this compound and its derivatives, several other classes of compounds have shown significant anticancer and antibacterial activities.

  • Combretastatin A-4: A natural product known for its potent tubulin polymerization inhibitory activity.

  • Doxorubicin: A widely used chemotherapeutic agent that intercalates DNA.

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.[4]

The selection of an appropriate alternative will depend on the specific therapeutic target and desired mechanism of action.

References

Navigating Resistance: A Comparative Analysis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial and anticancer drug development, the emergence of resistance is a formidable challenge. This guide provides a comparative analysis of 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol, a heterocyclic compound belonging to the 1,3,4-oxadiazole class, against other therapeutic alternatives. By examining available experimental data, this report aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview to inform further investigation and potential therapeutic applications.

Performance Comparison: Antimicrobial and Anticancer Activities

The 1,3,4-oxadiazole scaffold is a versatile pharmacophore known for a wide spectrum of biological activities.[1] While direct cross-resistance studies involving this compound are not extensively documented in publicly available literature, we can infer its potential performance by comparing its activity with other 1,3,4-oxadiazole derivatives and established drugs.

Antibacterial Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant antibacterial potential. For instance, certain S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol have shown noteworthy activity against both Gram-positive and Gram-negative bacteria.[2] The presence of the nitrophenyl group is often associated with enhanced antimicrobial efficacy.

Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values for various 1,3,4-oxadiazole derivatives against representative bacterial strains, providing a basis for comparison.

Compound/AlternativeTarget OrganismMIC (µg/mL)Reference
5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol derivatives Bacillus subtilisVaries[2]
Staphylococcus aureusVaries[2]
Escherichia coliVaries[2]
Pseudomonas aeruginosaVaries[2]
Ciprofloxacin (Standard Antibiotic) Various BacteriaGenerally <1[2]
Gentamicin (Standard Antibiotic) Various BacteriaGenerally <2[2]
Anticancer Activity

The 1,3,4-oxadiazole nucleus is also a key feature in many anticancer agents.[1] Studies on various derivatives have shown potent cytotoxic activity against a range of cancer cell lines. The substitution pattern on the phenyl ring significantly influences the anticancer potency.

The following table presents the half-maximal inhibitory concentration (IC50) values for different 1,3,4-oxadiazole compounds, offering a comparative perspective on their potential efficacy.

Compound/AlternativeCancer Cell LineIC50 (µM)Reference
3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives HeLa (Cervical Cancer)10.64 - 33.62[3]
2-[5-(4-chlorophenyl)-[1,3,4]oxadiazol-2-ylimino]-5-(4-methoxybenzylidene)thiazolidin-4-one VariousAverage logGI50 = -5.19[4]
Cisplatin (Standard Chemotherapeutic) HeLa (Cervical Cancer)Comparable to active derivatives[3]
5-Fluorouracil (Standard Chemotherapeutic) VariousVaries[1]

Note: Specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not detailed in the available search results.

Potential Mechanisms of Action and Resistance

Understanding the mechanism of action is crucial for predicting and overcoming resistance. For 1,3,4-oxadiazole derivatives, several mechanisms have been proposed.

Antimicrobial Mechanism

The antimicrobial activity of nitroaromatic compounds often involves the enzymatic reduction of the nitro group by bacterial nitroreductases. This process can generate reactive nitrogen species that are toxic to the cell, leading to DNA damage, protein dysfunction, and ultimately, cell death.

Antimicrobial_Mechanism 5-NP-Oxadiazole 5-(4-nitrophenyl)- 1,3,4-oxadiazol-2-ol Bacterial_Cell Bacterial Cell 5-NP-Oxadiazole->Bacterial_Cell Enters Nitroreductase Nitroreductase Bacterial_Cell->Nitroreductase Contains Reactive_Nitrogen_Species Reactive Nitrogen Species Nitroreductase->Reactive_Nitrogen_Species Reduces Nitro Group to Cellular_Damage Cellular Damage (DNA, Proteins) Reactive_Nitrogen_Species->Cellular_Damage Causes Cell_Death Cell Death Cellular_Damage->Cell_Death Leads to

Simplified overview of 5-FU action and potential resistance mechanisms.

Resistance to 5-FU can arise from altered anabolic metabolism, elevated expression or activity of the target enzyme thymidylate synthase (TS), and dysregulated programmed cell death. [5]It is plausible that cancer cells exhibiting these resistance mechanisms to 5-FU might show cross-resistance to 1,3,4-oxadiazole derivatives that share similar mechanistic pathways.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below. These protocols are based on established standards for antimicrobial and anticancer drug evaluation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland standard.

  • Serial Dilution: The test compound, this compound, and comparator agents are serially diluted in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

dot

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compounds Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_Results Read MIC Values Incubate->Read_Results End End Read_Results->End

Workflow for determining Minimum Inhibitory Concentration (MIC).
In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound, comparator drugs, and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion

While direct comparative cross-resistance data for this compound is limited, the analysis of related 1,3,4-oxadiazole derivatives suggests its potential as a promising antimicrobial and anticancer agent. The presence of the nitrophenyl moiety is a key structural feature that likely contributes to its biological activity. Further head-to-head comparative studies against a panel of resistant microbial strains and cancer cell lines are imperative to fully elucidate its therapeutic potential and its profile in the context of drug resistance. The experimental protocols outlined in this guide provide a robust framework for conducting such vital research.

References

Benchmarking Novel Oxadiazole Compounds Against Standard Antibiotics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. The 1,3,4-oxadiazole ring is a prominent heterocyclic moiety that has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including antibacterial effects. It is believed that the presence of an electronegative nitro group on the phenyl ring can enhance the antimicrobial activity of these compounds. This guide summarizes the available preclinical data for a series of nitrophenyl-substituted oxadiazole derivatives and compares their performance with established antibiotics.

Quantitative Efficacy Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of a series of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol was evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined. The results are presented in comparison to the standard antibiotics, Ciprofloxacin and Gentamycin.[1]

Compound/AntibioticGram-Positive BacteriaGram-Negative Bacteria
Bacillus subtilis Staphylococcus aureus
5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol Derivatives (Representative MICs in µg/mL)
Derivative 6a>100>100
Derivative 6b5025
Derivative 6c2512.5
Derivative 6d12.512.5
Derivative 6e5025
Derivative 6f2512.5
Derivative 6g12.512.5
Derivative 6h>100>100
Derivative 6i2512.5
Derivative 6j5025
Derivative 6k2525
Derivative 6l12.512.5
Derivative 6m2512.5
Standard Antibiotics (MICs in µg/mL)
Ciprofloxacin 0.981.95
Gentamycin 0.490.98

Note: The data presented is for S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol. The specific substitutions for derivatives 6a-6m can be found in the original research publication.[1]

Experimental Protocols

In Vitro Antibacterial Activity Screening

The antibacterial activity of the synthesized S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol was determined using the agar well diffusion method.[1]

  • Bacterial Strains: Clinically isolated strains of two Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and four Gram-negative bacteria (Shigella sonnei, Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) were used.

  • Culture Media: Nutrient agar was used for the cultivation and maintenance of the bacterial strains.

  • Inoculum Preparation: A standardized inoculum of each bacterial strain was prepared to a turbidity equivalent to 0.5 McFarland standard.

  • Assay Procedure:

    • Nutrient agar plates were seeded with the standardized bacterial inoculum.

    • Wells of a fixed diameter were made in the agar using a sterile borer.

    • A specific concentration of each test compound (dissolved in a suitable solvent like DMSO) and standard antibiotics (Ciprofloxacin and Gentamycin) was added to the respective wells.

    • The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis: The diameter of the zone of inhibition around each well was measured in millimeters. The Minimum Inhibitory Concentration (MIC) was determined by a serial dilution method.

Potential Mechanism of Action

While the exact mechanism of action for this specific series of compounds was not detailed, many 1,3,4-oxadiazole derivatives have been reported to exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the disruption of essential cellular processes and ultimately, bacterial cell death.

G cluster_compound 1,3,4-Oxadiazole Derivative cluster_bacterium Bacterial Cell cluster_replication DNA Replication Machinery Oxadiazole 5-(Nitrophenyl)-1,3,4-oxadiazole DNA_Gyrase DNA Gyrase Oxadiazole->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Oxadiazole->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Topoisomerase_IV->DNA_Replication Essential for Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Proposed mechanism of action for 1,3,4-oxadiazole derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of the antibacterial activity of the 1,3,4-oxadiazole derivatives is depicted below.

G cluster_synthesis Chemical Synthesis cluster_screening Antibacterial Screening Start Starting Materials (e.g., 3-Nitrobenzoic acid) Intermediate1 Esterification Start->Intermediate1 Intermediate2 Hydrazide Formation Intermediate1->Intermediate2 Intermediate3 Oxadiazole Ring Formation Intermediate2->Intermediate3 Final_Compound S-substitution Intermediate3->Final_Compound Agar_Well Agar Well Diffusion Final_Compound->Agar_Well Test Compounds Bacterial_Cultures Bacterial Strains (Gram+ & Gram-) Bacterial_Cultures->Agar_Well MIC_Test MIC Determination (Serial Dilution) Agar_Well->MIC_Test Results Comparative Data Analysis MIC_Test->Results

Caption: General workflow for synthesis and antibacterial screening.

References

The Synergistic Potential of the 1,3,4-Oxadiazole Scaffold in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Antimicrobial Synergy

Derivatives of the 1,3,4-oxadiazole ring have been shown to enhance the efficacy of existing antimicrobial agents, offering a potential strategy to combat drug resistance.

Synergy with Antifungal Agents:

A notable example is the synergistic interaction of the 1,3,4-oxadiazole compound LMM6 with conventional antifungal drugs against Candida albicans. This synergy leads to a more potent antifungal effect than what is achieved with either compound alone.[1]

Table 1: Synergistic Antifungal Activity of a 1,3,4-Oxadiazole Derivative (LMM6) with Amphotericin B and Caspofungin

Drug CombinationMethodResult
LMM6 + Amphotericin BCheckerboard AssaySynergistic Effect
LMM6 + CaspofunginCheckerboard AssaySynergistic Effect

Experimental Protocol: Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations.

  • Preparation of Drug Solutions: Stock solutions of the 1,3,4-oxadiazole derivative and the partner drug are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is prepared with varying concentrations of each drug along the x- and y-axes. The final well contains a combination of both drugs at different concentrations.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Candida albicans).

  • Incubation: The plate is incubated under appropriate conditions for the growth of the microorganism.

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is then calculated using the following formula: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Experimental Workflow for Antimicrobial Synergy Testing

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis drug_a 1,3,4-Oxadiazole Derivative plate Prepare 96-well plate with serial dilutions drug_a->plate drug_b Partner Antimicrobial drug_b->plate microorganism Microorganism Suspension inoculate Inoculate wells microorganism->inoculate plate->inoculate incubate Incubate plate inoculate->incubate determine_mic Determine MICs incubate->determine_mic calculate_fic Calculate FIC Index determine_mic->calculate_fic interpret Interpret Synergy calculate_fic->interpret

Workflow for determining antimicrobial synergy using the checkerboard assay.

Synergy with Antitubercular and Antibacterial Agents:

The 1,3,4-oxadiazole scaffold has also shown promise in enhancing the activity of drugs targeting mycobacteria and other bacteria.

  • A study on a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives demonstrated a significant killing rate of Mycobacterium smegmatis when combined with isoniazid (INH).[2]

  • While a different isomer, a study on a 1,2,4-oxadiazole derivative in combination with oxacillin against methicillin-resistant Staphylococcus aureus (MRSA) showed a synergistic effect with a Fractional Inhibitory Concentration (FIC) index of 0.396.[3] This highlights the potential of the broader oxadiazole class in combating antibiotic resistance.

Anticancer Synergy

In the realm of oncology, 1,3,4-oxadiazole derivatives have been investigated for their potential to work in concert with established chemotherapeutic agents.

Synergy with Paclitaxel:

Preclinical studies have shown that Zibotentan, a 1,3,4-oxadiazole derivative, exhibits a synergistic effect when combined with Paclitaxel. This combination leads to an increase in apoptosis, suggesting a potential for enhanced tumor cell killing.[4]

Potential Synergy with 5-Fluorouracil (5-FU):

Research has also indicated a potential synergistic anti-tumor effect of a 1,3,4-oxadiazole derivative when used in combination with 5-Fluorouracil (5-FU) in a mouse tumor model.[5]

Signaling Pathway: Potential Mechanism of Anticancer Synergy

The synergistic anticancer effects of 1,3,4-oxadiazole derivatives could be mediated through various signaling pathways. For instance, the combination of Zibotentan and Paclitaxel is suggested to enhance apoptosis. A simplified, hypothetical pathway illustrating how two drugs might synergistically induce apoptosis is presented below.

G cluster_drugs Drug Intervention cluster_pathway Cellular Signaling drug_a 1,3,4-Oxadiazole Derivative pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) drug_a->pro_apoptotic Upregulates drug_b Chemotherapeutic Agent (e.g., Paclitaxel) anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) drug_b->anti_apoptotic Downregulates caspases Caspase Activation pro_apoptotic->caspases anti_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis

Hypothetical pathway for synergistic induction of apoptosis by drug combination.

Conclusion

The available evidence strongly suggests that the 1,3,4-oxadiazole scaffold is a promising platform for the development of new therapeutic agents designed for combination therapy. The synergistic effects observed with antifungal, antibacterial, and anticancer drugs highlight the potential of these compounds to enhance the efficacy of existing treatments and address the challenge of drug resistance. Further research into the specific synergistic interactions of compounds like 5-(4-nitrophenyl)-1,3,4-oxadiazol-2-ol is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Ensuring Safe Disposal: A Procedural Guide for 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol, a nitrophenyl-containing heterocyclic compound. Due to the presence of the nitroaromatic group, this compound should be treated as potentially hazardous, necessitating cautious handling and disposal through a licensed hazardous waste contractor.[1] Adherence to these procedures is critical for ensuring personal safety and environmental compliance.

Immediate Safety and Handling Precautions

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from potential splashes or dust particles.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the chemical.[1][2][3]
Protective Clothing Standard laboratory coat.To protect personal clothing from contamination.[1][2][3]
Respiratory Protection NIOSH-approved respirator.Recommended if there is a risk of generating dust or aerosols, to be used in a well-ventilated area.[1][2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical process that must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following steps provide a clear workflow for its collection and subsequent disposal.

Step 1: Waste Collection

  • Original Container: Whenever feasible, leave the chemical waste in its original container.[1][4]

  • Compatible Container: If a transfer is necessary, use a clean, dry, and chemically compatible container with a secure lid.

  • Segregation: Do not mix this waste with other chemical waste streams.[1][3] This is crucial to prevent potentially dangerous reactions.

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled as "Hazardous Waste."

  • Full Chemical Name: Include the full chemical name: "this compound."[1][3]

Step 3: Storage

  • Designated Area: Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[1][3]

  • Secure Location: This area should be secure and away from general laboratory traffic.

Step 4: Professional Disposal

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a pickup.[1]

  • Licensed Contractor: The ultimate disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[1][4][5][6]

Spill Management

In the event of a spill, prevent the material from entering drains or waterways.[4] Cover drains and collect the spilled material in a dry state for proper disposal as hazardous waste.

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Respirator (if needed) start->ppe collect_waste Step 1: Waste Collection - Use original or compatible container - Do not mix with other waste ppe->collect_waste label_waste Step 2: Labeling - 'Hazardous Waste' - Full Chemical Name - Accumulation Date collect_waste->label_waste store_waste Step 3: Storage - Store in designated hazardous waste area label_waste->store_waste contact_ehs Step 4: Professional Disposal - Contact Institutional EHS store_waste->contact_ehs licensed_disposal Disposal by Licensed Hazardous Waste Contractor contact_ehs->licensed_disposal end End: Safe and Compliant Disposal licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-ol. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: May cause skin irritation.[2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][3][4]

A thorough risk assessment should be conducted before beginning any work with this compound.

Operational Plan: Safe Handling

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6] A face shield should be worn in situations with a high risk of splashing.[7]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[8] Change gloves immediately if they become contaminated.

    • Lab Coat/Coveralls: A flame-retardant lab coat or chemical-resistant coveralls should be worn to prevent skin contact.[3][9]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH/MSHA-approved respirator should be used.[4]

3. Handling Procedures:

  • Avoid the formation of dust and aerosols.[2]

  • Do not eat, drink, or smoke in the work area.[1][6]

  • Wash hands thoroughly after handling the compound.[1][3][6]

  • Keep the container tightly closed when not in use.[3]

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[3][10]

Emergency First-Aid Procedures

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3][6]

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][3]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][3]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and compatible container. The label must include the words "HAZARDOUS WASTE" and the chemical name.[11]

    • Keep the waste container tightly closed except when adding waste.[11]

  • Segregation: Do not mix with other incompatible waste streams.[11]

  • Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[3][11]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes relevant information for analogous compounds.

ParameterValue/InformationSource Analogue
Acute Toxicity (Oral) Category 3 or 4 (Harmful if swallowed)5-(4-NITROPHENYL)-1,3-OXAZOLE[1], 5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)4-(4-Nitrophenylazo)resorcinol[3], 5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole[2]
Serious Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)4-(4-Nitrophenylazo)resorcinol[3], 5-(4-NITROPHENYL)-1,3-OXAZOLE[1], 5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole[2]
STOT-Single Exposure Category 3 (May cause respiratory irritation)4-(4-Nitrophenylazo)resorcinol[3], 5-(2-Chlorophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole[2]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Don Personal Protective Equipment prep_risk->prep_ppe prep_setup Prepare Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_waste Segregate & Store Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash emergency_spill Spill emergency_exposure Personal Exposure emergency_fire Fire

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.